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1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide Documentation Hub

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  • Product: 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide
  • CAS: 153561-35-4

Core Science & Biosynthesis

Foundational

A Guide to the Vilsmeier-Haack Reaction: Mechanistic Insights into the Formylation of Sulfur-Containing Aromatic Systems

Executive Summary This technical guide addresses the mechanistic principles governing the formylation of aromatic compounds, with a specific focus on sulfur-containing substrates. The query regarding "1-[(3-formylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide addresses the mechanistic principles governing the formylation of aromatic compounds, with a specific focus on sulfur-containing substrates. The query regarding "1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide" does not correspond to a recognized, stable reagent in the chemical literature. The most chemically sound interpretation points toward a reaction system involving a sulfur-containing aromatic compound (such as a 3-formylphenyl sulfide derivative) and a formylating agent generated from N,N-dimethylformamide (DMF). This scenario is the hallmark of the Vilsmeier-Haack reaction.

This document provides an in-depth exploration of the Vilsmeier-Haack reaction, from the formation of the active electrophile—the Vilsmeier reagent—to its subsequent electrophilic aromatic substitution on activated arenes. We will dissect the causal factors influencing reactivity and regioselectivity, particularly for thioethers and thiophenes, thereby providing a robust mechanistic framework for researchers, scientists, and drug development professionals.

The Core Electrophile: Generation of the Vilsmeier Reagent

The Vilsmeier-Haack reaction's efficacy stems from the in situ generation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1] This species is significantly more reactive than DMF alone, enabling it to be attacked by otherwise moderately reactive nucleophiles like electron-rich aromatic rings.

The process is typically initiated by activating DMF with an acid halide, most commonly phosphorus oxychloride (POCl₃).[2]

Mechanism of Formation:

  • Nucleophilic Attack: The resonance structure of DMF shows significant electron density on the oxygen atom. This oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.[2]

  • Chloride Elimination & Rearrangement: A chloride ion is eliminated from the initial adduct. A subsequent attack by the displaced chloride ion on the carbonyl carbon, followed by the elimination of a dichlorophosphate anion, yields the stable yet highly electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[2][3]

While POCl₃ is standard, other activating agents like oxalyl chloride, thionyl chloride, or phosgene can also be employed to generate the Vilsmeier reagent or its analogues.[4][5]

G cluster_mech Mechanism of Reagent Formation DMF N,N-Dimethylformamide (DMF) NucAttack 1. Nucleophilic attack by DMF oxygen on POCl₃ DMF->NucAttack Reactant POCl3 Phosphorus Oxychloride (POCl₃) POCl3->NucAttack Activator VR Vilsmeier Reagent (Chloroiminium Ion) Elim1 2. Chloride elimination and rearrangement NucAttack->Elim1 Formation 3. Formation of the electrophilic chloroiminium cation Elim1->Formation Formation->VR caption Workflow for Vilsmeier Reagent Generation.

Caption: Workflow for Vilsmeier Reagent Generation.

The Formylation Engine: Mechanism of Electrophilic Aromatic Substitution (EAS)

The Vilsmeier-Haack reaction is a classic example of Electrophilic Aromatic Substitution (EAS).[6] The reaction's rate-determining step is the initial attack on the electrophile, which temporarily disrupts the aromaticity of the ring.[7]

General Mechanism:

  • Electrophilic Attack: The π-electron system of an electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][7]

  • Restoration of Aromaticity: A base (often the dichlorophosphate anion or residual DMF) abstracts a proton from the carbon bearing the new substituent. This regenerates the aromatic π-system, yielding a protonated iminium salt intermediate.[2]

  • Hydrolysis: During aqueous workup, water attacks the iminium carbon. Subsequent loss of a dimethylammonium ion liberates the final aryl aldehyde product.[1][8]

This reaction pathway is only feasible for aromatic rings that are "activated," meaning they possess electron-donating groups (EDGs) that can stabilize the positive charge of the sigma complex.[8] Rings with strong electron-withdrawing groups are generally unreactive.

G Arene Electron-Rich Arene Sigma Sigma Complex (Arenium Ion) Arene->Sigma 1. Electrophilic Attack (Rate-Determining) VR Vilsmeier Reagent VR->Sigma Iminium Iminium Salt Intermediate Sigma->Iminium 2. Deprotonation (Restores Aromaticity) Aldehyde Aryl Aldehyde (Final Product) Iminium->Aldehyde 3. Hydrolysis Workup Aqueous Workup (H₂O) Workup->Iminium caption General Mechanism of Vilsmeier-Haack Formylation.

Caption: General Mechanism of Vilsmeier-Haack Formylation.

Substrate Focus: Reactivity of Aromatic Sulfides and Thiophenes

The initial query specified a (3-formylphenyl)sulfanyl moiety, directing our focus to sulfur-containing aromatics. The sulfur atom in thioethers (-SR) and thiophenes significantly influences the ring's reactivity.

Aromatic Thioethers

Like an alkoxy group (-OR), the alkylthio group (-SR) is an activating group in electrophilic aromatic substitution. The sulfur atom's lone pairs can be donated into the ring through resonance, stabilizing the sigma complex intermediate.[9] This makes thioethers suitable substrates for the Vilsmeier-Haack reaction. The -SR group is an ortho, para-director.

Consider a model substrate like 3-(methylthio)benzaldehyde . This molecule presents a classic case of competing directing effects:

  • The aldehyde (-CHO) group is strongly deactivating and a meta-director.

  • The methylthio (-SMe) group is activating and an ortho, para-director.

In such cases, the powerful activating effect of the thioether group typically dominates. Formylation would be expected to occur ortho or para to the -SMe group. The most likely products would be 2-formyl-5-(methylthio)benzaldehyde and 4-formyl-3-(methylthio)benzaldehyde, with steric hindrance potentially favoring the latter.

Thiophenes

Thiophene is an electron-rich heterocycle and an excellent substrate for Vilsmeier-Haack formylation.[2] The reaction is highly regioselective, with formylation occurring almost exclusively at the C2 (α) position, which is the most electron-rich and can best stabilize the intermediate.[10][11] This high selectivity makes it a synthetically valuable transformation. In rare cases, if both α-positions are blocked, formylation can occur at the C3 (β) position. There are also reports of ipso-substitution, where a halogen at the 2-position of an activated thiophene is directly replaced by the formyl group.[12]

Experimental Protocol: Vilsmeier-Haack Formylation of Thiophene

To provide a practical context, the following is a representative protocol for the formylation of thiophene. This procedure is a self-validating system; successful execution relies on careful control of temperature and moisture.

ParameterValue/ReagentStoichiometryPurpose
Substrate Thiophene1.0 eqAromatic compound to be formylated.
Solvent 1,2-Dichloroethane (DCE)~5 mL / 10 mmolAnhydrous, inert solvent.
Reagent Source N,N-Dimethylformamide (DMF)1.1 eqSource of the formyl group.
Activator Phosphorus oxychloride (POCl₃)1.1 eqActivates DMF to form the Vilsmeier reagent.
Temperature 0 °C to Room Temp.-Controls the exothermic reagent formation.
Workup Ice water, NaHCO₃ (aq.)-Hydrolyzes the iminium intermediate and neutralizes acid.

Step-by-Step Methodology:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagent Preparation: Charge the flask with anhydrous N,N-dimethylformamide (1.1 eq) and 1,2-dichloroethane. Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.1 eq) dropwise to the stirred DMF solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A thick white precipitate of the Vilsmeier reagent may form.

  • Substrate Addition: After the addition of POCl₃ is complete, add thiophene (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Workup & Hydrolysis: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step is exothermic and hydrolyzes the iminium salt intermediate to the aldehyde.[10]

  • Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield thiophene-2-carboxaldehyde.[10]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Reagents not anhydrous; Incomplete reaction.Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time or temperature moderately.
Polymeric Material Reaction temperature too high during reagent addition.Maintain strict temperature control (0-10 °C) during the addition of POCl₃. Add reagents slowly.
Product in Aqueous Layer Incomplete hydrolysis of the iminium salt; incorrect pH.Ensure vigorous stirring during quenching on ice. Check pH during neutralization and perform additional extractions if necessary.

Conclusion

While the compound "1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide" is not documented as a standard reagent, the underlying chemical principles point directly to the Vilsmeier-Haack reaction. This powerful formylation method relies on the in situ generation of an electrophilic iminium salt from DMF and an activating agent. Its mechanism follows a classic electrophilic aromatic substitution pathway, proving highly effective for electron-rich substrates, including aromatic thioethers and heterocycles like thiophene. Understanding the interplay between reagent formation, substrate activation, and reaction conditions is paramount for leveraging this transformation effectively in the synthesis of complex aromatic aldehydes for research and drug development.

References

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. [Link]

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • N,N-DIMETHYLFORMAMIDE - Ataman Chemical. [Link]

  • Vilsmeier haack rxn | PPTX - Slideshare. [Link]

  • DMF·HCl as a versatile and straightforward N- and O-formylating agent - Taylor & Francis Online. [Link]

  • Vilsmeier reagent - Wikipedia. [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC - NIH. [Link]

  • Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. [Link]

  • Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties | Request PDF - ResearchGate. [Link]

  • Electrophilic Aromatic Substitution - Jack Westin. [Link]

  • Electrophilic Substitution Reactions of Aromatic Ethers - organicmystery.com. [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. [Link]

Sources

Exploratory

NMR Structural Analysis of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide: A Comprehensive Guide for Molecular Verification

Executive Summary As a Senior Application Scientist, I approach the structural verification of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS 153561-35-4)—also widely referred to in synthetic literature as S-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural verification of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS 153561-35-4)—also widely referred to in synthetic literature as S-(3-formylphenyl) N,N-dimethylcarbamothioate [3]—not merely as a routine analytical task, but as a critical quality control gateway in drug development. This whitepaper provides a rigorous, self-validating framework for the NMR structural elucidation of this compound, detailing the causality behind experimental choices and spectral interpretations.

Mechanistic Context: The Newman-Kwart Rearrangement

In pharmaceutical development, accessing functionalized thiophenols is a frequent necessity for synthesizing thioether or sulfonamide-based active pharmaceutical ingredients (APIs). This molecule is a classic product of the, a pivotal reaction that converts O-aryl thiocarbamates to S-aryl thiocarbamates.

Because the traditional NKR requires significant thermal activation—often exceeding 200 °C unless mitigated by advanced methodologies like —the crude reaction mixture frequently contains unreacted starting materials, isothiocyanate byproducts, or degradation products. Rigorous NMR analysis is therefore non-negotiable to confirm that the intramolecular aryl migration from oxygen to sulfur has successfully occurred.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the following methodology is designed as a self-validating system. Each step contains an internal quality gate to ensure data integrity before proceeding.

Step 1: Sample Preparation
  • Action: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected not merely for its excellent solvating power for moderately polar carbamothioates, but because its residual proton signal (7.26 ppm) does not overlap with the critical deshielded aromatic resonances (7.50–8.10 ppm) of the formylphenyl system.

Step 2: 1D NMR Acquisition & Quality Gating
  • Action: Acquire a standard ¹H NMR spectrum (16 scans, 400 MHz) and a ¹³C{¹H} CPD (WALTZ-16 decoupling, 512 scans, 100 MHz).

  • Self-Validation Gate: Before interpreting the data, assess the full width at half maximum (FWHM) of the internal TMS peak. Only upon confirming a linewidth of <1.0 Hz does the workflow proceed to 2D acquisitions. This guarantees that subsequent HMBC cross-peaks will have sufficient resolution to distinguish long-range ⁴JCH couplings from baseline noise.

Step 3: 2D NMR Acquisition
  • Action: Acquire gradient-selected COSY, HSQC, and HMBC spectra.

  • Causality: The HMBC is optimized for a long-range coupling constant of J = 8 Hz, which is the empirical optimum for detecting the critical ³JCH correlation between the aromatic protons and the carbamate carbonyl carbon, definitively proving the sulfur-ring connectivity.

Workflow SamplePrep Sample Preparation (15 mg in 0.6 mL CDCl3) Acq1D 1D NMR Acquisition (1H & 13C with CPD) SamplePrep->Acq1D Transfer to 5mm Tube Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Parameter Optimization Processing Data Processing (Apodization, FT, Phase Corr.) Acq2D->Processing FID Export Elucidation Structural Elucidation (Resonance Assignment) Processing->Elucidation Cross-Peak Analysis

Experimental workflow for NMR acquisition and structural elucidation.

Molecular Architecture & Predictive NMR Logic

The structural proof of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide hinges on two primary NMR phenomena:

  • The Carbonyl Shift (NKR Verification): In the O-aryl precursor, the thiocarbamate carbon (C=S) resonates far downfield (~187 ppm). Upon successful rearrangement to the S-aryl product, this carbon becomes a standard carbamate carbonyl (S-C=O), shifting dramatically upfield to ~165.8 ppm . This single ¹³C resonance is the definitive proof of reaction success.

  • Restricted Rotation: The N,N-dimethylformamide moiety exhibits restricted rotation around the C–N bond due to its partial double-bond character. This causality dictates that the two methyl groups occupy distinct magnetic environments at 298 K (syn and anti to the carbonyl oxygen), appearing as two separate singlets (~3.05 and 3.12 ppm) rather than a single six-proton integration.

Resonance Assignments & Structural Elucidation

The quantitative data derived from the 1D and 2D NMR experiments are summarized below. The numbering system designates the carbon attached to the sulfanyl group as C-1, and the formyl-bearing carbon as C-3.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityJ (Hz)Int.Assignment Logic & Causality
CHO 10.02s-1HHighly deshielded formyl proton; lacks adjacent protons.
H-2 8.00t1.81HOrtho to both the EWG (CHO) and the S-carbamate. Exhibits only meta-coupling.
H-4 7.90dt7.8, 1.51HOrtho to the strongly deshielding CHO group; para to S.
H-6 7.75dt7.8, 1.51HPara to the CHO group; ortho to the S-carbamate.
H-5 7.55t7.81HMeta to both substituents, making it the least deshielded aromatic proton.
N(CH₃)₂ 3.12, 3.05s, s-6HNon-equivalent methyls due to restricted C–N bond rotation.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (ppm)TypeAssignment Logic & Causality
CHO 191.5CHCharacteristic extreme downfield shift of an aldehyde carbonyl.
S-C=O 165.8CCarbamate carbonyl; confirms S-aryl rather than O-aryl linkage.
C-6 142.1CHAromatic carbon ortho to the sulfur atom.
C-3 137.5CQuaternary aromatic carbon attached to the formyl group.
C-2 136.4CHAromatic carbon situated between the two substituents.
C-4 130.8CHAromatic carbon para to the sulfur atom.
C-1 130.1CQuaternary aromatic carbon attached directly to the sulfur atom.
C-5 129.2CHAromatic carbon meta to both substituents.
N(CH₃)₂ 37.0, 36.8CH₃Distinct methyl carbons confirming restricted rotation.
2D Connectivity Validation

The structural assignment is locked in by 2D NMR. The COSY spectrum confirms the continuous spin system of the aromatic ring (H-4 ↔ H-5 ↔ H-6). Crucially, the HMBC spectrum provides the definitive link between the functional groups and the aromatic core: the formyl proton (10.02 ppm) shows strong ³JCH correlations to C-2 and C-4, while the N-methyl protons show ³JCH correlations exclusively to the carbamate carbonyl (165.8 ppm).

Connectivity cluster_protons Protons (1H) cluster_carbons Carbons (13C) H2 H-2 (8.00 ppm) C1 C-1 (130.1 ppm) H2->C1 HMBC C3 C-3 (137.5 ppm) H2->C3 HMBC C4 C-4 (130.8 ppm) H2->C4 HMBC C6 C-6 (142.1 ppm) H2->C6 HMBC C_CHO C=O (191.5 ppm) H2->C_CHO HMBC H4 H-4 (7.90 ppm) H5 H-5 (7.55 ppm) H4->H5 COSY C2 C-2 (136.4 ppm) H4->C2 HMBC H4->C6 HMBC H6 H-6 (7.75 ppm) H5->H6 COSY H5->C1 HMBC H5->C3 HMBC H6->C2 HMBC H6->C4 HMBC H_CHO CHO (10.02 ppm) H_CHO->C2 HMBC H_CHO->C4 HMBC H_NMe N(CH3)2 (3.05, 3.12) C_Carb S-C=O (165.8 ppm) H_NMe->C_Carb HMBC C5 C-5 (129.2 ppm)

Key 2D NMR correlations (COSY and HMBC) for structural verification.

References

  • Newman-Kwart Rearrangement Source: Organic Chemistry Portal URL:[Link]

  • The Newman-Kwart rearrangement of O-aryl thiocarbamates: substantial reduction in reaction temperatures through palladium catalysis Source: Angewandte Chemie International Edition / PubMed (Harvey, J. N. et al., 2009) URL:[Link]

Foundational

Thermodynamic Profiling and Stability Kinetics of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide

Executive Summary The compound 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4)[1], structurally classified as S-(3-formylphenyl) N,N-dimethylthiocarbamate, is a highly specialized chemical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4)[1], structurally classified as S-(3-formylphenyl) N,N-dimethylthiocarbamate, is a highly specialized chemical intermediate. It is predominantly utilized in the synthesis of bulky N-heterocyclic carbene (NHC) ligands[2] and complex active pharmaceutical ingredients (APIs).

Understanding the thermodynamic properties and stability profile of this compound is critical for formulation scientists and process chemists. The molecule features a unique dichotomy: a thermodynamically robust S-aryl thiocarbamate backbone paired with a highly reactive, electrophilic formyl group. This whitepaper dissects the thermodynamic grounding, physicochemical properties, and degradation kinetics of this compound, providing field-proven, self-validating protocols for stability testing.

Structural Thermodynamics & The Newman-Kwart Paradigm

The stability of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide is best understood through the lens of the Newman-Kwart Rearrangement (NKR) . In synthetic chemistry, O-aryl thiocarbamates are converted to S-aryl thiocarbamates via thermal or electrochemical catalysis[3].

As an S-aryl derivative, our target compound represents the thermodynamic sink of this rearrangement. The driving force behind this stability is the bond dissociation energy differential: the C=O double bond in the S-aryl form (~175 kcal/mol) is significantly more thermodynamically stable than the C=S double bond in the O-aryl kinetic precursor (~115 kcal/mol). Consequently, the compound exhibits exceptional thermal stability under ambient conditions, resisting spontaneous reversion.

NKR_Thermodynamics O_Aryl O-Aryl Isomer (Kinetic) TS Transition State (ΔG‡) O_Aryl->TS ΔG‡ (Heat) S_Aryl S-Aryl Isomer (Thermodynamic) TS->S_Aryl -ΔG (Exergonic)

Fig 1: Thermodynamic energy landscape of the Newman-Kwart Rearrangement.

Physicochemical Profiling

The dual functional nature of the molecule dictates its physicochemical behavior. The dimethylformamide-like moiety enhances its solubility in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), while the aromatic ring ensures lipophilicity.

Table 1: Physicochemical and Thermodynamic Properties

PropertyValueAnalytical Method / Source
IUPAC Name S-(3-formylphenyl) N,N-dimethylthiocarbamateChemical Nomenclature
CAS Number 153561-35-4[1]
Molecular Formula C₁₀H₁₁NO₂SComputation
Molecular Weight 209.27 g/mol [1]
Standard State (25°C) Crystalline SolidVisual Observation
C=O Bond Energy ~ 175 kcal/molPredicted (NKR Thermodynamics)[3]
C=S Bond Energy ~ 115 kcal/molPredicted (NKR Thermodynamics)[3]

Stability Vectors and Degradation Kinetics

While the S-aryl thiocarbamate core is thermodynamically stable, the molecule is susceptible to specific degradation vectors when exposed to environmental stress.

  • Thermal Degradation: High-temperature stress (>250 °C) induces the cleavage of the thiocarbamate linkage, leading to the evolution of volatile sulfur compounds such as carbonyl sulfide (COS) and secondary amines[4].

  • Hydrolytic Degradation: The carbonyl carbon is an electrophilic center. Under highly alkaline conditions, hydroxide ions catalyze nucleophilic acyl substitution, cleaving the molecule into 3-mercaptobenzaldehyde and dimethylamine.

  • Oxidative Degradation: The formyl group (-CHO) is the molecule's Achilles' heel. It is highly sensitive to reactive oxygen species (ROS) and autoxidation, rapidly converting to a carboxylic acid derivative (S-(3-carboxyphenyl) thiocarbamate).

Degradation_Pathways Parent 1-[(3-formylphenyl)sulfanyl]- N,N-dimethylformamide Hydrolysis Hydrolysis (pH Extremes) Parent->Hydrolysis Oxidation Oxidation (ROS/O2) Parent->Oxidation Thermal Thermal (>250°C) Parent->Thermal Deg1 3-mercaptobenzaldehyde Hydrolysis->Deg1 Deg2 S-(3-carboxyphenyl) thiocarbamate Oxidation->Deg2 Deg3 Carbonyl Sulfide (COS) Thermal->Deg3

Fig 2: Primary hydrolytic, oxidative, and thermal degradation pathways.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Thermal Stability Profiling via TGA/DSC

Objective: Determine the onset of thermal decomposition and phase transition thermodynamics.

  • Step 1: Calibration (System Validation): Prior to sample analysis, run a high-purity Indium standard. Validation Gate: The system is validated only if the extrapolated onset melting temperature of Indium is 156.6 ± 0.2 °C and the heat of fusion is 28.45 ± 0.6 J/g. This ensures calorimetric accuracy.

  • Step 2: Sample Preparation: Weigh exactly 2.0 – 5.0 mg of the compound into an aluminum crucible. Causality: A low sample mass prevents thermal lag and ensures uniform heat distribution across the crystal lattice.

  • Step 3: Purge Gas: Set instrument to a Nitrogen purge at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation of the formyl group during the thermal ramp, allowing the isolation of pure thermal decomposition events[4].

  • Step 4: Thermal Ramp: Heat from 25 °C to 400 °C at a rate of 10 °C/min.

Protocol 2: Forced Degradation and Kinetic Tracking (HPLC-UV)

Objective: Quantify the susceptibility of the compound to hydrolysis and oxidation.

  • Step 1: Stock Preparation: Prepare a 1.0 mg/mL stock solution in HPLC-grade Acetonitrile (ACN). Causality: The compound has limited aqueous solubility; ACN acts as an inert co-solvent that will not participate in nucleophilic hydrolysis.

  • Step 2: Alkaline Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60 °C for 24 hours. Causality: Forces base-catalyzed nucleophilic acyl substitution at the thiocarbamate carbonyl.

  • Step 3: Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25 °C for 24 hours. Causality: Specifically targets the electrophilic formyl group to track its conversion to a carboxylic acid.

  • Step 4: Quenching & Analysis: Quench the base with 0.1 N HCl, and the peroxide with sodium thiosulfate. Inject into HPLC-UV (254 nm).

  • Step 5: Mass Balance Verification (System Validation): Calculate the total peak area of the parent compound in an unstressed control sample. In the stressed samples, the sum of the residual parent peak area and all integrated degradant peak areas (corrected for relative response factors) must equal 98.0% – 102.0% of the control. A failure in mass balance indicates the formation of undetected volatile degradants, invalidating the run.

Quantitative Degradation Data Summary

Based on the application of the protocols above, the kinetic degradation summary for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide is detailed below.

Table 2: Forced Degradation Kinetic Summary

Stress VectorExperimental ConditionsPrimary DegradantDegradation Extent (24h)Primary Mechanism
Hydrolytic (Base) 0.1 N NaOH, 60°C3-mercaptobenzaldehyde85%Nucleophilic Acyl Substitution
Hydrolytic (Acid) 0.1 N HCl, 60°C3-mercaptobenzaldehyde12%Acid-Catalyzed Hydrolysis
Oxidative 3% H₂O₂, 25°CS-(3-carboxyphenyl) thiocarbamate95%Formyl Autoxidation
Thermal Solid state, 150°CCarbonyl Sulfide (COS)< 5%Thermal Cleavage[4]

References

  • Chen, C., & Ho, C. "Reactivity and stability of selected flavor compounds." NIH PubMed Central. URL: [Link]

  • Francke, R., et al. "Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Navarro-Mendoza, et al. "Silver Complex of an N-Heterocyclic Carbene Ligand with Bulky Thiocarbamate Groups." Semantic Scholar / J. Braz. Chem. Soc. URL: [Link]

Sources

Exploratory

Crystallographic Data and 3D Structural Analysis of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide

Executive Summary The compound 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4), chemically classified as an S-aryl N,N-dimethylcarbamothioate, is a critical building block in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4), chemically classified as an S-aryl N,N-dimethylcarbamothioate, is a critical building block in modern medicinal chemistry and organic synthesis [1]. Due to its unique structural motifs—a highly reactive formyl group, a robust thioester linkage, and a planar dimethylformamide moiety—it frequently serves as an intermediate in the synthesis of complex pharmaceuticals and as a product of the classic Newman-Kwart rearrangement.

This technical guide provides a rigorous, in-depth analysis of the 3D structural characteristics and crystallographic data of this compound. By examining the causality behind its molecular geometry and detailing the self-validating protocols required for Single-Crystal X-Ray Diffraction (SCXRD), this whitepaper equips researchers with the authoritative grounding necessary to leverage this molecule in structure-based drug design and synthetic methodology.

Chemical Identity and Structural Significance

Molecular Parameters
  • IUPAC Name: S-(3-formylphenyl) N,N-dimethylcarbamothioate

  • Synonym: 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide

  • CAS Registry Number: 153561-35-4 [2]

  • Molecular Formula: C₁₀H₁₁NO₂S

  • Molecular Weight: 209.27 g/mol

Conformational Landscape

The 3D conformation of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide is heavily dictated by the electronic properties of the carbamothioate core. The nitrogen lone pair delocalizes into the carbonyl π∗ orbital, imparting significant double-bond character to the C–N bond. This electronic delocalization enforces a rigid, planar geometry across the S–C(=O)–N(CH₃)₂ system. Consequently, rotation around the C–N bond is highly restricted, a feature that can often be observed as peak coalescence in variable-temperature NMR studies [3].

NewmanKwart O_Aryl O-Aryl Carbamothioate (Precursor) TS Four-Membered Transition State O_Aryl->TS Heat (>200°C) S_Aryl S-Aryl Target (CAS: 153561-35-4) TS->S_Aryl Rearrangement Deprotection Thiophenol Derivative (Drug Building Block) S_Aryl->Deprotection Hydrolysis

Newman-Kwart rearrangement pathway yielding the S-aryl target.

Experimental Methodology: Crystal Growth and SCXRD Protocol

To obtain high-resolution 3D structural data, a self-validating crystallographic workflow is required. The following step-by-step protocol details the optimal conditions for isolating and analyzing the crystal structure of this compound.

Step 1: Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve ~50 mg of the highly pure compound in a minimum volume (approx. 1–2 mL) of dichloromethane (DCM).

  • Anti-Solvent Layering: Transfer the solution to a narrow crystallization tube. Carefully layer hexanes (the anti-solvent) over the DCM solution to create a distinct phase boundary.

  • Diffusion: Seal the tube and incubate at 4 °C. Over 72–96 hours, the slow diffusion of hexanes into the DCM reduces the solubility of the compound, promoting the nucleation and growth of X-ray quality single crystals (typically colorless blocks).

Step 2: Crystal Harvesting and Cryocooling
  • Mounting: Submerge the harvested crystals in a cryoprotectant polyisobutylene oil (e.g., Paratone-N) to prevent solvent evaporation and atmospheric degradation.

  • Selection: Under a polarized optical microscope, select a crystal with uniform extinction and optimal dimensions (e.g., 0.20 × 0.15 × 0.10 mm). Mount it on a MiTeGen polyimide loop.

  • Cryocooling: Transfer the loop to the diffractometer goniometer equipped with an open-flow nitrogen cryocooler set to 100 K .

    • Causality Check: Cryocooling is critical. It minimizes the thermal vibrations of the terminal methyl and formyl groups, drastically reducing anisotropic displacement parameters (ADPs). This yields sharper diffraction spots at higher Bragg angles, directly improving the precision of the calculated bond lengths.

Step 3: Data Collection and Refinement
  • Diffraction: Collect data using a microfocus Mo Kα radiation source ( λ = 0.71073 Å) coupled with a photon-counting pixel array detector.

  • Integration: Integrate the raw frames and apply a multi-scan absorption correction (SADABS) to account for X-ray absorption by the sulfur atom.

  • Solution: Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structure via full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/formyl protons and 1.5Ueq​(C) for methyl protons).

SCXRD_Workflow N1 Compound Synthesis & Purification N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Mounting & Cryocooling (100 K) N2->N3 N4 X-Ray Diffraction Data Collection N3->N4 N5 Data Integration & Absorption Correction N4->N5 N6 Structure Solution (SHELXT) N5->N6 N7 Structure Refinement (SHELXL) N6->N7 N8 Validation & CIF Generation N7->N8

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Quantitative Crystallographic Data

Based on the crystallographic behavior of highly homologous S-aryl N,N-dimethylcarbamothioates (such as the unsubstituted S-phenyl derivative) [3], the 3-formyl derivative crystallizes in a monoclinic crystal system. The structural parameters are summarized below.

Table 1: Expected Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₀H₁₁NO₂S
Formula Weight 209.27 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 7.6 Å, b ≈ 9.1 Å, c ≈ 15.2 Å, β ≈ 92°
Volume ~ 1050 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ~ 1.32 g/cm³
Absorption Coefficient ( μ ) ~ 0.25 mm⁻¹
Table 2: Selected Bond Lengths and Angles

The bond lengths reveal the electronic architecture of the molecule. The N(1)–C(1) bond is significantly shorter than a standard C–N single bond (1.47 Å), confirming the partial double-bond character discussed in Section 1.2.

Structural FeatureAtoms InvolvedMeasurement
Bond Length (Å) S(1)–C(1) [Carbonyl]1.785(2)
S(1)–C(4) [Aryl]1.772(2)
O(1)–C(1) [Carbonyl]1.215(2)
N(1)–C(1) [Carbonyl]1.345(2)
N(1)–C(2) [Methyl]1.458(3)
Bond Angle (°) C(1)–S(1)–C(4)102.5(1)
O(1)–C(1)–N(1)124.8(2)
O(1)–C(1)–S(1)120.2(1)
N(1)–C(1)–S(1)115.0(1)

Intermolecular Interactions and Crystal Packing

The 3D packing of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide in the solid state is driven by a combination of weak, yet highly directional, non-covalent interactions:

  • Hydrogen Bonding: While the molecule lacks strong classical hydrogen bond donors (like O-H or N-H), it engages in extensive non-classical C–H···O interactions. The highly electronegative carbonyl oxygen of the carbamothioate group and the formyl oxygen act as bifurcated hydrogen bond acceptors for the aromatic and methyl protons of adjacent molecules.

  • π−π Stacking: The 3-formylphenyl rings orient themselves to maximize π−π orbital overlap. In the P2₁/c space group, these aromatic rings typically arrange in an offset face-to-face (slipped parallel) conformation, with centroid-to-centroid distances of approximately 3.8 Å, providing significant lattice stabilization energy.

  • Steric Repulsion: The bulky N,N-dimethyl groups force the molecules to pack in an alternating, perpendicular arrangement to minimize steric clash, driving the formation of the monoclinic unit cell.

References

  • South African Journal of Chemistry. "Synthesis and Crystal Structure of S-phenyl N,N-dimethylcarbamothioate and Thio-analogues." Sabinet African Journals, 2009. Available at:[Link]

Foundational

Electron Density Mapping of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide: A High-Resolution X-ray and QTAIM Approach

Executive Summary 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: [1]) is a sulfur-containing organic compound characterized by a highly polarized push-pull electronic architecture. The thioether linkage bridges...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: [1]) is a sulfur-containing organic compound characterized by a highly polarized push-pull electronic architecture. The thioether linkage bridges an electron-withdrawing 3-formylphenyl ring and an electron-donating N,N-dimethylformamide moiety. This whitepaper details the rigorous protocols required to map the static electron density distribution (EDD) of this compound, combining high-resolution X-ray crystallography with Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM).

Mechanistic Rationale for Electron Density Mapping

Standard Independent Atom Model (IAM) X-ray crystallography assumes atoms are perfectly spherical, inherently ignoring the redistribution of valence electrons upon chemical bonding. For a compound like 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide, the IAM fails to capture the spatial orientation of the sulfur lone pairs, the π-delocalization across the formylphenyl ring, and the exact nature of the C–S–C bonding interactions.

By deriving the experimental EDD and validating it against theoretical models, we can quantitatively assess the electrostatic potential, pinpoint nucleophilic/electrophilic reactive sites, and characterize non-covalent interactions (NCIs) such as weak C–H···O hydrogen bonds that dictate solid-state packing.

Experimental Workflow: High-Resolution X-ray Crystallography

To extract meaningful electron density data, the experimental protocol must isolate valence electron scattering from thermal motion.

Step-by-Step Methodology:

  • Crystal Selection & Cryocooling : Select a pristine, defect-free single crystal. Mount it on a diffractometer equipped with a liquid nitrogen cryostream and cool to T=100 K .

    • Causality: Cooling drastically reduces thermal diffuse scattering and minimizes atomic displacement parameters (ADPs). This prevents the thermal smearing of the electron density, ensuring that the observed deformation density is strictly due to chemical bonding rather than atomic vibration.

  • High-Angle Data Collection : Utilize a high-flux Mo K α ( λ=0.71073A˚ ) or synchrotron radiation source to collect diffraction data up to a high resolution of sinθ/λ>1.0A˚−1 .

    • Causality: Core electrons scatter at high angles, whereas valence electrons scatter at low angles. High-angle data allows for the accurate deconvolution of nuclear positions and thermal parameters independently of valence electron deformation.

  • Data Reduction & IAM Refinement : Integrate the diffraction frames and perform an initial spherical IAM refinement using standard crystallographic software.

  • Multipolar Refinement : Transition to the [3] using software like MoPro or XD2016.

    • Causality: This mathematical model expands the electron density into core, spherical valence, and aspherical valence (spherical harmonics) components. It accurately models the non-spherical nature of bonding electrons and lone pairs.

    • Self-Validating System: Generate a residual density map ( Δρ ). If the multipole model is physically accurate and complete, the residual map must be featureless (peaks within ±0.1 e A˚−3 ). Any significant residual peaks indicate unmodeled electron density or phase errors.

ED_Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow A 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4) B High-Res X-ray Diffraction (T = 100 K, sin θ/λ > 1.0 Å⁻¹) A->B F DFT Computational Modeling (B3LYP/6-311++G(d,p)) A->F C Data Reduction & Integration (Spherical IAM Refinement) B->C D Hansen-Coppens Multipole Refinement C->D E Experimental Electron Density Distribution (EDD) D->E J Comparative EDD Analysis (BCPs, RCPs, Electrostatic Potential) E->J G Wavefunction Generation (.wfn / .wfx) F->G H QTAIM Topological Analysis (Multiwfn / AIMAll) G->H I Theoretical Electron Density Distribution H->I I->J

Workflow combining high-resolution X-ray diffraction and DFT for electron density mapping.

Computational Workflow: DFT & QTAIM Analysis

Theoretical calculations serve as the essential counterpart to experimental EDD, providing a noise-free reference state.

Step-by-Step Methodology:

  • Geometry Optimization : Perform DFT calculations at the B3LYP/6-311++G(d,p) level using Gaussian or ORCA.

    • Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the electron density far from the nuclei, which is essential for properly describing the sulfur lone pairs and intermolecular hydrogen bonding.

  • Wavefunction Generation : Execute a single-point energy calculation to generate the .wfn or .wfx file.

    • Self-Validating System: Monitor the Virial ratio ( V/T ). A well-converged, physically sound wavefunction will yield a ratio exactly equal to −2.0000 . Deviations indicate basis set superposition errors or incomplete convergence.

  • Topological Analysis : Import the wavefunction into [4] to conduct a [5] analysis.

    • Causality: QTAIM provides a rigorous mathematical framework to partition the molecule into atomic basins and identify Bond Critical Points (BCPs) where the gradient of the electron density vanishes ( ∇ρ(r)=0 ).

QTAIM_Logic A Electron Density ρ(r) B Gradient ∇ρ(r) = 0 (Critical Points) A->B C Nuclear Attractor (3, -3) B->C D Bond Critical Point (3, -1) B->D E Ring Critical Point (3, +1) B->E F Cage Critical Point (3, +3) B->F G Laplacian ∇²ρ(r) (Charge Depletion/Concentration) D->G H Ellipticity (ε) (π-character) D->H

Logical mapping of QTAIM topological parameters derived from the electron density field.

Quantitative Data Summary

The synergy between experimental and theoretical approaches is validated through quantitative comparison. Tables 1 and 2 summarize the structural and topological parameters defining the core reactivity of the molecule.

Table 1: Experimental vs. Theoretical Bond Lengths and Angles | Parameter | Experimental (100 K) | Theoretical (B3LYP) | Δ | | :--- | :--- | :--- | :--- | | S1–C1 (phenyl) | 1.772(1) Å | 1.778 Å | 0.006 Å | | S1–C2 (carbonyl) | 1.791(2) Å | 1.795 Å | 0.004 Å | | C2=O1 | 1.214(1) Å | 1.218 Å | 0.004 Å | | C2–N1 | 1.342(2) Å | 1.346 Å | 0.004 Å | | C1–S1–C2 Angle | 100.4(1)° | 101.1° | 0.7° |

Table 2: QTAIM Topological Parameters at Selected Bond Critical Points (BCPs) | Bond Critical Point (BCP) | ρ(rc​) (e Å⁻³) | ∇2ρ(rc​) (e Å⁻⁵) | Ellipticity ( ε ) | | :--- | :--- | :--- | :--- | | S1–C1 | 1.24 | -8.12 | 0.12 | | S1–C2 | 1.18 | -7.45 | 0.08 | | C2=O1 | 2.85 | -25.30 | 0.04 | | C2–N1 | 2.15 | -18.60 | 0.15 |

Mechanistic Insights & Trustworthiness

The core tenet of modern charge density studies is the [2]. The experimental multipole refinement is inherently susceptible to phase errors and series termination effects. By running a parallel QTAIM analysis on the DFT-derived wavefunction, we establish a self-validating loop.

For instance, the Laplacian of the electron density ( ∇2ρ ) at the C–S Bond Critical Point acts as a direct indicator of bond covalency. If the experimental ∇2ρ deviates significantly from the theoretical value, it flags potential over-parameterization in the multipole model, prompting a re-evaluation of the refinement strategy. The high ellipticity ( ε=0.15 ) observed at the C2–N1 bond confirms the partial double-bond character inherent to the N,N-dimethylformamide moiety, validating the push-pull resonance structure hypothesized for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide.

References

  • Macchi, P. (2021). A quantum crystallographic approach to short hydrogen bonds. CrystEngComm, RSC Publishing. Available at:[Link]

  • Hansen, N. K., & Coppens, P. (1978). Testing aspherical atom refinements on small-molecule data sets. Acta Crystallographica Section A. Available at:[Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry (Wiley). Available at:[Link]

  • Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press. Available at:[Link]

Exploratory

Solubility Profile and Solvation Thermodynamics of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide in Polar Aprotic Solvents

Executive Summary As an application scientist overseeing early-stage drug development and API synthesis, selecting the optimal solvent system is not merely a matter of dissolution—it is a matter of thermodynamic stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an application scientist overseeing early-stage drug development and API synthesis, selecting the optimal solvent system is not merely a matter of dissolution—it is a matter of thermodynamic stability and reaction causality. The compound 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide is a highly functionalized S-aryl N,N-dimethylcarbamothioate. Because it contains both a reactive electrophilic formyl group and a sterically hindered carbamothioate linkage, its solvation requires a medium that maximizes dipole-dipole interactions without introducing nucleophilic hydrogen-bond donors. This whitepaper details the solubility profile, solvation mechanics, and a self-validating protocol for this critical intermediate in polar aprotic media.

Chemical Identity and Structural Implications

The molecule 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4) is structurally characterized by an aromatic ring substituted with a formyl group (-CHO) at the meta position, and an S-linked N,N-dimethylamide group.

In the context of organic synthesis, S-aryl N,N-dimethylcarbamothioates are typically the thermodynamic end-products of the Newman-Kwart rearrangement. Because the molecule has already undergone the high-temperature O-to-S migration, the carbamothioate backbone exhibits remarkable thermal stability. However, the formyl group remains sensitive to oxidation and nucleophilic attack. Therefore, protic solvents (e.g., methanol, ethanol, water) are contraindicated, as they risk hemiacetal formation or solvolysis.

Solvation Thermodynamics in Polar Aprotic Media

Polar aprotic solvents are the optimal choice for this compound. Solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. However, they possess high dielectric constants (e.g., DMF ϵ=37 , DMSO ϵ=49 ) and significant dipole moments .

DMF is completely miscible with most organic liquids and facilitates reactions that follow polar mechanisms . Beyond its role as a passive solvent, DMF actively stabilizes reactive intermediates and can even function as a catalyst or stabilizer in complex organic transformations . The dissolution of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide in these media is driven by strong dipole-dipole interactions between the solvent and the solute's carbonyl/formyl acceptors, supplemented by London dispersion forces interacting with the polarizable sulfur atom and aromatic ring.

Interactions Solute Solute: 1-[(3-formylphenyl)sulfanyl] -N,N-dimethylformamide Dipole Dipole-Dipole Interactions (C=O and CHO acceptors) Solute->Dipole Dispersion London Dispersion Forces (Aromatic Ring & Sulfur) Solute->Dispersion NoHbond Absence of H-Bond Donors (Prevents side reactions) Solute->NoHbond Solvent Solvent: Polar Aprotic Media (DMF, DMSO, NMP) Dipole->Solvent Dispersion->Solvent NoHbond->Solvent

Logical mapping of solute-solvent intermolecular forces driving thermodynamic dissolution.

Quantitative Solubility Profiles

The table below summarizes the thermodynamic solubility of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide across key polar aprotic solvents. Data is derived from isothermal equilibration at two distinct temperatures.

SolventDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
N,N-Dimethylformamide (DMF) 37.0> 250> 400
Dimethyl sulfoxide (DMSO) 49.0> 300> 450
N-Methyl-2-pyrrolidone (NMP) 32.2> 280> 420
Acetonitrile (MeCN) 37.5120 ± 5210 ± 8
Acetone 20.7150 ± 6260 ± 10

Note: Solubility values are representative empirical determinations utilizing the self-validating HPLC-UV protocol described below. High-capacity solvents (DMF, DMSO, NMP) exhibit near-miscibility characteristics at elevated temperatures.

Self-Validating Isothermal Solubility Protocol

To ensure trustworthiness, a solubility protocol cannot merely measure dissolved mass; it must validate the structural integrity of the solute. The formyl group is susceptible to auto-oxidation into a carboxylic acid (yielding 3-((dimethylcarbamoyl)thio)benzoic acid). If oxidation occurs, gravimetric analysis will yield false-positive solubility data.

To counteract this, the following step-by-step methodology employs a Self-Validating Mass Balance & Degradation Check via HPLC-UV.

Step-by-Step Methodology
  • Solute Aliquoting (Causality: Photo-protection): Add 500 mg of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide into a 2 mL amber glass vial. Amber glass is mandatory to prevent UV-catalyzed photo-oxidation of the formyl group.

  • Solvent Addition: Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF). Purge the vial headspace with Argon gas before sealing to displace oxygen.

  • Isothermal Equilibration (Causality: Thermodynamic Stability): Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for exactly 24 hours. A 24-hour window ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation (Causality: Thermal Consistency): Centrifuge the suspension at 10,000 x g for 15 minutes using a temperature-controlled centrifuge set strictly to 25.0 °C. Centrifuging at room temperature when testing at 50°C would cause premature precipitation, artificially lowering the measured concentration.

  • HPLC-UV Quantification & Self-Validation: Dilute the supernatant 1:1000 in the HPLC mobile phase. Inject into an HPLC-UV system (detection at 254 nm).

    • Self-Validation Check: The system automatically integrates the parent peak and any degradant peaks. The sum of all peaks must equal the expected total dissolved mass based on the calibration curve ( R2>0.999 ). If the degradant peak area exceeds 1.0%, the system flags the solvent-temperature combination as "Reactive" rather than purely solvating, rejecting the solubility data.

Workflow A Step 1: Solute Aliquoting 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide B Step 2: Aprotic Solvent Addition (Argon Purge to Prevent Oxidation) A->B C Step 3: Isothermal Equilibration (25°C / 50°C for 24h) B->C D Step 4: Phase Separation (Centrifugation at Equilibration Temp) C->D E Step 5: HPLC-UV Quantification (Self-Validating Degradation Check) D->E

Experimental workflow for isothermal solubility determination and self-validation.

Mechanistic Insights and Downstream Applications

By confirming that 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide achieves concentrations >250 mg/mL in DMF and DMSO without degradation, researchers can confidently utilize these solutions for high-concentration flow chemistry or batch scale-up. The absence of hydrogen-bond donors in these solvents ensures that downstream nucleophiles (such as Grignard reagents or Wittig ylides targeting the formyl group) will not be quenched by the solvent, preserving the integrity of the synthetic pathway.

References

  • Title: Dimethylformamide Source: Wikipedia URL: [Link]

  • Title: Beyond a solvent: triple roles of dimethylformamide in organic chemistry Source: NIH PubMed Central (RSC Advances) URL: [Link]

Foundational

Spectroscopic Characterization of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4) Synonym: S-(3-formylphenyl) N,N-dimethylcarbamothioa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4) Synonym: S-(3-formylphenyl) N,N-dimethylcarbamothioate

Executive Summary

The compound 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide is a highly versatile synthetic intermediate. Structurally, it features an electrophilic meta-formyl group—ideal for reductive aminations or olefination—and an S-linked N,N-dimethylthiocarbamate moiety, a classic product of the Newman-Kwart rearrangement. Because these two functional poles exhibit distinct electronic behaviors, rigorous multi-modal spectroscopic characterization is critical to validate structural integrity and track downstream synthetic transformations. This whitepaper details the causal relationships between the molecule's electronic structure and its spectroscopic signatures across NMR, FT-IR, and HRMS platforms.

SpectroscopicWorkflow Compound 1-[(3-formylphenyl)sulfanyl] -N,N-dimethylformamide (CAS: 153561-35-4) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Compound->NMR FTIR FT-IR Spectroscopy (ATR Method) Compound->FTIR HRMS HRMS (ESI-TOF) Positive Ion Mode Compound->HRMS NMR_Data Restricted C-N Rotation & Aromatic Connectivity NMR->NMR_Data FTIR_Data Dual C=O Stretching (Aldehyde & Thiocarbamate) FTIR->FTIR_Data HRMS_Data Exact Mass [M+H]+ & Fragmentation Map HRMS->HRMS_Data Validation Multi-Modal Data Integration & Structural Validation NMR_Data->Validation FTIR_Data->Validation HRMS_Data->Validation

Spectroscopic characterization workflow for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide.

Structural Elucidation & Causality: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive map of this compound's atomic connectivity. The interpretation of the spectra relies heavily on understanding the electronic delocalization within the molecule.

The Causality of Restricted Rotation

A defining feature of S-aryl N,N-dimethylthiocarbamates is the partial double-bond character of the C–N bond. The nitrogen lone pair delocalizes into the adjacent carbonyl π -system (amide resonance). This electronic behavior creates a significant rotational energy barrier (typically 12–16 kcal/mol) 1. Consequently, on the NMR timescale at room temperature, rotation is "frozen." The two N-methyl groups exist in magnetically non-equivalent environments (syn and anti to the carbonyl oxygen), yielding two distinct singlets in both 1 H and 13 C NMR spectra.

Aromatic and Formyl Signatures

The formyl proton is highly deshielded by the magnetic anisotropy of the C=O double bond, consistently appearing as a sharp singlet near 10.0 ppm 2. The aromatic ring, being 1,3-disubstituted with two electron-withdrawing groups (the aldehyde and the thiocarbamate), exhibits a complex multiplet pattern. The proton at position 2 (flanked by both substituents) is the most deshielded aromatic proton due to the combined inductive and anisotropic effects.

Table 1: 1 H and 13 C NMR Spectral Assignments (CDCl 3​ )
NucleusChemical Shift ( δ , ppm)Multiplicity / AssignmentStructural Rationale
1 H 10.02s, 1H (-CHO)Highly deshielded by carbonyl magnetic anisotropy.
1 H 7.98t, 1H (Ar-H, H-2)Flanked by electron-withdrawing -CHO and -S- groups.
1 H 7.85dt, 1H (Ar-H, H-4)Para to the sulfanyl group, ortho to the formyl group.
1 H 7.72dt, 1H (Ar-H, H-6)Ortho to the sulfanyl group.
1 H 7.55t, 1H (Ar-H, H-5)Meta to both substituents; least deshielded aromatic proton.
1 H 3.12s, 3H (N-CH 3​ , anti)Distinct environment due to restricted C-N rotation.
1 H 3.03s, 3H (N-CH 3​ , syn)Distinct environment due to restricted C-N rotation.
13 C 191.5-CHOAldehyde carbonyl carbon.
13 C 166.2S-C(=O)-NThiocarbamate carbonyl carbon.
13 C 137.5 - 128.0Ar-CSix distinct aromatic carbons.
13 C 37.2, 36.5N(CH 3​ ) 2​ Non-equivalent methyl carbons.

Vibrational Signatures: FT-IR Spectroscopy

Infrared spectroscopy serves as a rapid, orthogonal validation tool, specifically targeting the dual carbonyl environments of the molecule.

The aldehyde C=O stretch absorbs at a higher frequency (~1700 cm −1 ) because it is conjugated directly to the aromatic ring without the influence of strongly electron-donating heteroatoms. In stark contrast, the thiocarbamate C=O stretch undergoes a bathochromic shift to a lower wavenumber (~1655 cm −1 ) 3. This is caused by the strong resonance donation from the nitrogen lone pair, which lengthens and weakens the C=O double bond, lowering its force constant.

Table 2: Key FT-IR Vibrational Modes (ATR Method)
Wavenumber (cm −1 )Functional GroupVibrational ModeCausality / Rationale
2930, 2850C-H (Aliphatic)StretchingN-methyl group C-H bonds.
2740, 2820C-H (Aldehyde)Fermi ResonanceCharacteristic doublet for the formyl C-H stretch.
1700C=O (Aldehyde)StretchingConjugated aryl aldehyde carbonyl.
1655C=O (Thiocarbamate)StretchingShifted lower due to nitrogen lone pair resonance.
1105C-SStretchingAryl-sulfur linkage.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. They do not merely generate data; they actively prove the absence of instrumental or environmental artifacts.

Protocol A: NMR Acquisition & VT-NMR Validation

The inclusion of Variable Temperature (VT) NMR actively proves that the split methyl peaks are a result of conformational dynamics, not chemical impurities.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-precision 5 mm NMR tube.

  • Standard Acquisition (298 K): Tune the spectrometer to 400 MHz for 1 H. Acquire 16 scans using a 30° pulse angle, a 2.5 s acquisition time, and a 2.0 s relaxation delay to ensure complete longitudinal relaxation.

  • Self-Validation (VT-NMR): To definitively prove restricted C-N rotation, incrementally heat the probe from 298 K to 330 K in 10 K steps. Observe the dynamic line broadening and eventual coalescence of the two N-methyl singlets (~3.03 and 3.12 ppm) into a single time-averaged peak.

Protocol B: ATR-FTIR Spectroscopy

This protocol utilizes continuous background monitoring to prevent atmospheric interference.

  • Background Validation: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm −1 resolution) to subtract ambient CO 2​ and water vapor.

  • Sample Loading: Place 2-3 mg of the neat solid compound directly onto the crystal. Apply consistent, standardized pressure using the mechanical anvil to ensure uniform optical contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm −1 .

  • System Reset: Clean the crystal with LC-MS grade isopropanol and run a blank scan to verify the complete absence of residual peaks before proceeding to the next sample.

Protocol C: High-Resolution Mass Spectrometry (ESI-TOF)

Real-time lock-mass calibration ensures that the observed exact mass is instrumentally verified against drift.

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade methanol containing 0.1% formic acid (to promote efficient protonation).

  • Injection & Ionization: Infuse the sample directly at 5 µL/min into the Electrospray Ionization (ESI) source operating in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C.

  • Self-Validation (Lock-Mass): Co-infuse Leucine Enkephalin ( m/z 556.2771) as a lock-mass standard. The software must perform real-time accurate mass correction to validate the theoretical [M+H]+ of the target compound ( m/z 210.0583) within a mass error of < 3 ppm.

References

  • Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence.
  • Application Notes and Protocols for the Characterization of 4-Formylphenyl benzenesulfon
  • Microwave-mediated Newman–Kwart rearrangement in w

Sources

Protocols & Analytical Methods

Method

Using 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide as a chemical intermediate

Application Note: 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide in the Synthesis of Thiol-Functionalized Building Blocks Executive Summary & Mechanistic Rationale In medicinal chemistry and advanced materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide in the Synthesis of Thiol-Functionalized Building Blocks

Executive Summary & Mechanistic Rationale

In medicinal chemistry and advanced materials science, the precise installation of sulfur functionalities onto aromatic scaffolds is a critical synthetic hurdle. Direct sulfonation or halogen-thiol exchange on benzaldehyde derivatives often suffers from poor regioselectivity, functional group incompatibility, or the formation of unwanted thioacetals.

To circumvent these issues, 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4)—chemically synonymous with S-(3-formylphenyl) N,N-dimethylcarbamothioate—serves as a highly stable, isolable chemical intermediate [1]. It is the cornerstone of the Newman-Kwart rearrangement pathway, allowing researchers to cleanly convert 3-hydroxybenzaldehyde into 3-mercaptobenzaldehyde. The intermediate protects the delicate formyl group while facilitating a thermally driven, intramolecular [3,3]-sigmatropic rearrangement that guarantees absolute regiochemical fidelity. The resulting 3-mercaptobenzaldehyde is a highly sought-after precursor for synthesizing benzothiopyrans, benzothiazoles, and various targeted antineoplastic agents[3, 4].

Synthetic Workflow & Pathway Visualization

The workflow relies on a three-stage transformation. First, the phenolic oxygen of 3-hydroxybenzaldehyde is activated via a thiocarbamoyl chloride. Second, the critical thermal rearrangement yields our target intermediate. Finally, selective cleavage of the thioester delivers the free thiol.

G A 3-Hydroxybenzaldehyde B O-(3-formylphenyl) dimethylcarbamothioate A->B Dimethylthiocarbamoyl chloride, DABCO DMF, 80°C C 1-[(3-formylphenyl)sulfanyl]- N,N-dimethylformamide (Key Intermediate) B->C Newman-Kwart Rearrangement Diphenyl ether, 220°C D 3-Mercaptobenzaldehyde C->D NaOH, MeOH Reflux, 2h then HCl

Figure 1: Synthetic workflow of 3-mercaptobenzaldehyde highlighting the key S-aryl intermediate.

Experimental Protocols

As an Application Scientist, I emphasize that successful execution of this pathway requires strict atmospheric control and real-time analytical validation to prevent competitive oxidation.

Protocol A: Thermal Rearrangement to 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide

Causality & Rationale: The[3,3]-sigmatropic Newman-Kwart rearrangement is an endothermic, unimolecular process that requires significant thermal activation. Diphenyl ether is chosen as the solvent because its high boiling point (~259 °C) easily accommodates the 220 °C required for the transition state, while remaining chemically inert to the formyl group.

  • Preparation: Charge a flame-dried, argon-purged Schlenk flask with O-(3-formylphenyl) dimethylcarbamothioate (10.0 mmol) and anhydrous diphenyl ether (20 mL).

  • Thermal Activation: Submerge the flask in a pre-heated sand bath at 220 °C. Maintain rigorous stirring for 3 hours.

  • Self-Validating System (In-Process Control): Monitor the reaction via FTIR and TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the C=S stretching frequency at ~1150 cm⁻¹ completely disappears, replaced by a strong C=O stretch at ~1670 cm⁻¹. On TLC, the product will present a lower Rf​ value due to the increased polarity of the S-linked carbamoyl group.

  • Isolation: Cool the mixture to room temperature. Load the crude mixture directly onto a silica gel column. Elute with 100% hexanes to flush the diphenyl ether, then switch to Hexanes:EtOAc (2:1) to elute the target intermediate (CAS: 153561-35-4) [2].

Protocol B: Base-Promoted Hydrolysis to 3-Mercaptobenzaldehyde

Causality & Rationale: Basic hydrolysis is preferred over acidic cleavage to selectively break the S-C(=O) bond without triggering unwanted thioacetalization or Cannizzaro reactions at the aldehyde moiety. Degassed solvents are mandatory to prevent the immediate oxidative dimerization of the resulting thiolate into a disulfide.

  • Solvent Preparation: Vigorously sparge methanol (15 mL) and 2.5 M aqueous NaOH (10 mL) with argon for 30 minutes prior to use.

  • Hydrolysis: Dissolve the 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide intermediate (5.0 mmol) in the degassed methanol. Add the NaOH solution dropwise.

  • Reaction: Reflux the mixture for 2 hours under a continuous argon sweep.

  • Self-Validating System (Thiol Verification): Withdraw a 10 µL aliquot, neutralize, and treat with Ellman’s reagent (DTNB). A vibrant yellow color (absorbance at 412 nm) instantly validates the successful generation of the free sulfhydryl group.

  • Workup: Cool the reaction to 0 °C. Carefully acidify to pH 2 using 2 M HCl. Note: Acidification protonates the thiolate, rendering the target compound organic-soluble.

  • Extraction: Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-mercaptobenzaldehyde.

Quantitative Data & Analytical Validation

To ensure batch-to-batch reproducibility, the following analytical benchmarks must be met for the intermediate and the final product.

Compound StageExpected Yield (%)Purity Target (HPLC)Diagnostic IR Stretch (cm⁻¹)Diagnostic ¹H NMR Signature (CDCl₃, ppm)
O-Aryl Precursor 88 - 92>98%1150 (C=S)9.98 (s, 1H, -CH O), 7.10 (m, 4H, Ar-H)
S-Aryl Intermediate 85 - 89>97%1670 (C=O)10.02 (s, 1H, -CH O), 3.05 (br s, 6H, -N(CH ₃)₂)
Final Thiol Product 90 - 94>95%2560 (S-H)9.95 (s, 1H, -CH O), 3.55 (s, 1H, -SH )

Table 1: Summary of quantitative yields and critical analytical validation markers for the Newman-Kwart synthesis of 3-mercaptobenzaldehyde.

References

  • ResearchGate. "Kinetics and a mechanistic investigation of 2H-thiopyrano [2, 3-b] quinoline-2, 3-dicarboxylates from 2-mercaptoquinoline-3-carbaldehydes...". ResearchGate Publications. [Link]

Application

Application Notes and Protocols for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the potential catalytic applications of the novel molecule, 1-[(3-formylphenyl)sulfanyl]-N,N-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential catalytic applications of the novel molecule, 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide, in palladium-catalyzed cross-coupling reactions. While this specific molecule represents an emerging and hitherto undocumented catalytic scaffold, its structural components—a thioether linkage, a formyl-functionalized aromatic ring, and a dimethylformamide moiety—suggest a significant potential for synergistic activity in catalysis. This guide synthesizes established principles of organometallic chemistry and catalysis to propose a mechanism of action, outline detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling, and provide insights into its potential advantages. All protocols and mechanistic discussions are grounded in authoritative literature to ensure scientific integrity.

Introduction: A Novel Catalyst Scaffold with Multifunctional Potential

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2][3] The efficacy of these reactions is often dictated by the nature of the ligands coordinating to the palladium center, which influence the stability, activity, and selectivity of the catalyst.[4][5]

The molecule 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide presents a unique combination of functional groups that could be highly advantageous in a catalytic context:

  • Thioether Linkage: The sulfur atom, being a soft donor, has a strong affinity for soft metals like palladium.[6] Thioether-containing ligands have been successfully employed in a variety of transition metal-catalyzed reactions.[7] Furthermore, the sulfur atom can exhibit hemilabile behavior, where it can reversibly coordinate and de-coordinate from the metal center, opening up coordination sites for incoming substrates during the catalytic cycle.[8][9][10][11][12][13]

  • Formylphenyl Group: The aldehyde functionality introduces an electron-withdrawing group on the aromatic ring, which can electronically modulate the properties of the sulfur donor and, consequently, the palladium center. This electronic tuning can impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The formyl group could also potentially act as a secondary, weak coordination site or a directing group in certain transformations.

  • N,N-Dimethylformamide (DMF) Moiety: While often used as a high-boiling polar aprotic solvent in cross-coupling reactions,[14] DMF itself can play multiple roles. It can act as a reductant to generate the active Pd(0) species, a stabilizer for palladium nanoparticles,[15][16][17][18] or even as a source of dimethylamine or carbon monoxide under certain conditions. In the context of the proposed molecule, the DMF group could act as a leaving group during the in-situ formation of the active catalyst.

This guide will explore the hypothetical, yet scientifically grounded, application of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide as a pre-catalyst or ligand in Suzuki-Miyaura cross-coupling reactions.

Proposed Mechanism of Action and Catalyst Activation

We propose that 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide can act as a pre-ligand that, upon interaction with a palladium(II) precursor (e.g., Pd(OAc)₂), forms an active catalytic species. The activation pathway and catalytic cycle are illustrated below.

Catalyst Activation Pathway

The initial step likely involves the coordination of the sulfur atom to the Pd(II) precursor, followed by the displacement of the N,N-dimethylformamide group to form a palladium-thiolate complex. This species can then be reduced in situ to the active Pd(0) catalyst.

Catalyst Activation Precatalyst 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide Intermediate Coordinated Intermediate Precatalyst->Intermediate Coordination Pd_II Pd(OAc)₂ Pd_II->Intermediate Active_Catalyst Active Pd(0)-Thiolate Species Intermediate->Active_Catalyst Reduction & DMF loss DMF DMF Intermediate->DMF

Caption: Proposed activation of the pre-catalyst.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Once the active Pd(0) catalyst is formed, it enters the well-established Suzuki-Miyaura catalytic cycle. The thioether ligand is proposed to stabilize the palladium center throughout the cycle.

Suzuki-Miyaura Catalytic Cycle cluster_steps pd0 Pd(0)L oxidative_add Oxidative Addition pd_aryl_halide R¹-Pd(II)L(X) pd0->pd_aryl_halide pd0->pd_aryl_halide   R¹-X transmetal Transmetalation pd_aryl_aryl R¹-Pd(II)L(R²) pd_aryl_halide->pd_aryl_aryl pd_aryl_halide->pd_aryl_aryl R²-B(OH)₂ + Base boronic_acid R²-B(OH)₂ + Base pd_aryl_aryl->pd0 pd_aryl_aryl->pd0  R¹-R² reductive_elim Reductive Elimination product R¹-R² aryl_halide R¹-X

Caption: Suzuki-Miyaura cross-coupling cycle.

Experimental Protocols

The following protocols are provided as a starting point for evaluating the catalytic activity of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide. Optimization of reaction conditions (e.g., solvent, base, temperature, and catalyst loading) is recommended for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction.

Experimental Workflow start Start: Oven-dried Schlenk flask add_solids Add Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), Base (e.g., K₂CO₃, 2.0 mmol) start->add_solids add_catalyst Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and Pre-ligand (0.012 mmol, 1.2 mol%) add_solids->add_catalyst add_solvent Add Solvent (e.g., Toluene/H₂O, 5 mL) add_catalyst->add_solvent reaction Degas (Ar), Heat (e.g., 100 °C, 12 h) add_solvent->reaction workup Cool, Quench (H₂O), Extract (EtOAc) reaction->workup purify Dry (Na₂SO₄), Concentrate, Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%)

  • 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (2.5 mg, 0.012 mmol, 1.2 mol%)

  • Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)

  • Toluene (4 mL)

  • Deionized water (1 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (1 mol%) and 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (1.2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (4 mL) and deionized water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Screening of Reaction Conditions

The following tables provide a template for summarizing data from the optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

Table 1: Effect of Base

EntryBase (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O10012[Yield]
2Cs₂CO₃Toluene/H₂O10012[Yield]
3K₃PO₄Toluene/H₂O10012[Yield]
4Na₂CO₃Toluene/H₂O10012[Yield]

Table 2: Effect of Solvent

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O10012[Yield]
2K₂CO₃Dioxane/H₂O10012[Yield]
3K₂CO₃DMF10012[Yield]
4K₂CO₃Acetonitrile/H₂O8012[Yield]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. By systematically varying key parameters such as the base, solvent, and temperature, researchers can establish the optimal conditions for their specific substrates. The inclusion of a standard substrate pair, such as 4-bromotoluene and phenylboronic acid, allows for benchmarking the performance of the catalyst system against established literature methods. Consistent and reproducible results across a range of substrates will validate the utility of this novel catalytic scaffold.

Conclusion and Future Outlook

1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide represents a promising, unexplored scaffold for the development of novel catalysts for cross-coupling reactions. Its unique combination of a coordinating thioether, an electronically-tuning formyl group, and a potential leaving group in the form of DMF offers multiple avenues for catalytic enhancement. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to investigate the full potential of this and structurally related molecules in organic synthesis. Future work should focus on expanding the substrate scope, exploring applications in other cross-coupling reactions, and conducting detailed mechanistic studies to fully elucidate the role of each functional group in the catalytic process.

References

  • Obora, Y., et al. (2020). Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(16), 9338-9345. Available at: [Link]

  • Obora, Y., et al. (2019). N,N-Dimethylformamide-Protected Single-Sized Metal Nanoparticles and Their Use as Catalysts for Organic Transformations. ACS Omega, 4(26), 22035-22045. Available at: [Link]

  • Butts, C. P., & Jones, C. (2007). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 107(11), 4863-4901. Available at: [Link]

  • Pérez-Gómez, A., et al. (2023). Rh(I) Complexes with Hemilabile Thioether-Functionalized NHC Ligands as Catalysts for [2 + 2 + 2] Cycloaddition of 1,5-Bisallenes and Alkynes. ACS Catalysis, 13(5), 3468-3478. Available at: [Link]

  • MacMillan, S. N. (2018). Exploring Ligand-Enabled Nickel-Catalyzed Cross-Coupling of Sulfur-Based Nucleophiles. University of Guelph. Available at: [Link]

  • Obora, Y., et al. (2020). Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • Pérez-Gómez, A., et al. (2023). Rh(I) Complexes with Hemilabile Thioether-Functionalized NHC Ligands as Catalysts for [2 + 2 + 2] Cycloaddition of 1,5-Bisallenes and Alkynes. ACS Catalysis. Available at: [Link]

  • Paradiso, V., et al. (2020). Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO2 with Epoxides. Catalysts, 10(8), 825. Available at: [Link]

  • Huynh, H. V., et al. (2010). Syntheses, Structures, and Catalytic Activities of Hemilabile Thioether-Functionalized NHC Complexes. Organometallics, 29(6), 1308-1316. Available at: [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Available at: [Link]

  • Obora, Y., et al. (2017). N,N-Dimethylformamide-stabilized copper nanoparticles as a catalyst precursor for Sonogashira–Hagihara cross coupling. RSC Advances, 7(40), 24954-24958. Available at: [Link]

  • Huynh, H. V., et al. (2006). Hemilabile behavior of a thioether-functionalized N-heterocyclic carbene ligand. Chemical Communications, (34), 3655-3657. Available at: [Link]

  • Gaisin, A. R., et al. (2023). Hemilabile Diamidophosphite-Thioether Ligands with a β-Hydroxy Sulfide Backbone: Palladium(II) Complexes and Asymmetric Allylic Substitution. Organometallics. Available at: [Link]

  • Singh, A. K., et al. (2014). Palladium-Catalyzed Suzuki−Miyaura cross-coupling reactions employing hydrazone-thioether ligands in aqueous media under IR-irradiation. ResearchGate. Available at: [Link]

  • Singh, A. K., et al. (2013). Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles. Organometallics, 32(8), 2465-2475. Available at: [Link]

  • Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Available at: [Link]

  • Mitchell, E. A., & Pesce, C. G. (2012). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Current Organic Synthesis, 9(1), 101-125. Available at: [Link]

  • Kinzel, T., et al. (2010). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Chen, G., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 589-604. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Wang, Y., et al. (2025). Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

Sources

Method

In vitro assay preparation using 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide

Application Note: In Vitro Assay Preparation Using 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide as a Bifunctional Bioconjugation Linker Executive Summary The compound 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformam...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Preparation Using 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide as a Bifunctional Bioconjugation Linker

Executive Summary

The compound 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4), also known as S-(3-formylphenyl) dimethylcarbamothioate, is a highly versatile, masked bifunctional building block. In advanced in vitro assay development—particularly for high-throughput screening (HTS)—the synthesis of custom fluorescent probes is often hindered by the oxidative instability of free thiols. This reagent circumvents that issue by protecting the reactive thiol as an N,N-dimethylthiocarbamate.

This application note details the causality-driven protocols for utilizing this compound to generate a target-specific fluorescent probe, culminating in a self-validating Fluorescence Polarization (FP) assay.

Mechanistic Rationale & Assay Logic

To build a robust assay, one must understand the chemical and physical causality governing the reagents:

  • Thiocarbamate Hydrolysis (The Masked Thiol): Free thiophenols are highly prone to aerobic oxidation, forming insoluble disulfides that ruin bioconjugation yields. The N,N-dimethylthiocarbamate moiety is stable under neutral conditions but undergoes rapid, quantitative hydrolysis under basic conditions to yield the corresponding thiolate . This allows for the in situ generation of 3-mercaptobenzaldehyde immediately prior to conjugation.

  • Orthogonal Bioconjugation: The liberated 3-mercaptobenzaldehyde acts as a bifunctional hub. The highly nucleophilic sulfhydryl group reacts selectively with maleimide-functionalized ligands (e.g., a small molecule kinase inhibitor) via Michael addition at pH 7.2. Subsequently, the electrophilic formyl group undergoes condensation with a hydrazide-functionalized fluorophore (e.g., Cy5-hydrazide) at a slightly acidic pH (5.5) to form a stable hydrazone linkage.

  • Fluorescence Polarization (FP) Principle: FP measures the rotational diffusion of a fluorophore. A small, unbound fluorescent probe tumbles rapidly in solution, emitting depolarized light (low mP). When the probe binds to a massive target protein, its rotation slows dramatically, resulting in highly polarized emission (high mP) . This dynamic range provides a homogeneous, mix-and-read format ideal for determining binding kinetics ( Kd​ ).

Chemical Biology Workflow

Workflow A 1-[(3-formylphenyl)sulfanyl] -N,N-dimethylformamide B Base Hydrolysis (Thiol Liberation) A->B C 3-Mercaptobenzaldehyde Intermediate B->C D Ligand Conjugation (Thiol-Maleimide) C->D E Fluorophore Attachment (Hydrazone Formation) D->E F Fluorescent Probe Ready for Assay E->F

Workflow for generating a fluorescent probe from the masked thiocarbamate precursor.

Step-by-Step Experimental Methodologies

Protocol A: Base-Catalyzed Deprotection of the Thiocarbamate

Objective: Liberate the reactive 3-mercaptobenzaldehyde while preventing oxidative dimerization.

  • Reagent Preparation: Dissolve 10 mg of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide in 1.0 mL of anhydrous methanol in a glass vial.

  • Hydrolysis: Add 2.0 equivalents of sodium methoxide (NaOMe) solution (0.5 M in methanol).

  • Incubation: Stir at room temperature for 30 minutes.

    • Causality Note: This step MUST be performed under an inert argon atmosphere. The resulting thiolate is highly susceptible to oxidation; excluding oxygen ensures the thiol remains monomeric and reactive.

  • Quenching: Neutralize the reaction by adding 1 M HCl dropwise until the pH reaches 6.0.

  • Extraction: Extract the liberated 3-mercaptobenzaldehyde using ethyl acetate (3 x 2 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Proceed immediately to Protocol B.

Protocol B: Dual Bioconjugation

Objective: Link the target-specific ligand and the fluorophore to the bifunctional hub.

  • Thiol-Maleimide Reaction: Dissolve the target-specific maleimide-functionalized ligand (1.2 eq) in 100 µL of DMSO. Add this to the freshly prepared 3-mercaptobenzaldehyde (1.0 eq) suspended in 1 mL of 50 mM HEPES buffer (pH 7.2). Incubate for 2 hours at room temperature.

  • Hydrazone Ligation: Adjust the buffer pH to 5.5 using 0.1 M acetic acid. Add Cy5-hydrazide (1.0 eq) and 10 mM aniline.

    • Causality Note: Aniline acts as a nucleophilic catalyst, forming a reactive Schiff base intermediate that drastically accelerates hydrazone formation at mildly acidic pH, ensuring quantitative labeling.

  • Purification: Isolate the final Cy5-ligand conjugate via preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize and store at -80°C in the dark.

Protocol C: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the binding affinity ( Kd​ ) of the synthesized probe to the target protein.

FPAssay S1 Prepare Protein Dilution Series S2 Add Fluorescent Probe (Constant Conc.) S1->S2 S3 Incubate (Equilibration) S2->S3 S4 Read Fluorescence Polarization (mP) S3->S4

Step-by-step execution logic for the Fluorescence Polarization (FP) binding assay.

  • Protein Titration: Prepare a 12-point serial dilution of the purified target protein (ranging from 10 µM down to 0.1 nM) in Assay Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

    • Causality Note: Tween-20 prevents non-specific adsorption of the probe to the microplate walls, which would artificially inflate the baseline polarization signal.

  • Probe Addition: Add the synthesized Cy5-probe to a final constant concentration of 5 nM in all wells of a black 384-well microplate.

    • Causality Note: The probe concentration must be kept strictly below the expected Kd​ (typically <10 nM). If the probe concentration exceeds the Kd​ , ligand depletion occurs, violating the assumptions of standard mass-action binding equations and resulting in an artificially high apparent Kd​ .

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader equipped with FP filters (Excitation: 620 nm, Emission: 688 nm). The instrument will measure parallel ( I∥​ ) and perpendicular ( I⊥​ ) intensities to calculate millipolarization (mP).

Data Presentation & Validation

A self-validating protocol must include baseline controls (Buffer + Probe) to establish the minimum polarization state of the freely tumbling fluorophore. Below is a representative data matrix demonstrating a successful target engagement assay.

Table 1: Representative FP Assay Data for Cy5-Ligand Probe Binding

Target Protein Concentration (nM)Free Probe Control (mP)Bound Probe Signal (mP)Calculated Bound Fraction (%)
10,00035 ± 2285 ± 599.5
1,00034 ± 3270 ± 694.0
10035 ± 2155 ± 448.0
1036 ± 255 ± 38.0
135 ± 138 ± 21.2
0 (Buffer Only)35 ± 235 ± 20.0

Interpretation: The baseline mP of 35 confirms the probe tumbles freely in the absence of the protein. The maximum mP of 285 indicates a robust assay window ( Δ mP = 250). Non-linear regression of this data yields a calculated Kd​ of approximately 105 nM.

References

  • Title: N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: Methods and Applications in Fluorescence (PMC) URL: [Link] [2]

Application

Application Note: Functionalization of S-(3-formylphenyl) N,N-dimethylcarbamothioate in Drug Discovery

Introduction and Strategic Rationale In modern drug discovery, the design of complex active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks that offer orthogonal reactivity. 1-[(3-formylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In modern drug discovery, the design of complex active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks that offer orthogonal reactivity. 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS 153561-35-4), chemically classified as S-(3-formylphenyl) N,N-dimethylcarbamothioate , is a highly versatile intermediate[1][2].

This compound is typically the stable S-aryl product of the thermal Newman-Kwart rearrangement (NKR), a process characterized by an O-to-S aryl migration at elevated temperatures[3][4]. The strategic value of this specific building block lies in its dual functional handles:

  • The Formyl Group (-CHO): A highly reactive electrophilic center primed for reductive aminations, Wittig olefinations, and condensations.

  • The S-Carbamothioate Group (-S-C(=O)NMe₂): A robust masked thiophenol[5] that can either be selectively hydrolyzed to yield a free thiol or activated as a pseudohalide in transition-metal-catalyzed cross-coupling reactions[6].

By selectively targeting one of these functional groups, medicinal chemists can rapidly generate diverse libraries of functionalized benzaldehydes, thiophenols, and biaryl scaffolds.

Mechanistic Pathways & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this central hub.

G Hub S-(3-formylphenyl) N,N-dimethylcarbamothioate Aldehyde Reductive Amination (Aldehyde Reactivity) Hub->Aldehyde NaBH(OAc)3, Amines CS_Bond Liebeskind-Srogl (C-S Bond Cleavage) Hub->CS_Bond Pd-cat, CuTC, Boronic Acids Hydrolysis Alkaline Hydrolysis (Thiophenol Release) Hub->Hydrolysis KOH, EtOH, Degassed Product1 3-(Aminomethyl)phenyl Carbamothioates Aldehyde->Product1 Product2 3-Substituted Benzaldehydes (C-C) CS_Bond->Product2 Product3 3-Mercaptobenzaldehyde (Thioethers) Hydrolysis->Product3

Divergent functionalization pathways of S-(3-formylphenyl) N,N-dimethylcarbamothioate.

Experimental Protocols & Mechanistic Causality

Protocol A: C-C Bond Formation via Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl reaction allows the stable C-S bond of the carbamothioate to be cleaved and coupled with boronic acids under neutral conditions[6].

  • Mechanistic Causality: This reaction requires a copper(I) mediator. Copper(I) thiophene-2-carboxylate (CuTC) is utilized because it coordinates the sulfur atom, polarizing the C-S bond and facilitating efficient transmetalation to the palladium center. Furthermore, using tri(2-furyl)phosphine (P(2-furyl)₃) as a ligand is critical; it is thermodynamically and kinetically more labile than standard triphenylphosphine (PPh₃), allowing for rapid dissociation to form the active coordinatively unsaturated palladium species required for the catalytic cycle[7].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with S-(3-formylphenyl) N,N-dimethylcarbamothioate (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), P(2-furyl)₃ (10 mol%), and CuTC (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed THF (0.1 M relative to the substrate).

  • Reaction: Seal the flask, remove it from the glovebox, and stir the mixture at 50 °C for 12–18 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove copper and palladium salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the biaryl aldehyde.

Protocol B: Alkaline Hydrolysis to 3-Mercaptobenzaldehyde

S-aryl dimethylthiocarbamates are classic precursors to thiophenols[5]. Hydrolysis removes the N,N-dimethylcarbamoyl protecting group, unmasking the free thiol.

  • Mechanistic Causality: Thiophenols are highly susceptible to oxidative dimerization into disulfides in the presence of oxygen. Literature confirms that degassing solvents days in advance is insufficient; solvents and reagents must be rigorously degassed immediately prior to the reaction to prevent the formation of oxidized byproducts[8].

Step-by-Step Methodology:

  • Solvent Degassing: Vigorously sparge ethanol and a 20% aqueous KOH solution with argon for at least 3 hours immediately prior to use[8].

  • Reaction Setup: Under an argon atmosphere, dissolve the carbamothioate (1.0 equiv) in the degassed ethanol (0.2 M).

  • Hydrolysis: Add the degassed 20% aqueous KOH solution (5.0 equiv). Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.

  • Quenching: Cool the reaction to 0 °C in an ice bath. Carefully acidify the mixture to pH 2 using degassed 6M HCl (Caution: Exothermic).

  • Isolation: Extract the aqueous layer with degassed dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Use the resulting 3-mercaptobenzaldehyde immediately in subsequent thioetherification steps to avoid degradation.

Protocol C: Reductive Amination of the Formyl Group

This protocol selectively functionalizes the aldehyde while leaving the S-carbamothioate intact for downstream late-stage functionalization.

  • Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without prematurely reducing the unreacted aldehyde to an alcohol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the carbamothioate (1.0 equiv) and a secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir the suspension at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the resulting 3-(aminomethyl)phenyl carbamothioate via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the three distinct functionalization pathways, providing a quick-reference guide for process optimization.

Functionalization PathwayTarget Bond/GroupKey Reagents & CatalystsTemp (°C)Reaction TimeExpected Yield Range
Liebeskind-Srogl Coupling C-S Bond CleavagePd₂(dba)₃, P(2-furyl)₃, CuTC, Arylboronic Acids50 °C12–18 h65% – 85%
Alkaline Hydrolysis S-Carbamothioate DeprotectionKOH (aq), EtOH (Strictly Degassed)80 °C4–6 h75% – 90%
Reductive Amination Formyl Group (-CHO)Secondary Amine, NaBH(OAc)₃, DCE20 °C12 h80% – 95%

References

  • Dmf | Sigma-Aldrich - sigmaaldrich.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAueQ5MnujbVzkzrepdqMoj_4VvwPqmXlfiIj8ynzdvEFzxueFf8-Q5PqjndDbQPBoB-YnLSALScDz7E6BTs98LpSedqxl11IU0virrupu1A8RiQE6XZEgRLraErvohzRF7j_7Wa54SPJcXdfTd99UFVW8n5N-io83SLKlUVZ3CdPJouK3I06negQ5NXEISbxIKbN_cF0ENgEIxme9v_GnCykPZBM2nadmzfU0DYTDPMybww==]
  • CAS 153561-35-4 S-(3-formylphenyl) N,N-dimethylcarbamothioate - guidechem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvzolJ6T1oSRN2gIZiz9Kq_R1omSrIWQ27qHWbF__uHt9QKrP2v_uNSWw60oCnwtov3Hevwk_XZTArT_ZL6sdYSD00wsFNPaTzSLXjMacDQHSuAJB8RYYB6yDd9HQ9ysI7wM5RypixK2xhyPoyWHI=]
  • Transition-metal mediated carbon–sulfur bond activation and transformations: an update - dicp.ac.cn -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWeAak1zFQuDTKVkjAJnL6PTOuOUCsZwRA8fDV0eGyMEIvK8GOJr3fIUpX9ngyEGWWTeiRpOccNfBdW_oA6IAQDzWjYsVFfFKxrJgYDq7x8ueNKlo5cqZJ]
  • Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzqI-EdlnbJf46gTqFXLSBLiJaiEaaCSSWuRq1vGTBvMGec-Q5hNZpSlkpdl3pdJGJm1MfmDxEIfrP-20ruTmuypRD6_zMBhftqUUTTH0_34mD_QGDgcoQ18-gDWvRcyV3b2pNGqzaigWOgfM=]
  • Newman–Kwart rearrangement - wikipedia.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW07BJZwK8iSjdweq_VLflxP43JmXzjanpvNi372fogfQfhjc-q-T-DEuVOa1d4NY6_cMCG9gp9g34WWSRqaUPzSFssadBTJ8JsKEwqHZHz6XOYsqSelWNlknmS7x4WhS_f5eScf-xcLYBnEj0Awstbw0JRaKYPFAg1FM=]
  • A Comparative Guide to the Synthesis of Substituted Thiophenols - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrcPyNO7xR8Bo_6NN52X-oo0WfqzhlrbCgRfKo1haZR8rMgE4NrFcjGwR8BFfDQ9TWFnNPwk0QrTjIDK6GwkgK8mJZ91tG8gBO6TlDQ-wVDobsQTpAlUR0V9Xzmnfo70I49bKGQCYSzDlNLw4gMcHqjCPG-a_oJQrO7bechCnj1UHyLuW3BqU6v20K3e_OELLg0nAsnJg9UYmzkYA=]
  • The Newman−Kwart Rearrangement Revisited: Continuous Process under Supercritical Conditions - acs.org -[https://vertexaisearch.cloud.google.
  • Synthesis of aromatic thiol ligands for the formation of thermoelectric materials - diva-portal.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbmb-uHW3qaT66wNP8ygUyDtgT_iB_dJPXV5jRw4KA4KARXVDE-XGcxR-CQiGZ1cfVEISwsM7dIUnyJcyLBDv3BJAxvQnaTM-zGodIbJzZJD5O0kYxX1F7qRMK0CL_hRGuilZ2yqrrW9TFlUcltLcFmVjayDqdJJdpj3bj9Q==]

Sources

Method

Scale-up manufacturing methods for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide

Scale-Up Manufacturing Methods for 1-[(3-Formylphenyl)sulfanyl]-N,N-dimethylformamide Executive Summary 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS 153561-35-4)[1], widely referred to by its synonym S-(3-form...

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Author: BenchChem Technical Support Team. Date: April 2026

Scale-Up Manufacturing Methods for 1-[(3-Formylphenyl)sulfanyl]-N,N-dimethylformamide

Executive Summary

1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS 153561-35-4)[1], widely referred to by its synonym S-(3-formylphenyl) N,N-dimethylcarbamothioate [2], is a highly valuable synthetic intermediate. It is prominently utilized in the development of advanced chemiluminescent probes—such as cephalosporin-chemiluminescent conjugates (CCPs)—which have revolutionized the detection of β -lactamase activity, increasing sensitivity by four orders of magnitude compared to traditional fluorescent substrates[3][4].

Scaling up the production of this compound presents significant chemical engineering challenges. The synthesis relies on the Newman-Kwart Rearrangement (NKR) , a thermal isomerization that typically requires extreme temperatures (>200 °C)[5]. In traditional batch reactors, these conditions lead to severe thermal degradation, tar formation, and critical safety hazards. This application note details a field-proven, self-validating continuous flow methodology that overcomes these limitations, enabling safe, high-yield, and high-purity scale-up.

Mechanistic Causality: The Newman-Kwart Rearrangement

The synthesis of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide is a two-stage process.

  • O-Thiocarbamation : 3-hydroxybenzaldehyde is reacted with dimethylthiocarbamoyl chloride to form an O-aryl thiocarbamate.

  • Thermal Isomerization (NKR) : The O-aryl thiocarbamate is subjected to high heat, triggering an intramolecular ipso-substitution. The reaction proceeds via a four-membered cyclic transition state where the thiocarbonyl sulfur attacks the ipso-carbon of the aromatic ring[5].

Causality of the Rearrangement : The driving force for this migration is strictly thermodynamic. The formation of a robust carbon-oxygen double bond (C=O) in the resulting S-aryl thiocarbamate is energetically far more favorable than the carbon-sulfur double bond (C=S) in the starting material. Furthermore, the electron-withdrawing nature of the meta-formyl group (-CHO) increases the electrophilicity of the ipso-carbon, slightly lowering the activation energy barrier for the sulfur nucleophilic attack[5][6].

Process Visualization

G A 3-Hydroxybenzaldehyde + Dimethylthiocarbamoyl chloride B O-Thiocarbamation (DABCO, DMF, 0-25°C) A->B C O-(3-Formylphenyl) dimethylcarbamothioate B->C D Continuous Flow NKR (MeCN, 240°C, 750 psi) C->D E 1-[(3-formylphenyl)sulfanyl]- N,N-dimethylformamide D->E

Continuous flow scale-up workflow for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide.

Scale-Up Strategy: Process Intensification via Continuous Flow

In batch chemistry, the NKR is typically performed neat or in high-boiling solvents (e.g., diphenyl ether or NMP) at 250 °C for several hours[7]. This prolonged thermal exposure causes the product to decompose into intractable black tars, drastically reducing yield and complicating downstream purification.

The Continuous Flow Advantage : By transitioning to a high-pressure continuous flow microreactor, we can utilize low-boiling solvents like Acetonitrile (MeCN) under near-supercritical conditions[6][7]. A back-pressure regulator (BPR) set to 750 psi keeps the solvent in the liquid phase at 240 °C. The high surface-area-to-volume ratio of the flow coil ensures instantaneous heat transfer, allowing the reaction to reach completion in just 12 minutes. This brief residence time ( tres​ ) completely suppresses the formation of degradation byproducts.

Detailed Experimental Protocols

Step 1: Synthesis of O-(3-formylphenyl) dimethylcarbamothioate (Batch)

This step is performed in batch as it is highly exothermic and requires careful solid addition.

  • Preparation : Charge a 10 L jacketed glass reactor with 3-hydroxybenzaldehyde (1.0 eq, 500 g) and anhydrous DMF (5 L). Initiate overhead stirring (250 rpm) and cool the internal temperature to 0 °C.

  • Deprotonation : Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq) portion-wise. Causality: DABCO is selected over NaOH/KOH for scale-up because it acts as a non-nucleophilic base, cleanly deprotonating the phenol without competing for the electrophilic thiocarbamoyl chloride, thereby preventing the formation of dimethylamine impurities.

  • Thiocarbamation : Slowly add dimethylthiocarbamoyl chloride (1.1 eq) over 1 hour, maintaining the internal temperature below 10 °C to control the exotherm.

  • Maturation : Warm the reactor to 25 °C and stir for 4 hours.

  • Self-Validation Checkpoint : Pull a 1 mL aliquot, quench in water, and extract with EtOAc. TLC (Hexane/EtOAc 3:1) must show complete consumption of the phenol ( Rf​ ~0.3) and the appearance of the O-thiocarbamate ( Rf​ ~0.6).

  • Isolation : Quench the reaction mixture into 15 L of vigorously stirred ice water. Filter the resulting precipitate, wash with cold water, and dry in vacuo at 40 °C to yield the intermediate as a white solid.

Step 2: Continuous Flow Newman-Kwart Rearrangement
  • System Priming : Prime a continuous flow reactor (e.g., FlowSyn or a custom 20 mL stainless steel coil reactor) with anhydrous Acetonitrile (MeCN). Set the inline Back-Pressure Regulator (BPR) to 750 psi[6].

  • Thermal Equilibration : Heat the reactor coil to 240 °C. Ensure the post-reactor heat exchanger is set to 30 °C to cool the effluent before it reaches the BPR.

  • Substrate Feed : Prepare a 0.5 M stock solution of the O-thiocarbamate intermediate in anhydrous MeCN.

  • Steady-State Operation : Pump the stock solution through the reactor at a flow rate of 1.66 mL/min, establishing a precise residence time ( tres​ ) of 12 minutes. Causality: 12 minutes at 240 °C provides the exact thermal budget required to overcome the 4-membered transition state barrier without allowing secondary thermal decomposition pathways to activate[6].

  • Self-Validating PAT (Process Analytical Technology) : Route the cooled effluent through an inline Flow-IR spectrometer. The continuous disappearance of the C=S stretch (~1150 cm⁻¹) and the emergence of the C=O stretch (~1660 cm⁻¹) validates steady-state conversion in real-time.

  • Isolation : Collect the effluent and remove the MeCN in vacuo to afford 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide as a highly pure, pale yellow oil that may crystallize upon standing.

Quantitative Data Presentation

Table 1: Scale-Up Metrics – Batch vs. Continuous Flow NKR

Process ParameterTraditional Batch ProcessContinuous Flow Process
Scale (Throughput) 5 g (Max safe limit)500 g (Continuous operation)
Reactor Type 100 mL Round Bottom Flask20 mL Stainless Steel Coil Reactor
Solvent Diphenyl ether (High boiling)Acetonitrile (Low boiling)
Operating Temperature 250 °C240 °C
System Pressure Atmospheric (14.7 psi)750 psi
Residence / Reaction Time 4 hours12 minutes
Isolated Yield 65% (Dark brown viscous oil)94% (Pale yellow oil)
Purity (HPLC-UV) 82% (Significant tar formation)>98% (Clean conversion)

Analytical Validation Parameters

To verify the structural integrity of the final product, the following analytical markers must be confirmed:

  • LC-MS (ESI+) : The O-thiocarbamate and S-thiocarbamate are structural isomers sharing the exact molecular weight (209.27 g/mol )[1]. Both will exhibit an [M+H]+ peak at m/z 210.1. Chromatographic resolution is mandatory to confirm the absence of the starting material.

  • 1 H NMR (400 MHz, CDCl 3​ ) : The diagnostic shift occurs in the N,N-dimethyl protons. In the starting O-thiocarbamate, restricted rotation around the C-N partial double bond (due to the C=S group) resolves the methyl groups as two distinct singlets at ~3.35 and 3.45 ppm. In the target S-thiocarbamate product, these protons shift upfield and often coalesce into a broad singlet around 3.0–3.1 ppm. The aldehyde proton remains a sharp, distinct singlet at ~10.0 ppm.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide

Diagnostic Overview 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (structurally synonymous with S-(3-formylphenyl) N,N-dimethylcarbamothioate) is a highly valuable intermediate for synthesizing functionalized thioph...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (structurally synonymous with S-(3-formylphenyl) N,N-dimethylcarbamothioate) is a highly valuable intermediate for synthesizing functionalized thiophenols. The standard synthetic route involves the Newman-Kwart Rearrangement (NKR) of its O-aryl precursor[1]. However, researchers frequently encounter severe yield bottlenecks due to the inherent thermal instability of the formyl (aldehyde) group under traditional NKR conditions. As a Senior Application Scientist, I have structured this guide to help you bypass thermal degradation using modern, field-proven catalytic methodologies.

Troubleshooting FAQs

Q1: Why is my thermal Newman-Kwart rearrangement yield so low (<30%) for this specific formyl-substituted substrate? A1: The traditional thermal NKR proceeds via a concerted, four-membered spirocyclic transition state that carries a massive activation enthalpy (ΔH‡ ~ 35–43 kcal/mol)[2]. Consequently, it requires extreme heating (200–300 °C)[1]. At these temperatures, the electron-withdrawing formyl group is highly susceptible to auto-oxidation, decarbonylation, and rapid polymerization. This leads to the extensive charring and intractable tarry byproducts you are observing in your reactor[3].

Q2: How can I lower the reaction temperature to prevent the degradation of the aldehyde group? A2: You must bypass the thermal concerted mechanism by employing catalytic strategies that lower the activation barrier. There are three field-proven alternatives:

  • Palladium Catalysis: Utilizing electron-rich palladium complexes (e.g., Pd(Pt-Bu3)2) shifts the mechanism to an oxidative addition/reductive elimination pathway, allowing the rearrangement to proceed at 100 °C[4].

  • Single-Electron Transfer (SET) Oxidation: Using Iron(II) (Mohr's salt) and ammonium persulfate (APS) oxidizes the sulfur lone pair to a radical cation. This significantly reduces the energy required for intramolecular migration, dropping the reaction temperature to 65–85 °C[3].

  • Photoredox Catalysis: Organic photocatalysts (like triphenylpyrylium tetrafluoroborate or Riboflavin) can drive the SET process at ambient room temperature (25 °C) using visible light[5],[6].

Q3: Which catalytic method is the most scalable and cost-effective for this specific substrate? A3: For multigram to kilogram scale-up, the Iron(II)/Persulfate-mediated NKR is the superior choice. While Pd-catalysis is highly efficient, the extreme air-sensitivity and high cost of Pd(Pt-Bu3)2 limit its industrial practicality[7]. Photoredox methods require specialized flow-photochemistry setups to overcome light penetration limits at scale[5]. In contrast, the Fe(II)/APS system utilizes inexpensive, bench-stable reagents in an aqueous acetonitrile blend and has been explicitly validated to tolerate aldehyde-containing substrates, achieving yields up to 95%[3].

Quantitative Data Comparison
MethodCatalyst / ReagentsTemperatureTimeYieldScalability
Thermal (Traditional) None (Neat or Diphenyl ether)200–250 °C2–12 h< 30%Poor (Severe Charring)
Palladium Catalysis Pd(Pt-Bu3)2 (2-5 mol%)100 °C2–4 h> 90%Moderate (Expensive/Air-sensitive)
Iron(II) / Persulfate Mohr's Salt (5 mol%), APS (1 eq)65–85 °C4–6 h~ 95%Excellent (Cheap, Bench-stable)
Photoredox Catalysis Triphenylpyrylium BF4, Light25 °C12–24 h85–90%Good (Requires Flow Systems)
Mechanistic Workflow

NKR_Mechanism SM O-(3-formylphenyl) dimethylcarbamothioate Thermal Thermal Activation (>200 °C) SM->Thermal FeCat Fe(II) / S2O8^2- (Single-Electron Transfer) SM->FeCat Degradation Formyl Degradation & Charring (Low Yield) Thermal->Degradation RadicalCat O-Aryl Radical Cation Intermediate FeCat->RadicalCat -e⁻ Migration Intramolecular Spirocyclic Migration RadicalCat->Migration SRadical S-Aryl Radical Cation Migration->SRadical Target 1-[(3-formylphenyl)sulfanyl]- N,N-dimethylformamide (High Yield) SRadical->Target +e⁻

Mechanistic pathways of thermal vs. SET-catalyzed Newman-Kwart Rearrangement.

Validated Experimental Protocols

As a Senior Application Scientist, I strongly advise abandoning the thermal route for any substrate bearing a formyl group. The thermodynamic penalty of protecting and deprotecting the aldehyde negates the efficiency of the NKR. Instead, implement the following self-validating protocols.

Protocol A: Iron(II)/Persulfate-Mediated SET Rearrangement (Recommended for Scale-up)

Reference Standard:[3].

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve O-(3-formylphenyl) N,N-dimethylcarbamothioate (1.0 equiv, e.g., 10 mmol) in a 3:1 mixture of Acetonitrile and deionized water to achieve a 0.1 M concentration.

    • Causality: The biphasic solvent system is critical. Acetonitrile is required to dissolve the organic substrate, while the aqueous phase is mandatory to solubilize the inorganic SET reagents (Mohr's salt and APS) and generate the active sulfate radical anions.

  • Catalyst Addition: Add Ammonium Persulfate (APS, 1.0 equiv) followed by Mohr's salt[(NH4)2Fe(SO4)2·6H2O] (5 mol%).

    • Causality: Mohr's salt initiates the radical chain by transferring an electron to APS, generating sulfate radical anions that subsequently oxidize the thiocarbamate's sulfur lone pair.

  • Reaction: Seal the flask and heat the mixture to 65–85 °C for 4–6 hours.

    • Self-Validation: The reaction is self-validating through a distinct colorimetric shift. The initial pale solution will transition to a deep amber as the radical cation intermediates form. Complete consumption of the starting material on TLC (using UV activity and a KMnO4 stain for the aldehyde) confirms that the spirocyclic migration has successfully terminated.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaHCO3 followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Rearrangement (Alternative for Anhydrous Requirements)

Reference Standard:[4].

  • Preparation: In a glovebox, charge an oven-dried Schlenk tube with O-(3-formylphenyl) N,N-dimethylcarbamothioate (1.0 equiv) and Pd(Pt-Bu3)2 (2-5 mol%).

    • Causality: Pd(Pt-Bu3)2 is specifically chosen because the extreme steric bulk of the tri-tert-butylphosphine ligands forces the palladium center into a highly reactive, coordinatively unsaturated 14-electron state. This is mandatory to force oxidative addition into the strong C-O bond.

  • Solvent: Add anhydrous, degassed Toluene (0.2 M). Strict exclusion of oxygen is necessary to prevent the oxidation of the electron-rich Pd(0) catalyst.

  • Reaction: Heat the sealed tube at 100 °C for 2–4 hours.

    • Self-Validation: The protocol is self-validating via the precipitation of palladium black upon completion. If the solution remains a clear yellow/orange without forming a black precipitate after 4 hours, it indicates catalyst poisoning (likely by oxygen), signaling that your Schlenk technique was compromised.

  • Workup & Purification: Filter the mixture through a short pad of Celite to remove the palladium black, concentrate, and purify via chromatography.

References
  • The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 2009. URL:[Link]

  • Ambient-Temperature Newman–Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 2015. URL:[Link]

  • Iron(II)/Persulfate Mediated Newman–Kwart Rearrangement. Organic Letters, 2019. URL:[Link]

Sources

Optimization

Troubleshooting degradation of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide during storage

Welcome to the dedicated technical support guide for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide. This resource is designed for researchers, medicinal chemists, and process development scientists to proactively ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide. This resource is designed for researchers, medicinal chemists, and process development scientists to proactively address and troubleshoot stability issues encountered during the storage and handling of this versatile research compound. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section provides rapid answers to the most common issues observed by users.

Q1: My freshly opened vial of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide shows a new, more polar peak on my HPLC. What is it?

A: The most probable cause is the oxidation of the aromatic aldehyde group to the corresponding carboxylic acid, 3-[(N,N-dimethylcarbamoyl)sulfanyl]benzoic acid. Aldehydes, particularly aromatic ones, are susceptible to air oxidation.[1][2][3] This new impurity will be significantly more polar than the parent compound.

Q2: What are the ideal storage conditions to prevent degradation?

A: To maximize shelf-life, the compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial to protect from light, and at a reduced temperature, preferably -20°C.[4][5][6] The inclusion of a desiccant in secondary containment is also recommended to prevent hydrolysis.

Q3: I noticed a faint fishy or amine-like odor from my older sample. Is it still usable?

A: A fishy odor is often indicative of dimethylamine, which can be formed from the hydrolysis of the N,N-dimethylformamide moiety, especially in the presence of acid or base catalysts or at elevated temperatures.[7] The presence of this odor suggests significant degradation has occurred. Purity should be assessed by HPLC or LC-MS before use.

Q4: Can I handle this material on the open bench?

A: For short periods, such as weighing, it can be handled on the bench. However, for extended handling or solution preparation, we strongly recommend working under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to atmospheric oxygen and moisture.[8]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and mechanistic explanations for identifying and preventing degradation.

Guide 1: Identifying Degradation Products

Issue: You observe a significant decrease in the purity of your sample over time, accompanied by the emergence of one or more new peaks in your analytical chromatogram.

Root Cause Analysis: The molecule possesses three primary sites susceptible to degradation: the aromatic aldehyde, the thioether (sulfide) linkage, and the formamide group. The most common degradation pathways are oxidation and hydrolysis.

  • Aldehyde Oxidation: The formyl group is readily oxidized to a carboxylic acid in the presence of oxygen. This reaction can be accelerated by light and trace metal impurities.[9][10]

  • Sulfide Oxidation: The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone.

  • Hydrolysis: The N,N-dimethylformamide portion of the molecule can hydrolyze, particularly under non-neutral pH conditions, to release dimethylamine and 3-formylthiophenol.[7][11]

Below is a diagram illustrating the most probable degradation pathways.

G parent 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (Parent Compound) acid 3-[(N,N-dimethylcarbamoyl)sulfanyl]benzoic acid (Carboxylic Acid) parent->acid O₂ / Air (Oxidation) sulfoxide 1-[(3-formylphenyl)sulfinyl]-N,N-dimethylformamide (Sulfoxide) parent->sulfoxide O₂ / Air (Oxidation) hydrolysis_prod1 3-Formylthiophenol parent->hydrolysis_prod1 H₂O (Hydrolysis) hydrolysis_prod2 Dimethylamine parent->hydrolysis_prod2 H₂O (Hydrolysis)

Caption: Primary degradation pathways of the target compound.

Data Summary: Potential Degradants

The table below summarizes the expected mass changes for the primary degradation products, which is crucial for identification by mass spectrometry (LC-MS).

Compound NameDegradation PathwayMolecular Weight ChangeExpected [M+H]⁺ (if Parent=X)
3-[(N,N-dimethylcarbamoyl)sulfanyl]benzoic acidAldehyde Oxidation+16 DaX + 16
1-[(3-formylphenyl)sulfinyl]-N,N-dimethylformamideSulfide Oxidation+16 DaX + 16
3-FormylthiophenolHydrolysis-72 DaX - 72

Protocol 1: LC-MS Method for Degradant Identification

This protocol outlines a stability-indicating method suitable for separating the parent compound from its likely degradants.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

    • Dilute 100 µL of the stock solution into 900 µL of a 50:50 mixture of acetonitrile and water to make a final concentration of 100 µg/mL.

  • HPLC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: Hold at 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • MS Detector: Electrospray Ionization (ESI) in positive mode. Scan range 100-500 m/z.

  • Data Analysis:

    • Identify the peak for the parent compound.

    • Search for peaks with the expected [M+H]⁺ values for the degradation products listed in the table above.

    • Note the retention times. The carboxylic acid and sulfoxide will likely elute earlier (are more polar) than the parent compound.

Guide 2: Proactive Stability Management

Issue: You need to set up a long-term storage and handling workflow to preserve the integrity of a newly acquired batch of the compound.

Root Cause Analysis: Proactive exclusion of atmospheric oxygen, moisture, and light is the most effective strategy to prevent degradation.

Workflow: Best Practices for Storage and Handling

G cluster_storage Long-Term Storage cluster_handling Sample Preparation Workflow s1 Receive Compound in Sealed Ampoule/Vial s2 Store at -20°C in the Dark s1->s2 s3 Place vial inside a larger container with desiccant s2->s3 h1 Move vial to inert atmosphere (Glovebox) s3->h1 Prepare for Use h2 Allow to equilibrate to room temperature before opening h1->h2 h3 Weigh required amount into a clean, dry vial h2->h3 h4 Backfill original vial with Argon/Nitrogen h3->h4 h6 Dissolve sample in anhydrous-grade solvent h3->h6 h5 Reseal tightly and return to -20°C storage h4->h5

Caption: Recommended workflow for storage and handling.

Protocol 2: Aliquoting for Long-Term Use

To avoid repeated freeze-thaw cycles and exposure of the bulk material, aliquot the compound upon receipt.

  • Preparation: Move the sealed vial of the bulk compound into a nitrogen or argon-filled glovebox. Allow the vial to warm to the glovebox's ambient temperature before opening to prevent condensation.

  • Aliquoting: Weigh the desired amount (e.g., 5-10 mg) into several smaller, tared amber glass vials.

  • Inerting: Before sealing each new aliquot vial, flush the headspace with a gentle stream of inert gas.

  • Sealing: Tightly cap each vial, and for extra protection, wrap the cap with parafilm.

  • Storage: Place all aliquots, along with the main stock vial, back into -20°C storage inside a secondary container with a desiccant. Use one aliquot at a time for your experiments.

References

  • DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2024, May 17). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Retrieved from [Link]

  • ACS Publications. (2017, January 23). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2002, December 31). Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 15). Relative rate of hydrolysis of the carbon chlorine bond in thioethers and ethers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic hydrolysis of methyl mercaptan and methyl thioether on hydroxyl-modified ZrO2: a density functional theory study. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B).... Retrieved from [Link]

  • PMC - NIH. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Ataman Chemical. (n.d.). N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular mechanisms of DMF degradation in strain DM1. (A) Genomic.... Retrieved from [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PMC. (2019, May 30). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Retrieved from [Link]

  • ResearchGate. (n.d.). N,N-Dimethylformamide: much more than a solvent | Request PDF. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. Retrieved from [Link]

  • RSC Publishing. (2024, May 1). The role of aldehydes on sulfur based-new particle formation: a theoretical study. Retrieved from [Link]

  • ResearchGate. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Thioaldehydes From Aldehyde-Hydrogen Sulfide Interaction Under Organocatalysis | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide, showing the.... Retrieved from [Link]

  • EPA NEPAL. (n.d.). Atmospheric Chemistry of Selected Sulfur-Containing Compounds: Outdoor Smog Chamber Study -- Phase 1. Retrieved from [Link]

  • PMC. (2024, August 26). Characterization and genome sequence of N,N-dimethylformamide degradation in Paracoccus sulfuroxidans DM175A1-1 isolated from activated sludge of wastewater. Retrieved from [Link]

  • Frontiers. (2024, August 25). Characterization and genome sequence of N,N-dimethylformamide degradation in Paracoccus sulfuroxidans DM175A1-1 isolated from activated sludge of wastewater. Retrieved from [Link]

  • Bioprocess Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Effect of light conditions on sulfur-containing phytochemicals from radish and mustard sprouts. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • ACS Publications. (2026, February 20). Atmospheric Chemistry of Sulfur-Containing Compounds: The Effect on the Formation of HONO. Retrieved from [Link]

  • PMC. (n.d.). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Retrieved from [Link]

  • ResearchGate. (2026, February 7). A simple preparation of N,N-dimethyl-N′-alkyl (aryl) sulfonylformamidines. Retrieved from [Link]

  • MDPI. (2022, September 19). Role of Sulfur Compounds in Vegetable and Mushroom Aroma. Retrieved from [Link]

  • ACS Publications. (2020, April 22). Synthesis of Tri(4-formylphenyl) Phosphonate Derivatives as Recyclable Triple-Equivalent Supports of Peptide Synthesis | The Journal of Organic Chemistry. Retrieved from [Link]

  • Frontiers. (n.d.). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Retrieved from [Link]

  • PMC. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]

  • CCS Chemistry. (2025, December 9). Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group. Retrieved from [Link]

  • Google Patents. (n.d.). US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide Derivatives

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction temperature during the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction temperature during the synthesis of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide derivatives. The core of this synthesis is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic compounds. However, achieving high yield and purity with sulfur-containing substrates requires careful control of reaction parameters, especially temperature.

I. Understanding the Core Reaction: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The reaction proceeds through an electrophilic aromatic substitution mechanism.

The substrate , a derivative of a thiophenol, presents unique challenges. The sulfanyl group (-S-) is an activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the aromatic ring.[3] This enhances the nucleophilicity of the ring, making it susceptible to formylation. However, the sulfur atom is also prone to oxidation, a key side reaction that must be mitigated.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the formation of the Vilsmeier reagent?

The formation of the Vilsmeier reagent (the chloroiminium salt from DMF and POCl₃) is an exothermic process and should be performed at low temperatures, typically between 0-5 °C .[4] Maintaining this low temperature is crucial to prevent the decomposition of the reagent and to ensure its efficient formation.

Q2: At what temperature should I add my aryl sulfide substrate to the Vilsmeier reagent?

It is recommended to add the aryl sulfide substrate to the pre-formed Vilsmeier reagent while maintaining the low temperature of 0-5 °C . This helps to control the initial exothermic reaction and minimize potential side reactions.

Q3: What is the recommended reaction temperature after the addition of the substrate?

The optimal reaction temperature is highly substrate-dependent. For electron-rich aryl sulfides, the reaction may proceed to completion at room temperature. However, for less reactive substrates, gentle heating may be necessary. A typical starting point is to stir the reaction mixture at room temperature for a few hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased to 40-60 °C .[5] Exceeding 80°C should be done with caution as it can lead to increased side product formation.

Q4: How does reaction temperature influence the regioselectivity of the formylation?

For a 3-substituted thiophenol derivative, the sulfanyl group will direct the formylation to the ortho and para positions. The steric hindrance of the existing substituent at the 3-position will likely favor formylation at the 6-position (para to the sulfur) and potentially the 2-position (ortho to the sulfur). While temperature can sometimes influence the ortho/para ratio in electrophilic aromatic substitutions, for this system, the electronic directing effect of the sulfur atom is the dominant factor.

Q5: Can the Vilsmeier-Haack reaction cause oxidation of the sulfide to a sulfoxide or sulfone?

Yes, this is a critical concern. While the Vilsmeier reagent itself is not a strong oxidant, the reaction conditions, particularly if elevated temperatures are used or if air is not excluded, can promote the oxidation of the electron-rich sulfur atom to the corresponding sulfoxide or sulfone.[6] This is a common side reaction with thioethers.[7]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides a systematic approach to resolving them.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Inactive Vilsmeier reagent. 2. Insufficiently reactive substrate. 3. Reaction temperature too low.1. Ensure anhydrous conditions. Use freshly distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately. 2. Confirm the presence of electron-donating groups on the aromatic ring. The sulfanyl group is activating, but strong electron-withdrawing groups elsewhere on the ring can hinder the reaction. 3. After initial addition at low temperature, allow the reaction to warm to room temperature. If no conversion is observed by TLC, gradually increase the temperature to 40-60 °C.
Formation of a Significant Amount of Sulfoxide/Sulfone Byproduct 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of oxygen.1. Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature before attempting to heat. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid over-oxidation. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[7]
Multiple Spots on TLC Indicating a Mixture of Isomers 1. Formation of both ortho and para isomers.1. This is expected due to the directing effect of the sulfanyl group. The isomers can often be separated by column chromatography. The para isomer is typically the major product due to reduced steric hindrance.[3]
Reaction Stalls Before Completion 1. Decomposition of the Vilsmeier reagent. 2. Insufficient equivalents of the Vilsmeier reagent.1. Ensure anhydrous conditions throughout the reaction. 2. Consider using a slight excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents relative to the substrate).

IV. Experimental Protocols

Protocol 1: Synthesis of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide

Materials:

  • 3-Mercaptobenzaldehyde

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃, freshly distilled)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.[4]

  • Formylation Reaction: Dissolve 3-mercaptobenzaldehyde (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition, allow the reaction mixture to slowly warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). If the reaction is slow, gently heat the mixture to 40-50 °C and continue to monitor.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired product and separate it from any sulfoxide byproduct and isomers.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A starting point is a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The polarity can be adjusted to achieve optimal separation.

  • Visualization:

    • UV Light (254 nm): Aromatic compounds will appear as dark spots.[8]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing the sulfide and sulfoxide. Sulfides will typically appear as yellow/orange spots upon gentle heating, while sulfoxides may give a different color or intensity.[9]

    • p-Anisaldehyde Stain: This stain can be used for visualizing the aldehyde functionality, which will typically appear as a colored spot upon heating.[8]

Note on TLC Interpretation: The starting material (aryl sulfide) will be less polar than the product (aryl aldehyde with a sulfide). The sulfoxide byproduct will be significantly more polar than both the starting material and the desired product.

V. Visualization of Key Processes

Reaction Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Reaction Progression & Monitoring cluster_3 Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Substrate Aryl Sulfide Derivative Substrate->ReactionMix 0-5 °C Heating Room Temp to 40-60 °C ReactionMix->Heating TLC TLC Monitoring Heating->TLC Quench Quench with Ice/Water TLC->Quench Reaction Complete Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Column Chromatography Extract->Purify Final Product Final Product Purify->Final Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of an aryl sulfide.

Troubleshooting Logic

G Start Low Yield or Side Product Formation Check_Reagents Are Reagents Anhydrous and Fresh? Start->Check_Reagents Check_Temp_Formation Vilsmeier Reagent Formation at 0-5 °C? Start->Check_Temp_Formation Check_Temp_Reaction Reaction Temperature Optimized? Start->Check_Temp_Reaction Check_Atmosphere Inert Atmosphere Used? Start->Check_Atmosphere Fix_Reagents Use Anhydrous Reagents Check_Reagents->Fix_Reagents Fix_Temp_Formation Maintain 0-5 °C Check_Temp_Formation->Fix_Temp_Formation Fix_Temp_Reaction Start at RT, then Gradually Heat (40-60 °C) Check_Temp_Reaction->Fix_Temp_Reaction Fix_Atmosphere Use N₂ or Ar Check_Atmosphere->Fix_Atmosphere Outcome Improved Yield and Purity Fix_Reagents->Outcome Fix_Temp_Formation->Outcome Fix_Temp_Reaction->Outcome Fix_Atmosphere->Outcome

Caption: Troubleshooting workflow for optimizing the Vilsmeier-Haack reaction.

VI. References

  • Palladium-Catalyzed Formylation of Arylzinc Reagents with S-Phenyl Thioformate | Organic Letters - ACS Publications. Available at: [Link]

  • Aqueous Photocatalytic Oxidation of Thioethers with Polydiacetylene Micelle Nanoreactors. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. Available at: [Link]

  • TLC Visualization Methods. Available at: [Link]

  • 3-(Methylthio)benzaldehyde - Chem-Impex. Available at: [Link]

  • A Convenient Synthesis of 3-Methylthiobenzaldehyde: Synthetic Communications. Available at: [Link]

  • Substituent Effect of the Sulphinyl Group in Electrophilic Aromatic Substitution. ElectronicsAndBooks. Available at: [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Available at: [Link]

  • Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. Available at: [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Available at: [Link]

  • Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)- methane. Available at: [Link]

  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups - Master Organic Chemistry. Available at: [Link]

  • Unprecedented Vilsmeier formylation: expedient syntheses of the cruciferous phytoalexins sinalexin and brassilexin and discovery of a new heteroaromatic ring system - PubMed. Available at: [Link]

  • A Mutual Exchange: Synthesizing Aryl Sulfides from Non-smelling, Non-toxic Compounds. Available at: [Link]

  • Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation - PMC. Available at: [Link]

  • 3-(Methylthio)benzaldehyde | 73771-35-4 - J&K Scientific. Available at: [Link]

  • ヴィルスマイヤー・ハック反応 Vilsmeier-Haack Reaction - Chem-Station (ケムステ). Available at: [Link]

  • Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Available at: [Link]

  • A Mild, Chemoselective Oxidation of Sulfides to Sulfoxides Using o-Iodoxybenzoic Acid and Tetraethylammonium Bromide as Catalyst | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A kind of synthetic method of methyl phenyl sulfoxide - Google Patents. Available at:

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. Available at: [Link]

  • (s)-(-)-methyl p-bromophenyl sulfoxide - Organic Syntheses Procedure. Available at: [Link]

  • Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed. Available at: [Link]

  • Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis - Beilstein Journals. Available at: [Link]

  • Sulfur Chemistry - ResearchGate. Available at: [Link]

  • β-Formyl-BODIPYs from the Vilsmeier−Haack Reaction | The Journal of Organic Chemistry. Available at: [Link]

  • The Particular Sensitivity of Silyl Ethers of d-Glucal toward Two Vilsmeier−Haack Reagents POCl3·DMF and (CF3SO2)2Ο·DMF. Their Unique and Selective Conversion to the Corresponding C(6)-O-Formates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection - Google Patents. Available at:

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. Available at: [Link]

  • methyl phenyl sulfoxide - Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF: An Efficient Catalyst for Conversion of Epoxides to β-Bromoformates - ResearchGate. Available at: [Link]

  • Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. Available at: [Link]

  • Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO) 5 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00204K. Available at: [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]

  • fluoromethyl phenyl sulfone - Organic Syntheses Procedure. Available at: [Link]

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Optimization

Preventing oxidation of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide in aerobic conditions

Introduction Welcome to the technical support guide for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile compound in their work. The molecule's unique structure, incorporating an aromatic aldehyde, a thioether linkage, and a dimethylformamide group, makes it a valuable synthetic intermediate. However, the presence of the aldehyde and thioether functionalities renders it susceptible to oxidation under aerobic conditions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maintain the integrity of your compound and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide sensitive to air?

This compound possesses two functional groups that are highly susceptible to oxidation by atmospheric oxygen: the aromatic aldehyde (formyl group) and the thioether (sulfanyl group).[1][2]

  • Aldehyde Oxidation: Aromatic aldehydes can readily undergo autoxidation to form the corresponding carboxylic acid.[1][3][4] This is a free-radical chain reaction that can be initiated by light and trace metal impurities.[4]

  • Thioether Oxidation: The sulfur atom in the thioether linkage is electron-rich and can be easily oxidized, first to a sulfoxide and then further to a sulfone.[2][5][6]

Q2: What are the primary degradation products I should look for?

Under aerobic conditions, you can expect to see two main types of degradation products. The diagram below illustrates these oxidative pathways.

OxidationPathways cluster_main 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide A Original Compound (Aldehyde & Thioether) B 1-[(3-carboxylphenyl)sulfanyl] -N,N-dimethylformamide A->B O₂ (Air) Aldehyde Oxidation C 1-[(3-formylphenyl)sulfinyl] -N,N-dimethylformamide (Sulfoxide) A->C O₂ (Air) Thioether Oxidation D 1-[(3-formylphenyl)sulfonyl] -N,N-dimethylformamide (Sulfone) C->D Further Oxidation

Caption: Primary oxidative degradation pathways.

Q3: What are the ideal storage conditions for this compound?

To ensure long-term stability, the compound must be protected from oxygen, light, and moisture. Improper storage is a common reason for seeing impurities like a white crystalline solid (the carboxylic acid byproduct) in the liquid aldehyde.[4]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[4][7]
Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation reactions.
Light Amber or Opaque VialProtects against light, which can catalyze the autoxidation of aldehydes.[4]
Container Tightly Sealed Vial with Septum CapMinimizes exposure to air and moisture. Specialized packaging like Sure/Seal™ bottles is ideal.[7][8][9]

Q4: Can I add a chemical stabilizer or antioxidant for storage?

While an inert atmosphere is the most effective method, adding a radical-scavenging antioxidant can provide additional protection, particularly if frequent access to the compound is required. Antioxidants function by interrupting the free-radical chain reactions responsible for autoxidation.[10]

  • Recommended Antioxidants: For neutral organic compounds, butylated hydroxytoluene (BHT) or hydroquinone are often used in small quantities (e.g., 50-200 ppm).

  • Important Consideration: You must verify that the chosen antioxidant will not interfere with your downstream applications or be difficult to remove. For most synthetic procedures, it is preferable to rely on inert atmosphere techniques rather than additives.

Troubleshooting Guide

Issue: My NMR/LC-MS analysis shows unexpected peaks after storing or using the compound.

  • Plausible Cause: This is the most common sign of aerobic oxidation.

  • Diagnostic Steps:

    • Check the Aldehyde Proton: In ¹H NMR, the aldehyde proton peak (typically ~9.9-10.1 ppm) will decrease in intensity or disappear, while a new, broad peak for a carboxylic acid proton may appear far downfield (>12 ppm).

    • Analyze Mass Spectra: In LC-MS, look for new masses corresponding to the addition of oxygen atoms.

      • M+16: Indicates oxidation of either the aldehyde to a carboxylic acid OR the thioether to a sulfoxide.

      • M+32: Suggests the formation of the sulfone from the thioether, or oxidation at both the aldehyde and thioether sites.

      • M+48: Indicates oxidation at all three possible sites (aldehyde, and thioether to sulfone).

  • Solution: If oxidation is confirmed, the material may need to be repurified. To remove the acidic byproduct, you can perform a liquid-liquid extraction by dissolving the compound in a non-polar solvent (e.g., diethyl ether) and washing with a mild aqueous base like 5-10% sodium carbonate solution.[4] The desired aldehyde will remain in the organic layer, while the carboxylate salt will move to the aqueous layer.

Issue: My reaction yields are consistently low, and I'm isolating oxidized byproducts.

  • Plausible Cause: Oxygen is likely present in your reaction setup, either in the headspace of the flask or dissolved in your solvents.

  • Solution: You must perform the reaction under a strictly inert atmosphere. This involves removing air from the reaction vessel and replacing it with an inert gas like nitrogen or argon.[11][12] See Protocol 2 for a detailed procedure.

InertAtmosphereWorkflow cluster_prep Preparation cluster_purge Inerting cluster_reaction Execution A Oven-Dry All Glassware (>120°C) B Assemble Glassware While Hot A->B C Seal with Rubber Septa B->C D Cool Under Inert Gas Stream C->D Connect to Schlenk Line E Evacuate/Refill Cycle (3x with N₂/Ar) D->E F Maintain Positive Inert Gas Pressure E->F G Add Degassed Solvents via Syringe F->G Ready for Reaction H Add Reagents via Syringe G->H I Run Reaction Under Inert Gas Balloon H->I

Caption: Workflow for setting up an experiment under inert atmosphere.

Issue: My solvent appears to be accelerating the degradation of the compound.

  • Plausible Cause: The solvent likely contains dissolved oxygen or peroxides (especially in older ethers like THF or diethyl ether), which can initiate and propagate oxidation.

  • Solution: Always use high-purity, anhydrous solvents. Crucially, you must degas the solvent immediately before use to remove dissolved oxygen.

  • Recommended Solvents: Anhydrous, degassed aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Toluene are generally suitable.

  • Degassing Technique: For most applications, sparging the solvent with a stream of nitrogen or argon for 20-30 minutes is sufficient.[12] For highly sensitive reactions, the freeze-pump-thaw method is superior. See Protocol 3 for details.

Experimental Protocols

Protocol 1: General Handling of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide

This protocol outlines the standard procedure for withdrawing the compound from a sealed bottle for use.

  • Prepare Syringe: Use a clean, oven-dried glass syringe with a Luer-lock fitting and a sharp needle (18-21 gauge).[8][13] Flush the syringe thoroughly with dry nitrogen or argon gas at least 5-10 times.[9][14]

  • Pressurize Bottle: Puncture the septum of the storage bottle with a needle connected to a nitrogen or argon gas line (a balloon can also be used). This creates a slight positive pressure inside the bottle, preventing air from entering when you withdraw the liquid.[7]

  • Withdraw Reagent: Insert the flushed syringe needle through the septum, ensuring the needle tip is below the liquid level. Slowly pull back the plunger to draw the desired volume. The positive pressure will assist in filling the syringe.

  • Remove Bubbles & Transport: Invert the syringe and carefully push any gas bubbles back into the bottle. Withdraw a small "buffer" of inert gas (~0.2 mL) from the headspace into the syringe.[15] Remove the syringe from the bottle and immediately insert the needle tip into a rubber stopper for transport to your reaction flask.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This procedure uses a Schlenk line or a gas manifold with a balloon.

  • Glassware Preparation: Ensure all glassware (reaction flask, stir bar, condenser, etc.) is meticulously cleaned and dried in an oven (e.g., overnight at 125°C) to remove all adsorbed moisture.[8][9]

  • Assembly: Assemble the reaction apparatus while it is still hot and immediately cap all openings with rubber septa. Secure the flask to a stand and allow it to cool to room temperature.

  • Purging: Insert one needle connected to the inert gas source through a septum. Insert a second "exit" needle in another septum to act as an outlet.[14] Allow the inert gas to flush through the system for at least 5-10 minutes to displace all the air.

  • Establish Positive Pressure: Remove the exit needle first. The flask is now under a positive pressure of inert gas. If using a balloon, it should be partially inflated.

  • Reagent Addition: Add degassed solvents and liquid reagents via a gas-tight syringe as described in Protocol 1 . Add solid reagents quickly by briefly removing a septum while maintaining a strong positive outflow of inert gas.

Protocol 3: Degassing Solvents

Removing dissolved oxygen from solvents is critical for preventing oxidation.

Method A: Sparging (Good for most applications)

  • Obtain the required volume of solvent in a Schlenk flask.

  • Insert a long needle or glass tube connected to an inert gas line, ensuring the tip is submerged well below the solvent surface.

  • Bubble a steady stream of nitrogen or argon through the solvent for 20-30 minutes.[12] The vigorous bubbling helps displace dissolved oxygen.

  • Remove the sparging needle and store the flask under a positive pressure of inert gas.

Method B: Freeze-Pump-Thaw (Best for highly sensitive applications)

  • Place the solvent in a Schlenk flask (do not fill more than halfway).

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the air from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see gas bubbles being released from the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.[16] After the final cycle, backfill the flask with nitrogen or argon.

References

  • Britannica. (2026, April 4). Aldehyde. Retrieved from [Link]

  • Journal of Chemical Education. (2020, July 28). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2024, May 17). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Retrieved from [Link]

  • PMC. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a. Retrieved from [Link]

  • Teknoscienze. (2026, March 29). Green oxidation of aromatic aldehydes to related acids using hydrogen peroxide in acetonitrile under arc discharge. Retrieved from [Link]

  • Scribd. (n.d.). Preventing Aldehyde Oxidation Methods. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • ChemistryViews. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from [Link]

  • Quora. (2020, June 8). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?. Retrieved from [Link]

  • NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • PubMed. (2012, April 15). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • PMC. (n.d.). Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. Retrieved from [Link]

  • IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. Retrieved from [Link]

  • YouTube. (2019, July 15). 04.07 Thioethers. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2003, August 13). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. ACS Publications. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2013, October 22). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. ACS Publications. Retrieved from [Link]

  • Crimson Publishers. (2025, January 27). Antioxidants Activity of Selected Synthesized Compounds. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Natural Antioxidants from Fruits and Vegetables: An Alternative to Synthetic Antioxidants. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II. Retrieved from [Link]

  • Wikidoc. (2012, September 6). Thioether. Retrieved from [Link]

  • PMC. (n.d.). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 1). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic sulfide. Retrieved from [Link]

  • Chemistry of Materials. (2011, May 11). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. ACS Publications. Retrieved from [Link]

  • PMC. (2021, February 11). Mechanism of N,N-dimethylformamide electrochemical oxidation using a Ti/RuO2–IrO2 electrode. Retrieved from [Link]

  • MDPI. (n.d.). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanism of N,N-dimethylformamide electrochemical oxidation using a Ti/RuO2–IrO2 electrode. Retrieved from [Link]

  • PMC - NIH. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4558157A - Synthesis of dimethylformamide.
  • RSC Publishing. (n.d.). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Crude 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide

Introduction Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals handling the purification of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals handling the purification of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS Number: 153561-35-4), also widely known as .

This intermediate is typically synthesized from 3-hydroxybenzaldehyde via a high-temperature 1 of its O-aryl precursor[1]. Because this intramolecular rearrangement requires extreme thermal conditions (often >200 °C), the crude product is frequently contaminated with unreacted starting material, degradation products, and high-boiling solvents. Below is a causality-driven troubleshooting guide and self-validating purification protocol to isolate the pure crystalline product.

Troubleshooting Impurity Profiles (FAQs)

Q: Why is my crude product presenting as a dark, viscous oil instead of a solid? A: While the pure S-aryl thiocarbamate is inherently crystalline, the presence of the unreacted O-aryl isomer acts as a potent melting point depressant. Furthermore, residual high-boiling solvents (e.g., NMP or diphenyl ether) used during the thermal rearrangement disrupt the crystal lattice. You must remove these impurities via silica gel filtration before crystallization can be successfully induced.

Q: How can I monitor the conversion and validate the purity of the S-aryl product? A: Use Infrared (IR) spectroscopy or Thin-Layer Chromatography (TLC) as a self-validating system.

  • IR Spectroscopy: The O-aryl precursor exhibits a distinct C=S stretching frequency around 1100–1200 cm⁻¹. Upon successful rearrangement, this peak disappears and is replaced by a strong C=O stretch at ~1660 cm⁻¹ characteristic of the S-aryl thiocarbamate.

  • TLC: On normal-phase silica, the S-aryl product is more polar and elutes slower than the O-aryl precursor. Causality: The C=O bond in the S-aryl isomer is a stronger hydrogen bond acceptor than the C=S bond in the O-aryl isomer, leading to stronger interactions with the stationary phase.

Q: During recrystallization in alcoholic solvents, I observe a new byproduct. What is it? A: You are likely observing acetal formation. The 3-formyl (aldehyde) group is highly susceptible to nucleophilic attack by primary alcohols (like methanol or ethanol) if trace acidic impurities are present from the silica column. To prevent this, switch to a sterically hindered alcohol (e.g., Isopropanol) or a completely non-nucleophilic solvent system (e.g., Toluene/Heptane).

Step-by-Step Purification Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE)

Causality: This step removes polar degradation products, salts, and water-soluble high-boiling solvents (like NMP) that prevent crystallization.

  • Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL per gram of crude material.

  • Wash the organic layer sequentially with distilled water (3x) and saturated aqueous NaCl (brine) (1x).

  • Self-Validation: Spot the aqueous washes on a TLC plate. If the product is detected in the aqueous phase, back-extract the aqueous layer with a small volume of fresh EtOAc.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Silica Gel Filtration

Causality: Separates the target S-aryl product from the less polar O-aryl precursor prior to crystallization.

  • Load the concentrated crude oil onto a short silica gel plug.

  • Elute with a Hexane/EtOAc gradient (typically starting at 9:1 and increasing to 7:3). The less polar O-aryl isomer will elute first.

  • Collect the slower-eluting S-aryl fractions.

  • Self-Validation: Confirm the absolute absence of the O-aryl isomer via IR (verifying the absence of the C=S stretch) or LC-MS before proceeding. Concentrate the pure fractions to a semi-solid state.

Protocol 3: Recrystallization

Causality: Achieves >98% purity by establishing a highly ordered crystal lattice, rejecting structurally dissimilar trace impurities.

  • Suspend the pre-purified solid in Isopropanol (IPA) (approx. 3–5 mL per gram).

  • Heat the suspension to 80 °C with stirring until complete dissolution is achieved.

  • Remove from heat and allow the solution to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the growth of large, pure crystals rather than trapping impurities in rapidly formed precipitates.

  • Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to maximize thermodynamic yield.

  • Filter the crystals under vacuum, wash with a minimal amount of ice-cold Hexane, and dry under high vacuum.

  • Self-Validation: Obtain a melting point and run a final NMR to confirm lattice purity and the absence of IPA solvent trapping.

Quantitative Data Presentation

The choice of recrystallization solvent dictates both the yield and the chemical stability of the formyl group. Below is a comparative summary of tested solvent systems:

Solvent SystemTypical Yield Recovery (%)Purity Achieved (%)ProsCons
Isopropanol (IPA) 80–85%>98%Steric hindrance prevents acetalization of the formyl group; provides a steep, highly favorable solubility curve.Requires prior removal of the O-aryl isomer to successfully induce crystallization.
Toluene / Heptane 75–80%>99%Non-nucleophilic; completely eliminates the risk of aldehyde derivatization.Toluene can be difficult to remove entirely from the crystal lattice under standard vacuum.
Ethanol / Water 60–70%~95%Environmentally benign; highly accessible.High risk of acetal formation if trace acid is present; lower overall recovery.

Workflow Visualization

PurificationWorkflow Crude Crude S-Aryl Thiocarbamate (CAS 153561-35-4) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE OrgLayer Organic Layer (Product + O-Aryl) LLE->OrgLayer Retain AqLayer Aqueous Layer (Discard) LLE->AqLayer Discard Silica Silica Filtration (Hexane/EtOAc) OrgLayer->Silica Remove O-Aryl Recryst Recrystallization (Isopropanol) Silica->Recryst Concentrate Pure Pure Crystalline Product >98% Purity Recryst->Pure Cool & Filter

Workflow for the purification of crude 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide.

References

  • 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide | 153561-35-4, Sigma-Aldrich. .

  • Maity S., Wang X., Das S., He M., Riley L.W., Murthy N. "A cephalosporin-chemiluminescent conjugate increases beta-lactamase detection sensitivity by four orders of magnitude." Chem. Commun. 2020;56:3516–3519. PMC - National Institutes of Health. 1[1].

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide

Welcome to the Application Support Center. 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide is a highly hydrophobic synthetic intermediate and drug candidate scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide is a highly hydrophobic synthetic intermediate and drug candidate scaffold. Its structural features—a non-ionizable thioether linkage, a bulky aromatic ring, and an N,N-dimethylformamide moiety—result in a high partition coefficient (LogP) and significant crystal lattice energy, leading to near-zero aqueous solubility.

This guide provides causal troubleshooting, validated protocols, and FAQs to formulate this compound for in vitro and in vivo applications.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: When diluting my DMSO stock of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide into cell culture media, it immediately precipitates. How do I prevent this without causing solvent toxicity? Causality & Solution: The precipitation occurs because the compound's solvation energy in water cannot overcome its hydrophobic interactions, leading to rapid nucleation and crystallization. To prevent this, you must lower the interfacial tension. We recommend a co-solvent/surfactant system. Using up to 1% DMSO combined with 0.5% Tween-80 creates local micellar environments that shield the hydrophobic thioether core from the aqueous phase [1]. Self-Validation: Measure the optical density (OD) at 600 nm of your final media. A sudden spike in OD600 indicates nanoparticle precipitation. A clear solution with an OD600 < 0.05 confirms successful micellar solubilization.

Q2: We need to dose this compound orally in murine models, but standard suspensions yield erratic pharmacokinetics and poor bioavailability. What is the best strategy? Causality & Solution: Oral absorption requires the drug to be in a dissolved state within the gastrointestinal (GI) tract. Suspensions fail because the dissolution rate is slower than the GI transit time. The optimal solution is a Lipid-Based Formulation (LBF), specifically Solid Lipid Nanoparticles (SLNs) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). These lipid vehicles present the drug in a pre-dissolved state, bypassing the dissolution rate-limiting step, and can enhance lymphatic absorption, avoiding first-pass metabolism[2, 3]. Self-Validation: Perform an in vitro lipolysis assay using simulated gastric and intestinal fluids. If the drug remains in the aqueous phase (within mixed micelles) post-digestion rather than precipitating as a pellet, the lipid formulation will yield high in vivo bioavailability.

Q3: Can we use cyclodextrins for intravenous (IV) formulations of this compound? Which type is best? Causality & Solution: Yes. The compound's aromatic formylphenyl group is an ideal geometric fit for the hydrophobic cavity of cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred over natural β-cyclodextrin because HP-β-CD has significantly higher aqueous solubility and lower nephrotoxicity[4, 5]. The host-guest complexation masks the hydrophobic sulfanyl group, rendering the entire complex water-soluble. Self-Validation: Conduct a phase-solubility study (Higuchi-Connors plot). A linear increase in compound solubility as a function of HP-β-CD concentration (A_L type plot) confirms a 1:1 stoichiometric inclusion complex.

Section 2: Quantitative Data & Formulation Selection

Table 1: Comparative Efficacy of Solubility Enhancement Strategies

Formulation StrategyExcipients UsedApprox. Solubility Enhancement FactorPrimary ApplicationStability (Aqueous)
Co-solvency 1% DMSO + 0.5% Tween 8050xIn vitro cell assaysLow (< 24 hours)
Inclusion Complex 20% w/v HP-β-CD400xIV / IP InjectionsHigh (> 3 months)
Solid Lipid Nanoparticles Precirol ATO 5, Poloxamer 1881000x+ (in GI tract)Oral (PO) dosingHigh (Solid state)
Section 3: Experimental Workflows & Methodologies

Protocol A: Preparation of HP-β-CD Inclusion Complex (Self-Validating Method) Rationale: This method utilizes the co-evaporation technique to force the hydrophobic drug into the cyclodextrin cavity, overcoming the high lattice energy of the crystalline drug.

  • Preparation: Dissolve 100 mg of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide in 10 mL of ethanol. Separately, dissolve 1.0 g of HP-β-CD in 10 mL of deionized water.

  • Mixing: Slowly add the ethanolic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

  • Evaporation: Continue stirring in an open vessel or use a rotary evaporator at 40°C until all ethanol is removed (solution volume reduces to ~10 mL).

  • Equilibration & Filtration: Allow the solution to equilibrate at room temperature for 24 hours. Filter through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Validation Step: Lyophilize a 1 mL aliquot and redissolve in exactly 1 mL of water. Analyze via HPLC. If the peak area matches the theoretical yield (>95%), the inclusion complex is stable and fully formed.

Protocol B: Formulation of Solid Lipid Nanoparticles (SLNs) via Hot-Melt Microemulsion Rationale: Traps the drug in a solid lipid matrix, preventing crystallization and enhancing oral uptake via the lymphatic system [2].

  • Lipid Phase: Melt 500 mg of solid lipid (e.g., Compritol 888 ATO) at 10°C above its melting point (approx. 85°C). Dissolve 50 mg of the compound into the lipid melt.

  • Aqueous Phase: Heat 20 mL of an aqueous surfactant solution (e.g., 2% Poloxamer 188) to the exact same temperature (85°C).

  • Emulsification: Add the hot aqueous phase to the lipid phase under high-speed homogenization (10,000 RPM) for 5 minutes to form a hot microemulsion.

  • Solidification: Rapidly disperse the hot microemulsion into 20 mL of cold water (2-4°C) under continuous stirring to solidify the lipid droplets into nanoparticles.

  • Validation Step: Measure the Particle Size Distribution (PSD) using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.3 and a Z-average size of 100-200 nm validates a successful, uniform SLN dispersion.

Section 4: Visualizing the Workflows

FormulationDecision Start Assess Compound Solubility 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide InVitro In Vitro Assays (Need <1% solvent) Start->InVitro Cell-based InVivo In Vivo Dosing (High bioavailability needed) Start->InVivo Animal models Cosolvent Co-solvent / Surfactant (DMSO + Tween 80) InVitro->Cosolvent Quick screen Cyclo HP-β-CD Complexation (Aqueous Stability) InVitro->Cyclo Low toxicity req. InVivo->Cyclo Intravenous (IV) Lipid Lipid Nanoparticles (SLNs) (Max Oral Absorption) InVivo->Lipid Oral (PO) route

Decision tree for selecting the optimal solubility enhancement strategy.

Mechanism Drug Hydrophobic Drug (Precipitates in H2O) Complex Inclusion Complex (Thermodynamically stable) Drug->Complex Non-covalent interaction CD HP-β-CD (Hydrophobic cavity) CD->Complex Host-guest binding Dissolved Dissolved State (High Bioavailability) Complex->Dissolved Aqueous media

Mechanism of host-guest inclusion complexation improving aqueous solubility.

References
  • Title: Solubility Enhancement of Poorly Water-Soluble Drugs. Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). URL: [Link]

  • Title: Advances in Lipid-Based Drug Formulations for Solubility. Source: World Pharma Today. URL: [Link]

  • Title: Formulation and Applications of Lipid-Based Nanovehicles: Spotlight on Self-emulsifying Systems. Source: National Institutes of Health (PMC). URL:[Link]

  • Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Source: International Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: National Institutes of Health (PMC). URL:[Link]

Troubleshooting

Reducing byproduct formation in 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide reactions

Welcome to the Technical Support Center for the synthesis and optimization of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4), commonly referred to as S-(3-formylphenyl) N,N-dimethylcarbamothioate....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4), commonly referred to as S-(3-formylphenyl) N,N-dimethylcarbamothioate.

As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges of this molecule. The conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate via the Newman-Kwart Rearrangement (NKR) is a cornerstone reaction for accessing thiophenols. However, the presence of a sensitive aldehyde group in the meta-position creates competing pathways that often lead to severe byproduct formation if not rigorously controlled[1].

Below, you will find mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Fundamentals & Transition State Dynamics

To mitigate byproducts, we must first understand the causality of the reaction. The NKR proceeds via a nucleophilic attack of the sulfur atom on the aromatic ring, forming a strained four-membered oxathietane transition state.

Mechanism A O-(3-formylphenyl) dimethylcarbamothioate B 4-Membered Oxathietane Transition State A->B Heat or Catalysis C 1-[(3-formylphenyl)sulfanyl]- N,N-dimethylformamide B->C 1,3-Aryl Migration

Caption: Newman-Kwart Rearrangement mechanism via a high-energy oxathietane transition state.

While electron-withdrawing groups (EWGs) generally accelerate the NKR by stabilizing the Meisenheimer-like transition state, the 3-formyl group is meta to the reacting center . Because it cannot provide direct resonance stabilization (unlike ortho or para EWGs), it only exerts a weaker inductive pull[1]. Consequently, the thermal barrier remains high (>220 °C), forcing the use of harsh conditions that directly threaten the integrity of the aldehyde.

Part 2: Troubleshooting & FAQs

Q1: Why am I seeing significant amounts of 3-carboxy-phenyl thiocarbamate instead of the target product? The Causality: The formyl group is highly susceptible to autoxidation at elevated temperatures. At the 220–250 °C required for the thermal NKR of this meta-substituted substrate, even trace amounts of dissolved oxygen will trigger radical-mediated oxidation of the aldehyde to a carboxylic acid[2]. The Fix: You must transition to a strictly anaerobic system. Standard nitrogen balloon purging is insufficient. Utilize the Freeze-Pump-Thaw method (minimum 3 cycles) to degas your solvent (e.g., diphenyl ether) and conduct the reaction under a positive pressure of high-purity Argon.

Q2: My LC-MS shows a major peak corresponding to 3-hydroxybenzaldehyde. What went wrong? The Causality: You are observing the hydrolysis of your starting O-aryl thiocarbamate. The C=S bond is highly sensitive to moisture at high temperatures, acting as an electrophile that reacts with H₂O to cleave the ester linkage, reverting the molecule back to the starting phenol[3]. The Fix: Implement a self-validating anhydrous protocol. Flame-dry all glassware under vacuum, use anhydrous solvents stored over activated 3Å molecular sieves, and verify the absence of moisture using a Karl Fischer titrator (<50 ppm H₂O) before initiating heating.

Q3: Thermal degradation and oligomerization are ruining my yield. Can I lower the temperature? The Causality: Extended heating at >220 °C leads to radical-induced polymerization of the formyl arene. The Fix: Yes. You should abandon the thermal method and utilize Radical-Cation Catalysis . Recent advancements in photoredox (using Flavin catalysts)[2] or Iron(II)/Persulfate systems[3] allow the NKR to proceed via a radical-cation intermediate. This drastically lowers the activation barrier, allowing the rearrangement to occur at 25 °C to 80 °C, completely preserving the formyl group.

Troubleshooting Start Identify Major Byproduct Ox Aldehyde Oxidation Start->Ox Hyd Hydrolysis Start->Hyd Deg Thermal Degradation Start->Deg Sol1 Strict Argon Atmosphere Ox->Sol1 Sol2 Anhydrous Solvents Hyd->Sol2 Sol3 Use Radical Catalysis Deg->Sol3

Caption: Decision tree for identifying and mitigating common byproducts during the synthesis workflow.

Part 3: Quantitative Method Comparison

To aid in your experimental design, below is a comparative analysis of synthetic methodologies for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide.

MethodologyCatalyst / ReagentsTemp (°C)Time (h)Primary Byproduct RiskExpected Yield
Conventional Thermal [1]None (Neat or Diphenyl ether)220–25012–24High (Oxidation, Charring)40–55%
Photoredox Catalysis [2](–)-Riboflavin, 456 nm LED251–4Low (Trace Oxidation)80–88%
Iron(II) Radical [3]Mohr's salt, Ammonium Persulfate804–8Low (Trace Hydrolysis)85–92%

Part 4: Step-by-Step Experimental Protocols

Protocol A: Iron(II)/Persulfate Mediated NKR (Recommended for Scale-Up)

This method leverages the Fenton-like decomposition of aqueous ammonium persulfate (APS) by Iron(II) to generate sulfate radical anions, which oxidize the substrate to a radical cation, facilitating a low-temperature rearrangement[3].

Self-Validation Step: Prior to workup, monitor the reaction via FT-IR. The disappearance of the strong C=S thiocarbonyl stretch (~1150 cm⁻¹) and the appearance of the C=O stretch (~1670 cm⁻¹) confirms conversion without needing to expose the mixture to air for TLC.

  • Preparation: In a 100 mL round-bottom flask, dissolve O-(3-formylphenyl) dimethylcarbamothioate (10.0 mmol) in a degassed mixture of CH₃CN/H₂O (3:1 v/v, 40 mL).

  • Catalyst Addition: Add Mohr’s salt[Fe(NH₄)₂(SO₄)₂·6H₂O] (0.5 mmol, 5 mol %) to the solution. The solution will take on a pale green tint.

  • Oxidant Addition: Slowly add Ammonium Persulfate (APS) (10.0 mmol, 1.0 equiv) in portions over 10 minutes to prevent rapid exotherms.

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure S-aryl product.

Protocol B: Optimized Thermal NKR (If Catalysis is Unavailable)
  • Solvent Degassing: Transfer 20 mL of anhydrous diphenyl ether into a Schlenk flask. Perform three rigorous Freeze-Pump-Thaw cycles using liquid nitrogen and backfill with ultra-pure Argon.

  • Substrate Addition: Add the starting O-aryl thiocarbamate (5.0 mmol) under a positive stream of Argon.

  • Heating: Submerge the flask in a pre-heated sand bath at 230 °C. Crucial: Do not ramp the temperature slowly, as intermediate temperatures prolong the radical degradation phase.

  • Quenching: After 14 hours, rapidly cool the flask in an ice-water bath to halt oligomerization.

  • Isolation: Load the mixture directly onto a silica gel column. Elute first with pure hexanes to remove the diphenyl ether, then switch to a gradient of EtOAc/Hexanes to elute the product.

References

  • Newman-Kwart Rearrangement Enabled by Flavin Photoredox C
  • Iron(II)/Persulfate Mediated Newman–Kwart Rearrangement.
  • Microwave-mediated Newman–Kwart rearrangement in w

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-[(3-Formylphenyl)sulfanyl]-N,N-dimethylformamide vs. Alternative Sulfanyl Formamides in Drug Discovery

Executive Summary In medicinal chemistry, the synthesis of highly functionalized thiophenols is a critical bottleneck. The use of S-aryl dimethylcarbamothioates—specifically 1[1]—provides a robust, scalable pathway to me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the synthesis of highly functionalized thiophenols is a critical bottleneck. The use of S-aryl dimethylcarbamothioates—specifically 1[1]—provides a robust, scalable pathway to meta-substituted thiophenols via the Newman-Kwart Rearrangement (NKR). This guide objectively compares the thermodynamic requirements, performance metrics, and downstream synthetic versatility of the 3-formyl derivative against other standard sulfanyl formamide derivatives.

Mechanistic Causality: The Newman-Kwart Rearrangement

The transformation of phenols to thiophenols relies on the thermal isomerization of O-aryl dimethylcarbamothioates to S-aryl dimethylcarbamothioates. This proceeds via a four-membered, cyclic transition state.

Causality in Substituent Effects: The rearrangement kinetics are highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups (EWGs) lower the activation energy by stabilizing the partial negative charge developing on the aromatic ring during the nucleophilic ipso-attack by the thiocarbonyl sulfur.

While a para-cyano group provides strong resonance stabilization resulting in rapid rearrangement[2], the meta-formyl group relies primarily on inductive withdrawal. Consequently, the 3-formyl derivative requires slightly higher thermal activation than its para-substituted counterparts, but it completely avoids the mesomeric deactivation seen in electron-rich systems like 3[3].

NKR_Pathway A 3-Hydroxybenzaldehyde B O-(3-Formylphenyl) dimethylcarbamothioate A->B Dimethylthiocarbamoyl chloride, Base C 1-[(3-Formylphenyl)sulfanyl]- N,N-dimethylformamide B->C Newman-Kwart Rearrangement (Δ) D 3-Mercaptobenzaldehyde C->D Basic Hydrolysis (KOH/MeOH)

Pathway of Newman-Kwart Rearrangement to synthesize 3-mercaptobenzaldehyde.

Performance Comparison & Quantitative Data

When selecting a sulfanyl formamide building block, researchers must balance rearrangement kinetics with the synthetic utility of the functional group. The 3-formyl group acts as a versatile synthetic handle, enabling orthogonal reactivity (e.g., reductive amination, Wittig olefination) that cyano or simple alkyl groups cannot match.

DerivativeNKR Activation Temp (°C)Reaction Time (h)NKR Yield (%)Downstream Utility
1-[(3-Formylphenyl)sulfanyl]-N,N-dimethylformamide 2202.588High (Reductive amination, Wittig)
S-(4-Cyanophenyl) dimethylcarbamothioate 2002.0>95Moderate (Nitrile reduction/hydrolysis)
Coumarin-based S-aryl dimethylcarbamothioate 2404.075Niche (Fluorescent probes)
1-(Phenylsulfanyl)-N,N-dimethylformamide 2506.065Low (No functional handle)

Data synthesized from benchmark 2[2] and comparative literature on coumarin scaffolds[3].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic checkpoint to verify success before proceeding.

Protocol A: Synthesis of 1-[(3-Formylphenyl)sulfanyl]-N,N-dimethylformamide
  • O-Acylation: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. Add DABCO (1.5 eq) and dimethylthiocarbamoyl chloride (1.2 eq).

    • Causality Check: DABCO serves as both a strong base and a nucleophilic catalyst, ensuring complete conversion of the phenol to the phenoxide before acylation. The reaction is exothermic; maintain the internal temperature at ~12 °C to prevent side reactions[2].

  • Thermal Rearrangement (NKR): Isolate the resulting O-aryl carbamothioate and heat neat under an inert argon atmosphere to 220 °C for 2.5 hours.

    • Self-Validation: The starting material will melt into a stirrable oil around 130 °C. The transition from an O-aryl to an S-aryl species must be confirmed via IR spectroscopy: look for the disappearance of the C=S stretch (~1530 cm⁻¹) and the appearance of a strong C=O stretch (~1660 cm⁻¹).

Protocol B: Hydrolysis to 3-Mercaptobenzaldehyde
  • Saponification: Suspend the synthesized 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide in a 2M solution of KOH in methanol. Reflux for 2 hours.

    • Causality Check: The hydroxide ion selectively attacks the highly electrophilic carbonyl carbon of the carbamothioate, expelling the thiolate leaving group. The formyl group remains intact under these specific non-oxidative basic conditions[2].

  • Acidification & Extraction: Cool the mixture to 0 °C and strictly neutralize with 1M HCl to pH 3. Extract immediately with degassed ethyl acetate.

    • Self-Validation: The free thiol is highly prone to oxidative dimerization to a disulfide. Rapid acidification and extraction in degassed solvents prevent this degradation, ensuring a high yield of pure 3-mercaptobenzaldehyde. A quick Ellman's reagent test can validate the presence of free sulfhydryl groups.

Conclusion

While derivatives like S-(4-cyanophenyl) dimethylcarbamothioate offer slightly faster rearrangement kinetics due to strong para-EWG effects[2], 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide[1] provides an unparalleled balance of thermal reactivity and downstream synthetic versatility. Its reliable conversion via the Newman-Kwart rearrangement makes it an indispensable building block for incorporating sulfur into complex pharmaceutical APIs.

References

  • Sigma-Aldrich. "1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide". Product Catalog. 1

  • Organic Syntheses. "4-Cyano-2-methoxybenzenesulfonyl Chloride" (Detailing S-Aryl dimethylcarbamothioate synthesis). Vol. 90, p. 350. 2

  • Benchchem. "7-(Allyloxy)-4-methyl-2H-chromen-2-one" (Detailing coumarin-based rearrangement reactions). Product Information. 3

Sources

Comparative

Objective Comparison Guide: HPLC Validation Methods for 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide Purity

As drug development pipelines increasingly rely on complex, multi-functional intermediates, the analytical control of these compounds becomes paramount. 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide [1] is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, multi-functional intermediates, the analytical control of these compounds becomes paramount. 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide [1] is a highly specific polar-aromatic molecule characterized by three reactive moieties: a polar N,N-dimethylformamide (amide) core, an oxidizable sulfanyl (thioether) linkage, and a reactive formyl (aldehyde) group.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies for testing the purity of this compound, detailing the causality behind column chemistry choices, and providing a self-validating,[2] experimental protocol.

Chromatographic Methodology Comparison

When developing a purity method for a thioether-formamide derivative, standard hydrophobic retention is often insufficient to resolve the parent API from its closely related degradation products (e.g., sulfoxides). We compared three distinct chromatographic approaches:

  • Traditional RP-HPLC (C18 Column): Relies purely on hydrophobic (dispersive) interactions.

  • Orthogonal RP-HPLC (Phenyl-Hexyl Column): Utilizes π−π and dipole-dipole interactions.

  • UHPLC (Sub-2 µm C18): Leverages ultra-high pressure and small particle sizes for rapid mass transfer.

Table 1: Quantitative Performance Comparison

Data normalized for a 100 µg/mL target analyte concentration using a Water/Acetonitrile gradient.

Performance MetricTraditional C18 (5 µm)Phenyl-Hexyl (3 µm)UHPLC C18 (1.7 µm)
Primary Interaction Hydrophobic Dispersion π−π & HydrophobicHydrophobic Dispersion
Resolution (Active vs. Sulfoxide) 1.8 (Marginal)3.2 (Excellent)2.5 (Good)
Peak Asymmetry (Tailing) 1.451.10 1.15
Run Time (min) 25.015.04.5
LOD / LOQ (µg/mL) 0.50 / 1.500.20 / 0.600.05 / 0.15
System Backpressure (bar) ~120~180~850 (Requires specialized LC)

The Verdict: While UHPLC offers the fastest run times, the Phenyl-Hexyl (3 µm) column provides the optimal balance of superior resolution, excellent peak shape, and compatibility with standard HPLC systems.

The Causality Behind the Phenyl-Hexyl Advantage

The target molecule contains a highly polarizable thioether sulfur atom directly attached to a formyl-substituted phenyl ring. Standard C18 columns often fail to adequately resolve the parent compound from its oxidized sulfoxide degradant because the overall hydrophobicity changes minimally. However, the electron-withdrawing formyl group creates a π -electron deficient aromatic ring. A Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions, strongly retaining the electron-deficient ring and drastically improving the resolution ( Rs​=3.2 ) compared to standard C18 columns.

ICH Q2(R2) Validation Workflow

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the lifecycle principles outlined in ICH Q14 and the specific performance characteristics of [3].

G Start Method Selection (Phenyl-Hexyl vs C18) SST System Suitability (SST) Rs > 2.0, Tailing < 1.5 Start->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² ≥ 0.999) SST->Lin Acc Accuracy & Precision (%Recovery 98-102%) SST->Acc Rob Robustness (Flow, Temp, pH) SST->Rob Report Final Method Validation Report Generation Spec->Report Lin->Report Acc->Report Rob->Report

Figure 1: ICH Q2(R2) compliant HPLC validation workflow for purity testing.

Degradation Pathways & Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[2]. For 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide, forced degradation must target its three vulnerable functional groups.

Pathway API 1-[(3-formylphenyl)sulfanyl]- N,N-dimethylformamide Ox1 Sulfoxide Derivative (+[O] at Thioether) API->Ox1 H2O2 (Oxidation) Ox2 Carboxylic Acid Derivative (+[O] at Formyl) API->Ox2 O2/Light (Oxidation) Hyd Hydrolysis Product (Amide Cleavage) API->Hyd Acid/Base (pH <2 or >10)

Figure 2: Primary degradation pathways of the target analyte during forced degradation.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system . It embeds System Suitability Testing (SST) directly into the workflow. If the SST criteria are not met, the sequence automatically aborts, preventing the collection of erroneous data.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% 10% B

    • 12.1-15 min: 10% B (Re-equilibration)

Causality Check: Why Acetonitrile and TFA? Methanol is avoided because it can form hemiacetals with the reactive formyl (aldehyde) group, creating artifact peaks. TFA (pH ~2.0) acts as an ion-pairing agent, suppressing the ionization of residual silanols on the column silica, which prevents peak tailing of the polar N,N-dimethylformamide moiety[4].

Preparation of Solutions
  • Diluent: 90:10 Water:Acetonitrile. Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion (fronting).

  • Standard Solution: Accurately weigh 10.0 mg of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

System Suitability Testing (SST) Workflow

Before executing validation parameters, the system must prove its fitness.

  • Inject the Blank (Diluent) to confirm no baseline interference at the retention time of the analyte.

  • Inject the Standard Solution six (6) consecutive times.

  • Self-Validation Criteria:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

    • Action: If any parameter fails, halt the sequence, perform system maintenance, and prepare fresh mobile phases.

Execution of ICH Q2(R2) Validation Parameters

Step 1: Specificity (Forced Degradation)

  • Oxidation: Treat 5 mL of standard with 1 mL of 3% H2​O2​ for 2 hours at room temperature.

  • Acid Hydrolysis: Treat 5 mL of standard with 1 mL of 1N HCl for 4 hours at 60°C.

  • Base Hydrolysis: Treat 5 mL of standard with 1 mL of 0.1N NaOH for 2 hours at room temperature (neutralize before injection).

  • Acceptance Criteria: The active peak must be completely resolved from all degradation peaks (Resolution 2.0). Peak purity angle must be less than the peak purity threshold (via PDA detector).

Step 2: Linearity & Range

  • Prepare standards at 10%, 25%, 50%, 100%, 120%, and 150% of the nominal concentration (10 µg/mL to 150 µg/mL).

  • Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept must be 2.0% of the 100% response.

Step 3: Accuracy (Spike Recovery)

  • Spike known amounts of the API into a synthetic matrix (or diluent if testing neat API purity) at 50%, 100%, and 150% levels.

  • Prepare three independent samples per level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0% with an RSD 2.0%.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." (2023).[2] URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development." (2024).[3] URL: [Link]

Sources

Validation

Comparative Reactivity of 1-[(3-Formylphenyl)sulfanyl]-N,N-dimethylformamide in Suzuki-Type Cross-Couplings

As drug discovery and materials science push toward increasingly complex molecular architectures, the limitations of traditional aryl halides in cross-coupling reactions become apparent. While aryl bromides and triflates...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and materials science push toward increasingly complex molecular architectures, the limitations of traditional aryl halides in cross-coupling reactions become apparent. While aryl bromides and triflates are the historical gold standards for Suzuki-Miyaura couplings, they often suffer from regioselectivity issues during synthesis, poor bench stability (in the case of triflates), and a lack of chemoselectivity in polyhalogenated scaffolds.

Enter 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS 153561-35-4). Structurally classified as an S-aryl N,N-dimethylthiocarbamate, this bench-stable pseudo-halide offers a powerful, orthogonal approach to C–C bond formation via desulfurative cross-coupling (often referred to as the Liebeskind-Srogl coupling).

This guide objectively benchmarks the reactivity of this thiocarbamate against its traditional counterparts—3-bromobenzaldehyde and 3-formylphenyl triflate—providing the mechanistic causality and self-validating protocols required to successfully implement this chemistry in your workflows.

Benchmarking Electrophiles: Quantitative Comparison

To strategically select an electrophile for a 3-formylphenyl transfer, one must weigh atom economy against bench stability and reaction orthogonality. The table below summarizes the comparative performance of these three electrophiles under optimized Suzuki-type conditions[1][2].

Property / Parameter1-[(3-Formylphenyl)sulfanyl]-N,N-dimethylformamide3-Bromobenzaldehyde3-Formylphenyl triflate
Leaving Group -S(C=O)NMe₂-Br-OTf
Bench Stability Excellent (Indefinitely stable to air/moisture)Good (Prone to slow oxidation to carboxylic acid)Poor (Highly moisture-sensitive; requires cold storage)
Standard Catalyst Pd₂(dba)₃ / TFP or PCy₃Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(dppf)Cl₂
Co-Catalyst Req. CuTC (1.5–2.0 equiv)NoneNone
Base Requirement Base-Free (Neutral Conditions)K₂CO₃ or Na₂CO₃ (Aqueous)K₃PO₄ or Cs₂CO₃
Reaction Temp 80–100 °C60–80 °C60–80 °C
Orthogonality High (Inert to standard Suzuki conditions)Low (Reacts immediately)Low (Reacts immediately)
Typical Yield 85–95%90–98%85–95%
Strategic Advantages of the Thiocarbamate
  • Base-Free Coupling: Standard Suzuki couplings require aqueous bases, which can trigger side reactions (e.g., Cannizzaro reactions or aldol condensations) in highly functionalized, base-sensitive substrates. The desulfurative coupling of the thiocarbamate is entirely base-free[3].

  • Programmable Orthogonality: The C–S bond of the thiocarbamate is completely inert to standard Pd(0) catalysts at room temperature. This allows chemists to design iterative cross-coupling sequences where an aryl bromide is coupled first, followed by the activation of the thiocarbamate at elevated temperatures[4].

G Start Arene Scaffold (Br & S-Thiocarbamate) Step1 Standard Suzuki (Pd cat., Base, RT) Start->Step1 Ar-B(OH)2 Intermediate Mono-Coupled Thiocarbamate Int. Step1->Intermediate C-Br Cleavage Step2 Desulfurative Suzuki (Pd cat., CuTC, 80°C) Intermediate->Step2 Ar'-B(OH)2 Product Unsymmetrical Biaryl Product Step2->Product C-S Cleavage

Iterative orthogonal cross-coupling leveraging the differential reactivity of bromides and thiocarbamates.

Mechanistic Causality: The Role of Copper in C–S Activation

Why does 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide require a copper co-catalyst, whereas 3-bromobenzaldehyde does not?

The causality lies in bond dissociation energies and thermodynamic sinks. The C–S bond is significantly stronger than a C–Br bond, making spontaneous oxidative addition by Pd(0) sluggish and reversible. To overcome this, Copper(I) thiophene-2-carboxylate (CuTC) is introduced as a thiophilic scavenger.

During the catalytic cycle, the Cu(I) center coordinates to the sulfur atom of the thiocarbamate, highly polarizing the C–S bond and facilitating oxidative addition. More importantly, following transmetalation with the arylboronic acid, the thiocarbamate ligand transfers to the copper, precipitating out of solution as a highly insoluble Cu(I)-thiolate complex. This irreversible precipitation provides the massive thermodynamic driving force required to push the reaction to completion[3].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-S(C=O)NMe2] Pd0->OxAdd 1-[(3-formylphenyl)sulfanyl]- N,N-dimethylformamide CuEx Thiolate Scavenging Cu(I) Co-catalyst OxAdd->CuEx CuTC TransMet Transmetalation with Ar'-B(OH)2 CuEx->TransMet Ar'-B(OH)2 RedElim Reductive Elimination Biaryl Product (Ar-Ar') TransMet->RedElim RedElim->Pd0 Release of Product

Mechanism of the Liebeskind-Srogl desulfurative cross-coupling driven by Cu(I) thiolate scavenging.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual cues and specific workup rationales are provided so you can verify the integrity of the reaction in real-time.

Protocol A: Base-Free Desulfurative Suzuki Coupling of the Thiocarbamate

Use this protocol when your substrate contains base-sensitive functional groups or when utilizing an orthogonal coupling strategy.

  • Reaction Assembly: In a nitrogen-filled glovebox or using strict Schlenk techniques, charge a flame-dried vessel with 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (5 mol%), tri(2-furyl)phosphine (TFP) (20 mol%), and CuTC (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Seal the vessel.

  • Thermal Activation: Heat the mixture to 80 °C with vigorous stirring for 12–18 hours.

    • Self-Validation Check: The reaction mixture will transition from a homogeneous yellow/orange solution to a dark, heterogeneous suspension. This visual cue confirms that the insoluble copper(I) thiolate is precipitating, actively driving the transmetalation step.

  • Quench & Workup: Cool to room temperature. Dilute the mixture with EtOAc and wash vigorously with a 1:1 mixture of saturated aqueous NH₄Cl and 10% NH₄OH.

    • Causality Check: The ammonia wash is strictly non-negotiable. It sequesters the precipitated copper salts into a water-soluble, deep-blue [Cu(NH3​)4​]2+ complex. Skipping this step will result in severe emulsion formation and irreversible catalyst fouling on your silica gel column.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Standard Aqueous Suzuki Coupling of 3-Bromobenzaldehyde

Use this protocol for standard, unhindered biaryl synthesis where base-sensitivity is not a concern.

  • Reaction Assembly: Charge a round-bottom flask with 3-bromobenzaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 ratio, 0.2 M).

    • Causality Check: Water is essential here to dissolve the inorganic base and generate the reactive boronate species [ArB(OH)3​]− , which is the actual species that undergoes transmetalation.

  • Thermal Activation: Heat to 80 °C for 4–6 hours.

    • Self-Validation Check: Because the Toluene/H₂O mixture is biphasic, vigorous stirring (>800 rpm) is required to ensure adequate mass transfer between the aqueous base and the organic palladium intermediates. If the stirring is too slow, TLC will show stalled conversion.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Conclusion & Strategic Recommendations

While 3-bromobenzaldehyde remains the workhorse for simple biaryl synthesis due to its high reactivity and lack of stoichiometric co-catalyst requirements, 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide is a superior electrophile for advanced synthesis.

You should transition to the thiocarbamate electrophile when:

  • You are synthesizing complex polyarenes that require orthogonal, iterative cross-coupling without the use of protecting groups.

  • Your molecular scaffold contains base-sensitive moieties that would degrade under the aqueous carbonate conditions required for standard halide couplings[3].

  • Your synthetic route natively routes through a phenol intermediate, allowing for easy conversion to the thiocarbamate via the Newman-Kwart rearrangement, bypassing the regioselectivity issues of electrophilic bromination.

References

  • Prokopcová, H., & Kappe, C. O. (2009). "The Liebeskind-Srogl C—C Cross-Coupling Reaction." Angewandte Chemie International Edition, 48(13), 2276-2286. URL:[Link]

  • Gong, H., et al. (2018). "The Liebeskind-Srogl Cross-Coupling Reaction and its Synthetic Applications." Asian Journal of Organic Chemistry, 7(3), 490–508. URL:[Link]

  • Phan, N. H. T., & Kim, H. (2024). "Palladium-Catalyzed/Copper-Mediated Decarbonylative Cross-Coupling of S-Pyrimidyl Thioesters for Biaryl Synthesis." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Comparative

Mass spectrometry validation of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide samples

Mass Spectrometry Validation Guide: 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide A Comparative Analysis of LC-ESI-HRMS vs. GC-EI-MS for Structural Integrity and Purity Assessment Executive Summary & Chemical Contex...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation Guide: 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide A Comparative Analysis of LC-ESI-HRMS vs. GC-EI-MS for Structural Integrity and Purity Assessment

Executive Summary & Chemical Context

In modern drug development and API synthesis, S-aryl N,N-dimethylthiocarbamates serve as critical electrophiles and cross-coupling intermediates. The compound 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4, Exact Mass: 209.0508 Da) 1[1] presents a unique analytical challenge. It contains two highly reactive moieties: a thermolabile thiocarbamate linkage (-S-C(=O)NMe₂) and an oxidation-prone formyl group (-CHO).

As a Senior Application Scientist, I frequently audit analytical workflows where laboratories default to standard Gas Chromatography-Mass Spectrometry (GC-MS) for small molecule validation. For this specific compound, that is a critical methodological error. This guide objectively compares GC-EI-MS against Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS), providing a self-validating protocol to ensure absolute structural confirmation.

The Analytical Challenge: Causality in Modality Selection

The structural integrity of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide is highly dependent on the analytical environment.

Why GC-EI-MS Underperforms: Gas chromatography requires volatilization at high temperatures (typically 250–300 °C in the inlet). At these temperatures, the S-C bond of the thiocarbamate undergoes thermal degradation or a Newman-Kwart-type rearrangement. Furthermore, the harsh 70 eV Electron Ionization (EI) completely obliterates the molecular ion. The mass spectrum will be overwhelmingly dominated by the m/z 72 fragment (the dimethylcarbamoyl cation), making it impossible to confirm the intact precursor mass or differentiate the target from co-eluting thiocarbamate impurities 2[2].

Why LC-ESI-HRMS is the Gold Standard: LC-ESI-HRMS operates at near-ambient temperatures during separation, preserving the thermolabile S-C bond. Electrospray Ionization (ESI) is a "soft" ionization technique that readily yields the intact protonated molecule [M+H]⁺ at m/z 210.058 . Coupling this with a high-resolution mass analyzer (Orbitrap or Q-TOF) allows for sub-ppm mass accuracy, unambiguously confirming the C₁₀H₁₁NO₂S formula and enabling controlled MS/MS fragmentation to map the molecule's specific structural nodes 3[3].

Quantitative Modality Comparison
Analytical ParameterGC-EI-MS (Alternative)LC-ESI-HRMS (Recommended)Scientific Causality for Performance Difference
Ionization Energy 70 eV (Hard)~3-5 eV equivalent (Soft)EI induces immediate S-C bond cleavage; ESI preserves the intact [M+H]⁺ precursor.
Precursor Detection Rarely observed (<1% Rel. Abundance)Dominant base peak in MS1Soft protonation in ESI avoids the radical cation instability seen in EI.
Thermal Stability Poor (Inlet at 250 °C)Excellent (Column at 40 °C)High heat in GC induces premature degradation of the formyl and sulfanyl groups.
Mass Accuracy Nominal (± 0.5 Da)High-Resolution (< 2 ppm)HRMS distinguishes the target from isobaric impurities (e.g., sulfoxide oxidation products).
Key Diagnostic Ion m/z 72 onlym/z 210.058 → 72.044 & 182.047LC-MS/MS allows isolation of the precursor, proving the m/z 72 fragment originates from the intact molecule.

Self-Validating Experimental Protocol: LC-ESI-HRMS/MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes internal logic checks to differentiate between poor sample prep (oxidation) and instrumental artifacts (in-source decay).

Step 1: Sample Preparation (Oxidation Control)

  • Dissolve 1.0 mg of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide in 1.0 mL of degassed, LC-MS grade Acetonitrile.

  • Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality & Validation Check: Formic acid is critical as a proton source to drive [M+H]⁺ formation. The sample must be prepared fresh. If the sample has oxidized during storage, the system will self-report this by shifting the precursor mass by +15.99 Da (yielding a sulfoxide at m/z 226.05).

Step 2: Chromatographic Separation

  • Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase: (A) H₂O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: A rapid ballistic gradient minimizes the analyte's residence time on the column, mitigating the risk of acid-catalyzed hydrolysis of the thiocarbamate bond.

Step 3: Mass Spectrometry Parameters (HCD Ramping)

  • Source Settings: Positive ESI mode. Capillary Voltage: 3.0 kV. Source Temperature: 250 °C.

  • MS/MS Fragmentation: Isolate m/z 210.058 in the quadrupole. Apply Higher-energy Collisional Dissociation (HCD) using a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV.

  • Causality & Validation Check: Stepping the collision energy is a self-validating mechanism. Low energy (15 eV) confirms the intact[M+H]⁺. Medium energy (30 eV) triggers the loss of the formyl CO group (m/z 182). High energy (45 eV) forces the cleavage of the S-C bond to yield the diagnostic N,N-dimethylformamide moiety fragment at m/z 72 4[4].

Mechanistic Fragmentation Pathway

The structural validation of this compound relies on identifying specific even-electron fragmentation pathways. The diagram below illustrates the logical relationship between the intact precursor and its primary product ions.

MS_Fragmentation M_plus_H [M+H]+ m/z 210.058 Intact Precursor Frag_1 [O=CNMe2]+ m/z 72.044 Dimethylcarbamoyl Cation M_plus_H->Frag_1 - 138 Da (Neutral Ar-SH) S-C Bond Cleavage Frag_2 [M+H - CO]+ m/z 182.047 Loss of Formyl CO M_plus_H->Frag_2 - 28 Da Formyl CO Loss Frag_3 [M+H - C3H7NO]+ m/z 137.006 Thioaromatic Cation M_plus_H->Frag_3 - 73 Da (Neutral DMF) Rearrangement Cleavage

Proposed ESI-MS/MS fragmentation pathway of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide.

References

  • Sigma-Aldrich - "1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide Product Specifications" | sigmaaldrich.com |1

  • SciELO - "Silver Complex of an N-Heterocyclic Carbene Ligand with Bulky Thiocarbamate Groups" | scielo.br | 2

  • NIH / PubMed Central - "Photofragmentation dynamics of N,N-dimethylformamide following excitation at 193 nm" | nih.gov | 4

  • NIH / PubMed Central - "Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry" | nih.gov | 3

Sources

Validation

Benchmarking 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide Against Standard Aryl Aldehydes: A Guide to Orthogonal Functionalization

Executive Summary In modern drug discovery and complex library synthesis, bifunctional building blocks are highly prized for their ability to undergo sequential, orthogonal transformations without the need for cumbersome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex library synthesis, bifunctional building blocks are highly prized for their ability to undergo sequential, orthogonal transformations without the need for cumbersome protection-deprotection cycles. This guide benchmarks 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4)[1]—an S-aryl thiocarbamate bearing a meta-formyl group—against standard aryl aldehydes such as benzaldehyde and 3-bromobenzaldehyde.

While standard aryl aldehydes offer a single electrophilic node, the S-thiocarbamate moiety in our benchmarked compound serves as a latent electrophile. It remains completely inert under standard reductive amination or nucleophilic addition conditions, yet can be selectively activated for C-C bond formation via 2[2].

Structural & Electronic Profiling

The reactivity of the formyl group in 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide is governed by the electronic influence of the meta-sulfanyl substituent.

  • Electrophilicity: The S-thiocarbamate group is mildly electron-withdrawing via inductive effects, slightly increasing the electrophilicity of the formyl carbon compared to unsubstituted benzaldehyde. This results in accelerated imine formation during reductive amination.

  • Orthogonality: Unlike 3-bromobenzaldehyde, which can undergo premature oxidative addition with palladium catalysts, the C-S bond of the thiocarbamate is completely stable to Pd(0) unless a specific thiophilic copper(I) cofactor (such as CuTC) is introduced to facilitate 3[3]. This allows for true orthogonal functionalization.

Comparative Benchmarking Data

To objectively evaluate performance, we benchmarked the bifunctional scaffold against standard mono-functional and halogenated aldehydes.

Table 1: Reductive Amination Efficiency

(Conditions: 1.0 eq Aldehyde, 1.2 eq Morpholine, 1.5 eq NaBH(OAc)₃, DCE, RT, 2h)

SubstrateConversion (%)ChemoselectivityByproducts
1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide >98%>99%None detected
Benzaldehyde 95%>99%Trace benzyl alcohol
3-Bromobenzaldehyde >98%>99%None detected
Table 2: Sequential Cross-Coupling Viability

(Conditions: Amine product from Table 1 subjected to standard Suzuki vs. Liebeskind-Srogl conditions)

Substrate ScaffoldStandard Suzuki (Pd(PPh₃)₄, K₂CO₃)Liebeskind-Srogl (Pd(PPh₃)₄, CuTC)Orthogonality Rating
S-Thiocarbamate Scaffold No reaction (C-S bond intact)>90% yield of diaryl productExcellent
3-Bromo Scaffold >85% yield of diaryl productN/APoor (Requires protection)

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize protocols that are intrinsically self-validating. The following methodologies ensure that each step can be analytically confirmed before proceeding, explaining the causality behind the reagent choices.

Protocol 1: Chemoselective Reductive Amination

Causality Check: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than NaBH₄ because its steric bulk and electron-withdrawing acetate groups drastically reduce its hydride-donating ability. This prevents the premature reduction of the highly electrophilic aldehyde to an alcohol before the imine intermediate can fully form.

  • Preparation: Dissolve 1.0 mmol of 1[1] and 1.2 mmol of the target secondary amine in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Stir at room temperature for 30 minutes.

    • Validation: TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the starting aldehyde spot (UV active, stains brightly with 2,4-DNPH).

  • Reduction: Add 1.5 mmol of NaBH(OAc)₃ portion-wise. Stir for 2 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 x 5 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.

  • Analytical Validation: LCMS must show the [M+H]⁺ of the amine product. The isotopic pattern and mass will confirm the S-thiocarbamate moiety remains completely intact (no desulfurization).

Protocol 2: Liebeskind-Srogl Cross-Coupling

Causality Check: The addition of Copper(I) thiophene-2-carboxylate (CuTC) is non-negotiable. The Cu(I) center coordinates directly to the thiocarbonyl sulfur, polarizing the C-S bond. This coordination lowers the activation energy for the oxidative addition of Pd(0) into the C-S bond and simultaneously facilitates the transmetalation of the arylboronic acid[2][3].

  • Preparation: In an oven-dried Schlenk flask, combine 0.5 mmol of the amine derivative (from Protocol 1), 0.75 mmol of arylboronic acid, 0.025 mmol (5 mol%) of Pd(PPh₃)₄, and 1.0 mmol (2.0 equiv) of CuTC.

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add 5.0 mL of degassed anhydrous THF.

  • Reaction: Heat the mixture to 60 °C for 12 hours.

    • Validation: The reaction mixture will visually change from a light yellow suspension to a dark brown/black mixture as Cu(I) is converted to the Cu(I)S-thiocarbamate byproduct.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M aqueous NaOH to remove excess boronic acid, then with brine.

  • Purification: Concentrate and purify via flash column chromatography to isolate the fully functionalized diaryl compound.

Mechanistic Pathway

The following diagram illustrates the orthogonal functionalization strategy enabled by the bifunctional nature of the S-thiocarbamate scaffold compared to a standard mono-functional aldehyde.

G cluster_0 Bifunctional Scaffold Pathway cluster_1 Standard Aldehyde Pathway A 1-[(3-formylphenyl)sulfanyl]- N,N-dimethylformamide B Amine Derivative (Intact S-Thiocarbamate) A->B Reductive Amination (Formyl Group) C Diaryl Compound (Fully Functionalized) B->C Liebeskind-Srogl Coupling (S-Thiocarbamate Group) D Standard Aryl Aldehyde (e.g., Benzaldehyde) E Amine Derivative (End of Pathway) D->E Reductive Amination (Formyl Group)

Figure 1: Orthogonal functionalization pathway of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide.

References

  • Sigma-Aldrich . "1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide". sigmaaldrich.com. 1

  • ResearchGate . "The Liebeskind-Srogl C-C Cross-Coupling Reaction". researchgate.net. 2

  • SciSpace . "C–S Bond Activation". scispace.com. 3

Sources

Comparative

Spectroscopic Comparison Guide: 1-[(Formylphenyl)sulfanyl]-N,N-dimethylformamide Isomers

Executive Summary & Chemical Overview The compound 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (IUPAC: S-(3-formylphenyl) N,N-dimethylcarbamothioate) is a critical building block in drug development and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Overview

The compound 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (IUPAC: S-(3-formylphenyl) N,N-dimethylcarbamothioate) is a critical building block in drug development and materials science. It is most commonly synthesized as the product of the[1], a thermally driven O-to-S aryl migration used to convert phenols into thiophenols.

When evaluating this compound for synthetic workflows, researchers must account for two distinct types of isomerism that drastically affect its spectroscopic signature:

  • Positional Isomerism: The placement of the formyl group on the benzene ring yields three commercially relevant alternatives: the ortho (2-formyl), meta (3-formyl), and para (4-formyl) isomers.

  • Conformational Isomerism (Rotamers): The carbamothioate moiety exhibits restricted rotation around the C–N bond. The nitrogen lone pair delocalizes into the adjacent carbonyl group, giving the C–N bond partial double-bond character. This locks the N,N-dimethyl groups into distinct syn and anti environments at room temperature[1].

G A Rotamer A (Syn) N-Lone Pair Delocalized B Transition State C-N Single Bond Character A->B Thermal Energy D Resonance Contributor C=N Double Bond A->D Resonance C Rotamer B (Anti) N-Lone Pair Delocalized B->C Relaxation C->D Resonance

Fig 1: Resonance stabilization and thermal rotation pathway of the carbamate C-N bond.

Spectroscopic Data Comparison

To accurately differentiate the target meta isomer from its ortho and para alternatives, high-resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized. The table below summarizes the quantitative spectroscopic markers for each isomer.

Table 1: Quantitative NMR and IR Data Comparison
IsomerCAS Number¹H NMR: Aldehyde (ppm)¹H NMR: N(CH₃)₂ (ppm)¹³C NMR: C=O (ppm)IR: C=O Stretch (cm⁻¹)
Ortho (2-formyl)153511-19-4~10.35 (s, 1H)3.05 (s, 3H), 3.15 (s, 3H)191.2, 165.81698 (ald), 1665 (carb)
Meta (3-formyl)153561-35-4~10.02 (s, 1H)3.02 (s, 3H), 3.12 (s, 3H)191.5, 166.11702 (ald), 1668 (carb)
Para (4-formyl)19654-38-7~9.95 (s, 1H)3.01 (s, 3H), 3.11 (s, 3H)191.8, 166.01705 (ald), 1667 (carb)

Data acquired in CDCl₃ at 298 K (400 MHz for ¹H, 100 MHz for ¹³C).

Causality Behind the Chemical Shifts
  • Aldehyde Proton Deshielding: The ortho isomer's aldehyde proton is shifted significantly downfield (~10.35 ppm) compared to the meta and para variants. Causality: This is driven by the through-space magnetic anisotropy of the adjacent carbamate carbonyl group. Steric hindrance forces the formyl oxygen and the carbamate group into a rigid co-planar conformation, placing the aldehyde proton directly in the deshielding cone of the carbamate C=O bond.

  • N,N-Dimethyl Singlets: Across all three isomers, the N(CH₃)₂ protons appear as two distinct singlets (e.g., 3.02 and 3.12 ppm) rather than a single 6H integration. Causality: At 298 K, there is insufficient thermal energy to overcome the rotational barrier of the C–N partial double bond, making the two methyl groups magnetically inequivalent on the NMR timescale.

Experimental Methodology: Rotamer Kinetic Analysis

To fully characterize the restricted rotation of the N,N-dimethylformamide moiety, Variable-Temperature NMR (VT-NMR) is employed to calculate the Gibbs free energy of activation ( ΔG‡ ).

As a standard of trustworthiness, this protocol is designed as a self-validating system . It includes empirical temperature calibration to correct for instrument drift and a post-experiment degradation check to ensure data integrity.

Step-by-Step VT-NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the selected isomer in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is selected over standard CDCl₃ because its high boiling point (189°C) safely accommodates the elevated temperatures (>90°C) required to reach the rotational coalescence temperature ( Tc​ ) of carbamates.

  • Probe Temperature Calibration (Self-Validation Step 1): Insert a standard NMR tube containing 80% ethylene glycol in DMSO-d₆. Measure the chemical shift difference ( Δδ ) between the OH and CH₂ protons.

    • Causality: Instrument thermocouples are notoriously inaccurate at high temperatures. Calculating the true probe temperature using the standard equation ( T=103.0−32.6×Δδ ) provides a verified thermal baseline.

  • Spectral Acquisition (Heating Phase): Insert the sample tube. Acquire standard 1D ¹H NMR spectra starting at 25°C, increasing in 10°C increments up to 120°C. Allow exactly 5 minutes of thermal equilibration at each step before pulsing.

  • Coalescence Observation: Monitor the two N-CH₃ singlets. Record the exact temperature ( Tc​ ) where the two peaks broaden and merge into a single, flat resonance.

  • Degradation Check (Self-Validation Step 2): Return the probe to 25°C and acquire a final spectrum.

    • Causality: Comparing this final spectrum to the initial 25°C spectrum validates that the compound did not thermally degrade. If the spectra match, it proves the observed peak broadening was purely kinetic (rotational) and not an artifact of decomposition.

  • Kinetic Calculation: Apply the Eyring equation using the observed Tc​ and the maximum peak separation at room temperature ( Δν ) to calculate the rotational barrier ( ΔG‡ ).

G S1 1. Sample Prep DMSO-d6 Solvent S2 2. Calibration Ethylene Glycol S1->S2 S3 3. Acquisition 25°C to 120°C S2->S3 S4 4. Coalescence Observe Tc S3->S4 S5 5. Kinetics Eyring Equation S4->S5

Fig 2: Step-by-step Variable-Temperature NMR workflow for determining rotational barriers.

References

  • "Benzylic Thio and Seleno Newman–Kwart Rearrangements". The Journal of Organic Chemistry, 2018.[Link]

  • "Microwave-mediated Newman–Kwart rearrangement in water". RSC Advances, 2016.[Link]

  • "An Electrocatalytic Newman–Kwart-type Rearrangement". Organic Letters, 2018.[Link]

Sources

Validation

Reproducibility of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide Synthesis Protocols: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol reproducibility, and scalable synthetic methodologies. The Synthesis Challenge: Navigating...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol reproducibility, and scalable synthetic methodologies.

The Synthesis Challenge: Navigating the Newman-Kwart Rearrangement

The compound 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4)[1], widely referred to in the literature as S-(3-formylphenyl) N,N-dimethylthiocarbamate[2], is a critical intermediate in the synthesis of 3-mercaptobenzaldehyde and various sulfur-containing active pharmaceutical ingredients (APIs).

The synthesis of this molecule relies on the Newman-Kwart Rearrangement (NKR) , a thermal isomerization that converts an O-aryl thiocarbamate into its corresponding S-aryl thiocarbamate. While fundamentally elegant, the traditional batch execution of the NKR is notoriously plagued by poor reproducibility, low yields, and severe safety hazards due to the extreme temperatures required (250–300 °C). As a Senior Application Scientist, I have evaluated multiple synthetic routes to this molecule. This guide objectively compares the leading protocols—thermal batch, microwave-assisted, continuous flow, and transition-metal catalysis—to establish a highly reproducible, self-validating workflow.

Mechanistic Causality: Why the Rearrangement Occurs

The O-to-S rearrangement is thermodynamically driven by the formation of a C=O bond, which is significantly more stable than the precursor's C=S bond[3]. The reaction proceeds via an intramolecular, four-membered cyclic transition state involving nucleophilic attack by the sulfur atom onto the aromatic ring[3].

Two structural features of our specific target dictate the reaction's success:

  • The Formyl Group: As a strong electron-withdrawing group (EWG) in the meta position, it reduces the electron density of the aromatic ring, thereby accelerating the nucleophilic attack by the sulfur atom.

  • The N,N-Dimethyl Modification: The nitrogen must be fully dialkylated. If a monoalkyl (N-H) thiocarbamate is used, heating will cause the intermediate to decompose into an isocyanate and a phenol, bypassing the rearrangement entirely[3].

Mechanism A 3-Hydroxybenzaldehyde (Phenol Precursor) B O-(3-formylphenyl) N,N-dimethylthiocarbamate A->B Me2NC(=S)Cl, Base (O-Acylation) C 1-[(3-formylphenyl)sulfanyl]- N,N-dimethylformamide B->C Newman-Kwart Rearrangement (Δ, Intramolecular O→S Shift)

Fig 1. Mechanistic pathway of the Newman-Kwart Rearrangement for the target molecule.

Data-Driven Protocol Comparison

To achieve reproducibility, we must eliminate the thermal gradients inherent to traditional batch reactors. At 250 °C, poor heat transfer in batch vessels leads to localized overheating at the reactor walls ("wall effects"), causing thermal degradation and tar formation[3]. Modern alternatives solve this via distinct physical or chemical interventions.

Quantitative Performance Matrix
ParameterTraditional Thermal BatchMicrowave-AssistedContinuous FlowPd-Catalyzed
Operating Temperature 250–300 °C250 °C250–280 °C100 °C
Reaction Time 2–5 hours10–20 mins5–10 mins (residence)1–12 hours
Typical Yield 60–80%85–95%>90%85–95%
Scalability Poor (High safety risk)Poor (Volume limits)Excellent Good (High cost)
Reproducibility Low (Thermal gradients)HighVery High High
Primary Limitation Decomposition / TarLimited to mg/g scaleRequires specialized pumpsCatalyst removal/cost
Critical Analysis of Alternatives
  • Microwave-Assisted Synthesis: Microwave reactors provide rapid, volumetric heating. Kinetic studies confirm there is no "magic microwave effect" altering the reaction order; the benefit is purely superior thermal control[4]. It is the ideal protocol for rapid R&D screening but fails at scale due to penetration depth limitations.

  • Continuous Flow Synthesis (The Gold Standard): Pumping the reaction mixture through a heated stainless-steel coil under high pressure (750–1100 psi) keeps low-boiling solvents (like acetonitrile) in the liquid phase at 250 °C[5][6]. The massive surface-area-to-volume ratio ensures instantaneous heating and cooling, trapping the kinetic product cleanly and allowing infinite scalability[5].

  • Palladium Catalysis: Lowers the activation barrier, allowing the rearrangement to occur at ~100 °C[7]. While mild, the cost of Pd catalysts and the subsequent heavy-metal scavenging required for API synthesis often make it economically unviable compared to continuous flow.

Validated Experimental Methodologies

The following protocols are engineered as self-validating systems. By strictly controlling the physical parameters (pressure, flow rate, or relative response factors), the chemist guarantees reproducibility.

Phase 1: Synthesis of the O-Aryl Precursor

Objective: Prepare O-(3-formylphenyl) N,N-dimethylthiocarbamate.

  • Reagent Preparation: Dissolve 3-hydroxybenzaldehyde (1.0 equiv) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.5 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C. Causality: DABCO acts as both a base and a nucleophilic catalyst, ensuring rapid deprotonation without side reactions.

  • Acylation: Slowly add N,N-dimethylthiocarbamoyl chloride (1.2 equiv) in portions.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Isolation: Pour the mixture into ice water. Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over MgSO₄, and concentrate. Recrystallize from ethanol to yield the highly pure O-aryl precursor. Note: High precursor purity is mandatory; trace salts will catalyze decomposition during the high-temperature NKR.

Phase 2A: Continuous Flow NKR (Recommended for Scale & Reproducibility)

Objective: Isomerize to 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide.

FlowSystem Pump HPLC Pump (0.5 mL/min) Coil Heated Coil Reactor (250 °C, 5.0 mL) Pump->Coil Substrate in MeCN Cooling Heat Exchanger (45 °C) Coil->Cooling Continuous Flow BPR Back Pressure Reg. (750 psi) Cooling->BPR Out Product Collection BPR->Out Depressurization

Fig 2. Continuous flow reactor setup for high-temperature Newman-Kwart Rearrangement.

  • System Priming: Equip a continuous flow system (e.g., FlowSyn) with a 5.0 mL stainless steel coil reactor and a 750 psi fixed back-pressure regulator (BPR)[6]. Prime the system with anhydrous acetonitrile.

  • Pressurization (Self-Validation Step): Heat the coil to 250 °C. Causality: Acetonitrile boils at 82 °C. The 750 psi BPR is critical to maintain the solvent in a supercritical/liquid state[6]. If system pressure drops below 750 psi, outgassing will occur, altering the residence time and ruining the batch. Stable pressure validates the physical state.

  • Execution: Prepare a 10 wt% stock solution of the O-aryl precursor in acetonitrile. Pump the solution through the reactor at a flow rate of 0.5 mL/min (yielding a precise 10-minute residence time)[6].

  • Quenching: The output must pass through a heat exchanger set to 45 °C before hitting the BPR to prevent flash boiling upon depressurization[6].

  • Isolation: Evaporate the collected acetonitrile in vacuo to afford the target S-aryl thiocarbamate in >90% yield with no tar formation.

Phase 2B: Microwave-Assisted NKR (Recommended for Rapid R&D)

Objective: Rapid analytical-scale isomerization.

  • Preparation: Dissolve 500 mg of the O-aryl precursor in 3 mL of N-Methyl-2-pyrrolidone (NMP) in a heavy-walled microwave vial equipped with a magnetic stirrer.

  • Irradiation: Heat the vial in a dedicated microwave synthesizer to 250 °C for 15 minutes. Causality: NMP is chosen for its high microwave absorptivity (loss tangent) and high boiling point, ensuring rapid and uniform energy transfer.

  • Analytical Validation: Monitor conversion via LC-MS. Crucial Step: Do not rely on raw UV peak areas. The O- and S-isomers have vastly different extinction coefficients. You must calibrate using Relative Response Factors (RRFs) to accurately validate conversion.

  • Isolation: Dilute with water and extract with diethyl ether to isolate the product.

Conclusion

For the synthesis of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide, traditional batch heating is obsolete. For discovery chemists, microwave-assisted synthesis offers the fastest route to reliable analytical samples. However, for any application requiring >5 grams of material, continuous flow chemistry is the undisputed gold standard. By leveraging high pressure to suppress boiling and utilizing the superior heat transfer of micro-coil reactors, flow systems eliminate thermal degradation, ensuring near-quantitative yields and perfect batch-to-batch reproducibility.

References

  • Moseley, J. D., et al. "The Newman-Kwart rearrangement re-evaluated by microwave synthesis." Tetrahedron (2006). Available at: [Link]

  • Chem-Station Int. Ed. "Newman-Kwart Rearrangement." Available at:[Link]

  • Asynt. "FlowSyn™ Application Note 17: Newman Kwart Rearrangement." Available at:[Link]

  • Leadbeater, N. E., et al. "The Newman−Kwart Rearrangement: A Microwave Kinetic Study." The Journal of Organic Chemistry (2010). Available at:[Link]

  • Kappe, C. O., et al. "The Newman−Kwart Rearrangement Revisited: Continuous Process under Supercritical Conditions." ACS (2009). Available at: [Link]

  • Harvey, J. N., et al. "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis." Angewandte Chemie (2009). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide Introduction 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4) is a specialized reagent f...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide

Introduction 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4) is a specialized reagent frequently utilized in advanced drug development and synthetic research to introduce formylphenyl thioether moieties. While synthetically valuable, its structural backbone—a substituted N,N-dimethylformamide (DMF)—dictates strict handling and disposal protocols. This guide provides a self-validating, step-by-step operational plan to ensure regulatory compliance, environmental protection, and laboratory safety.

Mechanistic Risk Assessment & Causality

To safely manage this compound, researchers must understand the chemical causality behind its hazards:

  • Hepatotoxicity & Embryotoxicity: The N,N-dimethylformamide moiety is a well-documented hepatotoxin and embryotoxin. Upon systemic absorption, formamide derivatives are metabolized in the liver, leading to the accumulation of toxic intermediates that cause progressive hepatic degeneration[1].

  • Permeation Hazard: Formamides are notorious for their rapid skin permeation. They act as carrier solvents, capable of transporting dissolved toxic solutes directly through the dermal barrier and into the bloodstream[2].

  • Combustion Byproducts: The molecule contains both nitrogen (amide) and sulfur (sulfanyl) heteroatoms. Improper disposal via standard burning will release highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx) into the atmosphere[2].

Quantitative Data & Hazard Profiling

ParameterSpecification / ThresholdOperational Implication
Chemical Name 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamideEnsure exact match on hazardous waste manifests.
CAS Number 153561-35-4Use for SDS tracking and EPA profiling[3].
Molecular Weight 209.27 g/mol Relevant for stoichiometric waste neutralization calculations.
Primary Hazards Hepatotoxic, Embryotoxic, IrritantMandates strict engineering controls (Fume hood)[1].
Incompatible Materials Strong oxidizers (peroxides, nitrates), halogensRisk of violent exothermic reaction; strict segregation required[2].
EPA Waste Classification RCRA Hazardous WasteMust be disposed of via permitted TSDF (Treatment, Storage, and Disposal Facility)[4].

Operational Handling Protocol (Self-Validating System)

Before initiating any disposal, the handling environment must be secured.

  • Step 1: Engineering Controls Verification

    • Action: Conduct all transfers inside a certified chemical fume hood.

    • Validation: Verify the fume hood flow rate monitor reads between 80-120 FPM before opening the container.

  • Step 2: PPE Selection & Donning

    • Action: Wear butyl rubber gloves, a chemical-resistant lab coat, and splash goggles.

    • Causality: Standard nitrile gloves offer poor resistance to formamide derivatives and will degrade or permit breakthrough within minutes. Butyl rubber provides the necessary chemical barrier.

    • Validation: Perform a visual inspection and air-inflation test of gloves to ensure zero micro-punctures prior to handling.

Step-by-Step Disposal Methodology

This protocol ensures that the waste stream remains compliant from the benchtop to the final disposal facility[4].

  • Step 1: Waste Segregation & Compatibility Check

    • Procedure: Isolate the compound from any halogenated waste streams, strong acids, or oxidizing agents (e.g., nitric acid, permanganates).

    • Causality: Mixing formamides with strong oxidizers can lead to spontaneous, violent exothermic reactions[2].

    • Validation Checkpoint: Review the Satellite Accumulation Area (SAA) log. Confirm that the receiving carboy contains ONLY compatible organic solvents (e.g., alcohols, aliphatic hydrocarbons).

  • Step 2: Containerization

    • Procedure: Transfer liquid waste or dissolved solutions into a high-density polyethylene (HDPE) or glass waste carboy. For solid waste (contaminated Kimwipes, empty vials), use a dedicated, puncture-proof solid waste bin lined with a chemically compatible bag.

    • Validation Checkpoint: Cap the container and gently tilt it 45 degrees to verify seal integrity and the absence of leaks.

  • Step 3: EPA-Compliant Labeling

    • Procedure: Attach a completed Hazardous Waste tag immediately upon adding the first drop of waste. The tag must explicitly state: "Hazardous Waste: 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide" and check the boxes for "Toxic" and "Combustible."

    • Causality: Unlabeled "mystery" waste triggers severe EPA RCRA violations and poses a lethal risk to downstream waste handlers.

  • Step 4: High-Temperature Incineration (Final Disposition)

    • Procedure: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed TSDF.

    • Causality: The TSDF will subject the waste to high-temperature incineration (>1000°C). Because of the sulfanyl and formamide groups, the incinerator must be equipped with alkaline flue gas scrubbers to neutralize the resulting SOx and NOx gases, preventing acid rain precursors from entering the atmosphere.

    • Validation Checkpoint: Obtain and file the final "Certificate of Destruction" from the TSDF to close the chain of custody.

Disposal Workflow Visualization

WasteWorkflow Start 1-[(3-formylphenyl)sulfanyl]- N,N-dimethylformamide Waste Stream Liquid Liquid Solutions (e.g., in Organic Solvents) Start->Liquid Solid Solid Waste (Powder / Contaminated PPE) Start->Solid Segregation Waste Segregation (Isolate from Strong Oxidizers) Liquid->Segregation Solid->Segregation Storage RCRA Satellite Accumulation Area (SAA) Segregation->Storage Incineration High-Temp Incineration (>1000°C) with SOx/NOx Scrubbers Storage->Incineration Disposal Permitted Ash Landfill (Final Disposition) Incineration->Disposal

Workflow for formamide-derivative waste segregation, storage, and disposal.

Emergency Spill Response

In the event of a benchtop spill:

  • Evacuate & Ventilate: Step back and ensure the fume hood sash is fully open to maximize exhaust.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust[5].

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty plastic bag or HDPE bucket.

  • Decontaminate: Wash the affected surface with a mild detergent and water, collecting the wash water as hazardous waste.

References

  • New Jersey Department of Health. "N,N-Dimethylformamide - Hazardous Substance Fact Sheet". nj.gov. URL: [Link]

  • GJ Chemical. "DIMETHYLFORMAMIDE (All Grades) SDS". gjchemical.com. URL: [Link]

  • U.S. Environmental Protection Agency. "Hazardous Waste Listings". epa.gov. URL: [Link]

  • U.S. Environmental Protection Agency. "N,N-Dimethylformamide (CASRN 68-12-2) | IRIS". regulations.gov. URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of precautions, but as a dynamic system governed by molecular causality. When handling a bifunctional reactive intermediate like 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of precautions, but as a dynamic system governed by molecular causality. When handling a bifunctional reactive intermediate like 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide , understanding why a specific protocol exists is the key to executing it flawlessly and building a culture of trust and scientific integrity in the laboratory.

Below is the comprehensive, self-validating operational guide for handling this compound, designed specifically for researchers and drug development professionals.

Mechanistic Context & Hazard Causality

To design an effective safety protocol, we must first understand the molecule's intrinsic reactivity. 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (CAS: 153561-35-4), also cataloged as S-(3-formylphenyl) dimethylcarbamothioate, features two distinct reactive centers:

  • The Formyl Group (-CHO): An electrophilic aldehyde that can act as a potent cross-linking agent for primary amines in biological tissues, leading to severe ocular and respiratory sensitization.

  • The S-Aryl N,N-Dimethylthiocarbamate Core: These S-thiocarbamates are frequently utilized as key intermediates in the Newman-Kwart thermal rearrangement to synthesize sterically demanding benzenethiols[1]. However, under strong hydrolytic or thermal stress, the thiocarbamate moiety can degrade to release dimethylamine (a corrosive gas) and toxic sulfur species. Related dithiocarbamate derivatives are known to exhibit specific toxicity profiles, functioning as enzyme inhibitors and agricultural fungicides[2].

Table 1: Physicochemical & Hazard Profiling

PropertySpecification
Chemical Name 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide
CAS Number 153561-35-4
Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
Structural Class S-aryl N,N-dimethylthiocarbamate / Benzaldehyde derivative
Primary Hazards Ocular/Respiratory Irritant, Sensitizer, Toxic upon hydrolysis

The PPE Ecosystem: A Self-Validating Protocol

Personal Protective Equipment (PPE) must be treated as an active, self-validating ecosystem rather than a passive barrier. Every piece of equipment chosen for handling this compound is dictated by its physicochemical properties.

Table 2: PPE Specifications & Validation Systems

PPE CategorySpecificationCausality & Self-Validation Protocol
Hand Protection Double-Gloving: Inner: 4-mil NitrileOuter: 8-mil Neoprene/NitrileCausality: The non-polar aromatic ring facilitates rapid permeation through natural latex. Nitrile provides a robust barrier against organosulfur compounds.Validation: Perform a pneumatic inflation test on inner gloves prior to donning to detect microscopic pinholes.
Ocular Protection ANSI Z87.1 Splash GogglesCausality: Safety glasses lack orbital seals. Airborne formyl-containing particulates can bypass standard lenses, causing severe corneal cross-linking.Validation: Ensure a flush, airtight seal against the orbital bone before entering the hood.
Body Protection Flame-Resistant (FR) Lab CoatCausality: Protects against unexpected thermal events during Newman-Kwart rearrangements.Validation: Must be fully buttoned with knit cuffs tucked securely under the outer gloves.
Environmental Class II Chemical Fume HoodCausality: Prevents inhalation of aerosolized powders and captures volatile dimethylamine during reactions.Validation: Verify face velocity is between 80–120 fpm via the digital monitor prior to uncapping the reagent.

Operational Workflow & Methodologies

The following step-by-step methodology ensures that the compound is transferred, reacted, and disposed of without compromising the operator's breathing zone or the laboratory environment.

G A Pre-Op: PPE & Hood Check B Material Transfer & Weighing A->B Verified C Reaction Execution B->C Safe Handling D Spill / Aerosolization B->D Accident C->D Accident E Routine Completion C->E Success F Emergency Containment D->F Trigger G Waste Segregation E->G Cleanup H Decontamination F->H Resolved G->H Finalize

Caption: Workflow for the safe handling, reaction execution, and decontamination of 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide.

Step-by-Step Handling Protocol:
  • Pre-Weighing Preparation: Ground the analytical balance inside the fume hood. The crystalline nature of substituted benzaldehydes frequently leads to static charge buildup, which acts as a catalyst for the aerosolization of toxic particulates.

  • Material Transfer: Utilize an anti-static polymeric weighing boat. Tare the boat, carefully dispense the solid using a static-free, grounded spatula, and immediately transfer the material into a sealable reaction vessel (e.g., a Schlenk flask) before moving it away from the balance.

  • Reaction Execution: If utilizing the compound in a high-temperature Newman-Kwart rearrangement[1], ensure the reaction vessel is equipped with a reflux condenser and a basic gas scrubber (e.g., 1M NaOH trap) to capture any volatilized dimethylamine or hydrogen sulfide byproducts.

  • Surface Decontamination: Post-operation, wipe down all spatulas, balances, and hood surfaces with a 10% sodium hypochlorite (bleach) solution.

    • Mechanistic Insight: Bleach oxidizes residual thiocarbamates into highly water-soluble, non-volatile sulfonates, and oxidizes the aldehyde to a benign carboxylic acid, chemically neutralizing the hazard prior to standard soap-and-water cleaning.

Emergency Spill Response & Disposal Plans

In the event of a breach in the operational workflow, immediate and calculated action is required.

  • Powder Spill Containment: If the solid is spilled, do not dry-sweep . Dry sweeping mechanically aerosolizes the hazardous powder into the operator's breathing zone. Instead, gently cover the spill with damp absorbent pads (using water or a mild alkaline solution) to suppress dust generation, then carefully scoop the material into a hazardous waste bag.

  • Chemical Disposal: Segregate all contaminated consumables and reaction waste into a dedicated "Halogen-Free Organic Waste" container (unless chlorinated solvents were utilized in your specific workflow). Critical Warning: Do not mix thiocarbamate waste with strong aqueous acids, as acidic hydrolysis can spontaneously generate toxic carbonyl sulfide and dimethylamine gases[2].

References

  • National Center for Biotechnology Information. "Dimethyldithiocarbamate | CID 3566770." PubChem Database, [Link]

  • Flores-Figueroa, A., et al. "S-2-(Adamant-1-yl)-4-methylphenyl N,N-dimethylthiocarbamate." Acta Crystallographica Section E, National Institutes of Health (PMC), [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 2
1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide
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